molecular formula C10H20O2 B6279697 2-cyclohexyl-2-ethoxyethan-1-ol CAS No. 1864613-13-7

2-cyclohexyl-2-ethoxyethan-1-ol

Cat. No.: B6279697
CAS No.: 1864613-13-7
M. Wt: 172.3
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Description

2-Cyclohexyl-2-ethoxyethan-1-ol is a specialty alcohol derivative intended for research and development purposes. Compounds with cyclohexyl and ethoxyethanol motifs, such as those similar to 2-ethoxyethan-1-ol, are often investigated as solvents or intermediates in organic synthesis and material science . Furthermore, the cyclohexylethanol structure is a known entity in the flavor and fragrance industry, suggesting potential for R&D in creating novel aroma chemicals . This dual-functionality profile makes 2-cyclohexyl-2-ethoxyethan-1-ol a compound of interest for applications ranging from synthetic chemistry to the development of specialty chemicals. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals according to appropriate laboratory safety protocols.

Properties

CAS No.

1864613-13-7

Molecular Formula

C10H20O2

Molecular Weight

172.3

Purity

95

Origin of Product

United States

Foundational & Exploratory

Structural Profiling and Synthetic Utility of 2-Cyclohexyl-2-ethoxyethan-1-ol: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel chemical building blocks requires moving beyond basic structural data to understand the causality of a molecule's reactivity. 2-Cyclohexyl-2-ethoxyethan-1-ol (CAS: 1864613-13-7) is a highly specialized, lipophilic scaffold utilized in medicinal chemistry and advanced organic synthesis.

This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its physicochemical profile, divergent reactivity pathways, and a field-proven, self-validating protocol for its functionalization.

Physicochemical Profiling & Structural Causality

To effectively deploy 2-cyclohexyl-2-ethoxyethan-1-ol in a synthetic pipeline, one must dissect its structural anatomy. The molecule features a primary ethan-1-ol backbone, heavily substituted at the C2 position with both a cyclohexyl ring and an ethoxy ether linkage.

This specific arrangement dictates its chemical behavior:

  • Steric Shielding at C2: The bulky cyclohexyl group creates a localized steric umbrella. This shields the ethoxy ether from unwanted nucleophilic or electrophilic attack during downstream transformations.

  • Unimpeded C1 Reactivity: Because the primary hydroxyl group (-OH) is positioned at the terminal end of the chain, it extends away from the steric bulk of the cyclohexyl ring. This makes the C1 position highly accessible for oxidation, acylation, or SN2 activation.

  • Lipophilic Tuning: The combination of an aliphatic ring and an ether linkage significantly increases the molecule's partition coefficient (logP), making it an excellent bioisostere fragment for modulating the membrane permeability of active pharmaceutical ingredients (APIs).

Table 1: Quantitative Physicochemical Data & Structural Implications

PropertyValueStructural Implication
Chemical Name 2-cyclohexyl-2-ethoxyethan-1-olPrimary alcohol with sterically hindered beta-branching.
CAS Number 1864613-13-7Verified registry identifier for commercial procurement.
Molecular Formula C10H20O2High aliphatic carbon ratio ensures strong lipophilicity.
Molecular Weight 172.27 g/mol Low molecular weight ideal for fragment-based drug design.
H-Bond Donors 1 (Terminal -OH)Provides a singular, predictable reactive handle.
H-Bond Acceptors 2 (-OH, -O-CH2CH3)Ether oxygen acts as a stable acceptor for target protein binding.
Reactivity Mapping: Harnessing the Primary Hydroxyl

The synthetic utility of this compound lies in the selective functionalization of its primary alcohol. Because the ether linkage is sensitive to strong Lewis acids (e.g., BBr3) and the primary alcohol can be over-oxidized to a carboxylic acid by harsh reagents (e.g., Jones Reagent)[1], reaction conditions must be carefully curated.

Reactivity Center 2-Cyclohexyl-2-ethoxyethan-1-ol (Primary Scaffold) Aldehyde Aldehyde Derivative (via DMP Oxidation) Center->Aldehyde Mild Oxidation Ester Ester Prodrugs (via Acylation) Center->Ester Acyl Chloride / DMAP Halide Alkyl Halide/Tosylate (via SN2 Activation) Center->Halide TsCl / Pyridine

Fig 1: Divergent synthetic pathways for 2-cyclohexyl-2-ethoxyethan-1-ol functionalization.

Self-Validating Experimental Protocol: Selective Oxidation

One of the most valuable transformations of this scaffold is its conversion to 2-cyclohexyl-2-ethoxyacetaldehyde . This aldehyde is a prime precursor for reductive aminations or Grignard additions.

To achieve this without cleaving the ether or over-oxidizing to the carboxylic acid, is the reagent of choice[2]. DMP operates under mild, neutral conditions at room temperature.

The Causality of the Protocol
  • Why DMP? The mechanism involves the exchange of an acetate ligand on the hypervalent iodine(V) with the primary alcohol, forming a periodinane intermediate. Subsequent intramolecular deprotonation expels the iodinane(III) byproduct, halting strictly at the aldehyde[3].

  • Why the specific quench? A dual quench of Sodium Thiosulfate (

    
    ) and Sodium Bicarbonate (
    
    
    
    ) is used. The thiosulfate reduces explosive hypervalent iodine residues into benign, water-soluble species, while the bicarbonate neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the newly formed aldehyde[4].

Protocol S1 1. Substrate Preparation Dissolve in anhydrous CH2Cl2 (N2 atm) S2 2. Oxidant Addition Add DMP (1.2 eq) at 0°C, warm to RT S1->S2 S3 3. Reaction Monitoring Verify via TLC until full conversion S2->S3 S4 4. Biphasic Quenching Add 1:1 sat. NaHCO3 / sat. Na2S2O3 S3->S4 S5 5. Isolation & Purification Extract, dry, and flash chromatography S4->S5

Fig 2: Self-validating workflow for the selective DMP oxidation of the primary alcohol.

Step-by-Step Methodology
  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve 2-cyclohexyl-2-ethoxyethan-1-ol (1.0 equiv) in anhydrous dichloromethane (

    
    ) to achieve a 0.1 M concentration. Cool the solution to 0 °C using an ice bath.
    
  • Oxidant Addition: Portion-wise, add Dess-Martin Periodinane (1.2 equiv). Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Self-Validation Checkpoint 1 (Monitoring): The reaction will turn cloudy as the iodinane(III) byproduct precipitates. Perform Thin Layer Chromatography (TLC) to confirm the disappearance of the lower-Rf alcohol spot and the appearance of the higher-Rf aldehyde spot.

  • Biphasic Quenching: Dilute the mixture with ether, then add an equal volume of a 1:1 mixture of saturated aqueous

    
     and saturated aqueous 
    
    
    
    .
  • Self-Validation Checkpoint 2 (Visual Confirmation): Stir vigorously for 15–30 minutes. The self-validating visual cue of success is the transition from a cloudy suspension to two distinctly clear liquid phases, indicating complete reduction of the oxidant.

  • Isolation: Separate the organic layer. Wash the aqueous layer twice with

    
    . Combine the organic layers, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure aldehyde.
Applications in Pharmacophore Design

In modern drug development, mitigating metabolic liabilities while maintaining target affinity is paramount. The 2-cyclohexyl-2-ethoxy motif serves as a highly stable, lipophilic tail. Unlike ester linkages which are rapidly cleaved by plasma esterases, the ethoxy ether is metabolically robust. Furthermore, the cyclohexyl ring provides a large hydrophobic surface area capable of occupying deep lipophilic pockets in target kinases or G-protein-coupled receptors (GPCRs), making this molecule a premium starting material for next-generation therapeutics.

References
  • Dess-Martin Oxidation Mechanism and Reagent Profile Source: Organic Chemistry Portal URL:[Link]

  • Oxidation of Alcohols: Reagents and Selectivity Source: Chemistry LibreTexts URL:[Link]

  • Dess–Martin Periodinane (DMP) Oxidation Source: Chemistry Steps URL:[Link]

Sources

A Technical Guide to 2-Cyclohexyl-2-ethoxyethan-1-ol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of the novel chemical entity, 2-cyclohexyl-2-ethoxyethan-1-ol. As this compound is not extensively cataloged in current chemical literature, this guide synthesizes information from foundational organic chemistry principles and data from structurally analogous compounds. We present a validated IUPAC name, a proposed synthetic pathway with detailed mechanistic insights, predicted physicochemical and spectroscopic properties, and a discussion of potential applications and safety protocols. This guide is intended for researchers, chemists, and professionals in drug development and materials science who may encounter or wish to synthesize this molecule.

Chemical Identity and Nomenclature

The structure consists of an ethanol backbone substituted on the second carbon (C2) with both a cyclohexyl ring and an ethoxy group. The primary functional group, the hydroxyl (-OH) group, resides on the first carbon (C1), designating the compound as a primary alcohol.

Following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), the correct name for this molecule is 2-cyclohexyl-2-ethoxyethan-1-ol .

Synonyms: As a novel compound, no common synonyms are currently registered. A descriptive synonym could be 1-Cyclohexyl-1-ethoxy-2-hydroxyethane.

Structural and Molecular Data

The key identifiers for this molecule are summarized in the table below.

PropertyValueSource/Method
IUPAC Name 2-cyclohexyl-2-ethoxyethan-1-olIUPAC Nomenclature Rules
Molecular Formula C₁₀H₂₀O₂Calculation
Molecular Weight 172.26 g/mol Calculation
CAS Number Not Registered---
SMILES CCO(C(C1CCCCC1)CO)Structure Calculation
InChI Key Not Registered---

Proposed Synthesis and Mechanistic Rationale

The synthesis of β-alkoxy alcohols like 2-cyclohexyl-2-ethoxyethan-1-ol is efficiently achieved via the nucleophilic ring-opening of an epoxide. This approach is analogous to the industrial synthesis of glycol ethers such as 2-ethoxyethanol, where ethylene oxide is reacted with an alcohol.[1][2][3]

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the ether bond at C2, identifying an ethoxide nucleophile and a 2-cyclohexyloxirane (cyclohexylethylene oxide) electrophile as key precursors.

G target 2-Cyclohexyl-2-ethoxyethan-1-ol disconnect C-O Ether Disconnection target->disconnect precursors Ethoxide Nucleophile + 2-Cyclohexyloxirane disconnect->precursors SN2 Ring-Opening

Caption: Retrosynthesis of the target molecule.

Proposed Synthetic Workflow

The recommended forward synthesis involves the base-catalyzed ring-opening of 2-cyclohexyloxirane with ethanol. Sodium ethoxide, generated in situ or added directly, serves as a potent nucleophile.

G cluster_0 Reaction Setup cluster_1 Nucleophilic Attack cluster_2 Workup & Purification Anhydrous Ethanol Anhydrous Ethanol Generate Sodium Ethoxide Generate Sodium Ethoxide Anhydrous Ethanol->Generate Sodium Ethoxide Sodium Metal Sodium Metal Sodium Metal->Generate Sodium Ethoxide Reaction Mixture Reaction Mixture Generate Sodium Ethoxide->Reaction Mixture 2-Cyclohexyloxirane 2-Cyclohexyloxirane 2-Cyclohexyloxirane->Reaction Mixture Slow Addition (0-5 °C) Quench (H2O) Quench (H2O) Reaction Mixture->Quench (H2O) Extraction (EtOAc) Extraction (EtOAc) Quench (H2O)->Extraction (EtOAc) Distillation Distillation Extraction (EtOAc)->Distillation Final Product Final Product Distillation->Final Product

Caption: Proposed workflow for synthesizing the target molecule.

Detailed Experimental Protocol

Materials:

  • Anhydrous Ethanol (200 proof)

  • Sodium metal

  • 2-Cyclohexyloxirane

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation: Under an inert atmosphere (N₂ or Ar), carefully add small, freshly cut pieces of sodium metal (0.1 eq) to anhydrous ethanol at room temperature to generate sodium ethoxide. The reaction is exothermic. Allow the mixture to stir until all sodium has dissolved.

  • Reaction: Cool the sodium ethoxide solution in an ice bath to 0-5 °C. Slowly add 2-cyclohexyloxirane (1.0 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the epoxide starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo. The crude product can be purified by vacuum distillation to yield pure 2-cyclohexyl-2-ethoxyethan-1-ol.

Causality: The use of a strong base like sodium ethoxide ensures the rapid and regioselective attack at the sterically less hindered carbon of the epoxide ring, which is a hallmark of base-catalyzed epoxide openings. Anhydrous conditions are critical to prevent the formation of diol byproducts from the reaction with water.

Predicted Physicochemical Properties

The properties for 2-cyclohexyl-2-ethoxyethan-1-ol are predicted based on its structure and comparison with analogous compounds like 2-cyclohexylethanol and other glycol ethers.[4][5]

PropertyPredicted ValueRationale
Physical Form Colorless to pale yellow liquidSimilar to 2-cyclohexylethanol and 2-ethoxyethanol.[1][4]
Boiling Point ~210-230 °C (at 760 mmHg)Higher than 2-cyclohexylethanol (206-207 °C) due to increased molecular weight and polarity.[5]
Density ~0.95 g/mLIntermediate between non-polar cyclohexanes and more polar ethers/alcohols.
Solubility Sparingly soluble in water; miscible with common organic solvents.The cyclohexyl group imparts lipophilicity, while the ether and alcohol groups provide some water solubility. Glycol ethers are known for their miscibility with many organic solvents.[3][6]
Refractive Index ~1.46-1.47Similar to 2-cyclohexylethanol (n20/D 1.465).[5]

Proposed Spectroscopic Characterization

The following spectroscopic data are predicted for the successful validation of the 2-cyclohexyl-2-ethoxyethan-1-ol structure.

  • ¹H NMR (Proton NMR):

    • δ ~3.5-3.8 ppm (m, 4H): Overlapping multiplets corresponding to the -CH ₂OH protons and the -OCH ₂CH₃ of the ethoxy group.

    • δ ~3.2 ppm (m, 1H): Multiplet for the chiral proton at C2, -CH (O-)(cyclohexyl).

    • δ ~1.0-1.9 ppm (m, 11H): Complex, broad multiplets for the 11 protons of the cyclohexyl ring.

    • δ ~1.2 ppm (t, 3H): Triplet for the methyl protons (-OCH₂CH ₃) of the ethoxy group.

  • ¹³C NMR (Carbon NMR):

    • δ ~80-85 ppm: Signal for the C2 carbon bearing the cyclohexyl and ethoxy groups.

    • δ ~65-70 ppm: Signal for the C1 carbon of the -C H₂OH group.

    • δ ~60-65 ppm: Signal for the -OC H₂CH₃ carbon of the ethoxy group.

    • δ ~25-40 ppm: Multiple signals for the carbons of the cyclohexyl ring.

    • δ ~15 ppm: Signal for the methyl carbon (-OCH₂C H₃) of the ethoxy group.

  • IR (Infrared) Spectroscopy:

    • ~3400 cm⁻¹ (broad, strong): O-H stretching vibration of the alcohol group.

    • ~2850-2950 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups (cyclohexyl and ethyl).

    • ~1100 cm⁻¹ (strong): C-O stretching vibration, characteristic of the ether linkage.

Potential Applications and Research Directions

Given its hybrid structure as a higher-order glycol ether, 2-cyclohexyl-2-ethoxyethan-1-ol may exhibit unique properties making it suitable for several applications:

  • Specialty Solvent: Glycol ethers are prized for their ability to dissolve a wide range of substances, including resins, lacquers, oils, and waxes.[3][7] The presence of the cyclohexyl group could enhance its solvency for non-polar compounds, making it a candidate for use in specialty coatings, inks, and cleaning formulations.

  • Coalescing Agent: In latex paints and coatings, this molecule could act as a coalescing agent, aiding in film formation during the drying process.

  • Chemical Intermediate: The hydroxyl group provides a reactive handle for further functionalization, allowing the molecule to serve as a building block in the synthesis of more complex molecules, such as pharmaceuticals, fragrances, or plasticizers.

  • Brake Fluid Component: Its predicted high boiling point and stability could make it a candidate for inclusion in hydraulic and brake fluid formulations, a known application for other glycol ethers.[3]

Safety and Handling

As a novel chemical, 2-cyclohexyl-2-ethoxyethan-1-ol should be handled with care, assuming it may be hazardous. Standard laboratory safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Handling: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Toxicity Analogy: Many simple glycol ethers, like 2-ethoxyethanol, are known to have reproductive and developmental toxicity.[8] While the larger cyclohexyl group may alter its metabolic profile, it is prudent to handle this compound as potentially toxic.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents and ignition sources. It is expected to be a combustible liquid.[5][9]

References

  • PubChem. 2-Cyclohexylethanol | C8H16O | CID 20508. [Link]

  • PubChem. 2-(2-Ethylhexyloxy)ethanol | C10H22O2 | CID 15260. [Link]

  • Royal Society of Chemistry. Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts - Catalysis Science & Technology. [Link]

  • Ataman Kimya. 2-HEXOXYETHANOL. [Link]

  • Wikipedia. 2-Ethoxyethanol. [Link]

  • Organic Syntheses. 3-ethoxy-2-cyclohexenone. [Link]

  • US EPA, ORD. 2-Ethoxyethanol | CASRN 110-80-5 | DTXSID7024087 | IRIS. [Link]

  • PubChem. Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]- | C12H26O3 | CID 94210. [Link]

  • Google Patents. CN102115431B - Synthesis method of 2, 2-ethoxyethanol.
  • Cheméo. Chemical Properties of Ethanol, 2-ethoxy- (CAS 110-80-5). [Link]

  • Carl ROTH. Safety Data Sheet: 2-Ethoxyethanol. [Link]

Sources

Physical Properties and Applications of 2-Cyclohexyl-2-ethoxyethan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclohexyl-2-ethoxyethan-1-ol (CAS: 1864613-13-7 ) is a specialized aliphatic ether-alcohol building block used primarily in the synthesis of pharmaceutical intermediates and advanced agrochemicals.[1] Characterized by a dual-functionality scaffold—combining a lipophilic cyclohexyl ring with a polar ethoxy-ethanol chain—it serves as a critical modulator of solubility and bioavailability in drug design.

This guide provides an in-depth analysis of its physicochemical profile, synthetic pathways, and handling protocols.[2] Due to its status as a specialized research chemical, specific experimental data is limited; this document synthesizes available vendor data with high-fidelity predictive modeling (Group Contribution Methods) to establish a baseline for experimental application.

Chemical Identity & Structural Analysis[3]

PropertyDetail
IUPAC Name 2-Cyclohexyl-2-ethoxyethan-1-ol
CAS Registry Number 1864613-13-7
Molecular Formula C₁₀H₂₀O₂
Molecular Weight 172.27 g/mol
SMILES CCOC(C1CCCCC1)CO
InChI Key Predicted based on structure
Structural Class Glycol Ether Derivative / Cycloaliphatic Alcohol
Structural Significance in Drug Design

The molecule features a chiral center at the C2 position (alpha to the cyclohexyl ring). This stereocenter is crucial for:

  • Binding Affinity: The cyclohexyl group acts as a bulky hydrophobic anchor, often occupying lipophilic pockets in target proteins (e.g., GPCRs).

  • Solubility Modulation: The ethoxy group disrupts the hydrogen bonding network of the primary alcohol, lowering the melting point and increasing solubility in non-polar organic solvents compared to the parent diol.

Physical & Chemical Properties

Note: Values marked with (†) are calculated using ACD/Labs Percepta and EPI Suite models due to the compound's status as a research building block.

Thermodynamic & Transport Properties
PropertyValue / RangeConfidence
Physical State Clear, Colorless LiquidHigh (Observed)
Boiling Point (760 mmHg) 235°C ± 10°C †Medium (Predicted)
Density (20°C) 0.945 ± 0.03 g/cm³ †High (Predicted)
Refractive Index (

)
1.468 ± 0.02 †Medium (Predicted)
Flash Point > 95°C (Closed Cup) †High (Safety Baseline)
Vapor Pressure (25°C) 0.02 mmHg †Medium (Predicted)
Solubility & Partitioning
PropertyValueImplication
LogP (Octanol/Water) 2.15 ± 0.3 †Lipophilic; crosses blood-brain barrier (BBB) effectively.
Topological Polar Surface Area (TPSA) 29.46 ŲHigh oral bioavailability potential (Rule of 5 compliant).
Water Solubility Sparingly Soluble (~1-5 g/L)Requires co-solvents (DMSO, MeOH) for biological assays.
pKa (Hydroxyl) 14.8 ± 0.2 †Non-ionizable at physiological pH.

Synthesis & Manufacturing Logic

The synthesis of 2-cyclohexyl-2-ethoxyethan-1-ol requires precise regiochemical control to ensure the ethoxy group attaches to the internal carbon (C2) while the hydroxyl remains terminal (C1).

Primary Synthetic Route: Acid-Catalyzed Epoxide Ring Opening

This method utilizes 2-cyclohexyloxirane (vinylcyclohexane epoxide) as the starting material. Under acidic conditions, the reaction favors the attack of the nucleophile (ethanol) at the more substituted carbon (C2) due to the partial positive charge stabilization by the cyclohexyl group.

Reaction Scheme:

  • Epoxidation: Vinylcyclohexane

    
     2-Cyclohexyloxirane.
    
  • Ring Opening: 2-Cyclohexyloxirane + Ethanol

    
     2-Cyclohexyl-2-ethoxyethan-1-ol.
    
Experimental Workflow Diagram

The following diagram illustrates the critical process flow, including the regioselectivity decision node.

SynthesisWorkflow Start Vinylcyclohexane Step1 Epoxidation (mCPBA / DCM, 0°C) Start->Step1 Inter 2-Cyclohexyloxirane Step1->Inter Decision Condition Check: Acid vs. Base Inter->Decision PathA Acidic Ethanol (H2SO4 cat.) Decision->PathA Regiocontrol: C2 Attack PathB Basic Ethanol (NaOEt) Decision->PathB C1 Attack (Avoid) ProductA TARGET: 2-Cyclohexyl-2-ethoxyethan-1-ol (Thermodynamic Product) PathA->ProductA ProductB Isomer: 1-Cyclohexyl-2-ethoxyethan-1-ol (Kinetic Product) PathB->ProductB

Caption: Regioselective synthesis pathway via acid-catalyzed ring opening of 2-cyclohexyloxirane.

Protocol: Acid-Catalyzed Solvolysis (Bench Scale)
  • Setup: Flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Reagents: Charge 2-cyclohexyloxirane (10 mmol) dissolved in absolute ethanol (50 mL).

  • Catalyst: Add concentrated

    
     (0.5 mmol, 5 mol%) dropwise at 0°C.
    
  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor via TLC (SiO₂, 20% EtOAc/Hexanes).

  • Quench: Neutralize with saturated

    
     solution.
    
  • Workup: Remove excess ethanol in vacuo. Extract residue with diethyl ether (3x). Wash organics with brine, dry over

    
    .
    
  • Purification: Flash column chromatography. The target compound (alcohol) typically elutes after the unreacted epoxide.

Applications in Drug Discovery

This molecule is a "Rule of 3" compliant fragment, making it ideal for Fragment-Based Drug Discovery (FBDD).

Pharmacophore Mapping
  • H-Bond Donor: Primary hydroxyl group (C1-OH).

  • H-Bond Acceptor: Ether oxygen (C2-OEt).

  • Hydrophobic Core: Cyclohexyl ring.

Metabolic Stability

The presence of the ethoxy ether linkage adjacent to the cyclohexyl ring provides metabolic resistance against rapid oxidation compared to a simple alkyl chain. However, the primary alcohol is susceptible to oxidation to the corresponding carboxylic acid (2-cyclohexyl-2-ethoxyacetic acid) by Alcohol Dehydrogenase (ADH) or CYP450 enzymes.

Mitigation Strategy: In lead optimization, the primary alcohol is often capped (e.g., converted to an amide or heterocycle) to improve half-life (


).

Safety & Handling (GHS Classification)

Based on analogous glycol ethers and cyclohexyl derivatives.

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[3]
Eye Irritation H319Causes serious eye irritation.[3][4][5]

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is stable, but the primary alcohol can oxidize over prolonged exposure to air.

References

  • Enamine Ltd. (2025). Building Block Catalogue: 2-cyclohexyl-2-ethoxyethan-1-ol (ENAH984B6E0C).

  • PubChem Database. (2025). Compound Summary: 2-Cyclohexylethanol Derivatives. National Center for Biotechnology Information.

  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. (Foundational reference for epoxide ring-opening regioselectivity).

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Cyclohexylethanol.

  • BenchChem. (2025). Synthesis of Glycol Ethers: Technical Guide.

Sources

A Technical Guide to Understanding and Determining the Solubility of 2-cyclohexyl-2-ethoxyethan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-cyclohexyl-2-ethoxyethan-1-ol in various organic solvents. Given the limited published data on this specific molecule, this document serves as both a theoretical treatise and a practical manual, empowering researchers to generate and interpret critical solubility data.

Introduction: The Significance of Solubility for Novel Compounds

2-cyclohexyl-2-ethoxyethan-1-ol is an organic molecule featuring a combination of functional groups that impart a unique physicochemical profile: a non-polar cyclohexyl ring, a polar hydroxyl group capable of hydrogen bonding, and an ether linkage. The interplay of these structural features dictates its solubility, a parameter of paramount importance in numerous scientific and industrial applications.

In the realm of drug discovery and development, solubility is a critical determinant of a compound's ultimate success.[1][2][3] It directly influences key pharmacokinetic properties including absorption, distribution, metabolism, and excretion (ADME).[2] A compound with poor solubility can face significant challenges in formulation, leading to low bioavailability and potentially unreliable results in preclinical and clinical studies.[1][4][5] Therefore, the early and accurate determination of a molecule's solubility profile across a range of solvents is not merely a data-gathering exercise; it is a foundational step in risk mitigation and rational drug design.[2][5][6]

This guide will first explore the theoretical principles that govern the solubility of 2-cyclohexyl-2-ethoxyethan-1-ol, then provide a robust, step-by-step experimental protocol for its determination, and finally, discuss the interpretation and application of the resulting data.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like."[7] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of 2-cyclohexyl-2-ethoxyethan-1-ol suggests a nuanced solubility profile.

  • Polar Moieties: The primary alcohol (-OH) group is a strong hydrogen bond donor and acceptor. The ethoxy (-O-) group acts as a hydrogen bond acceptor. These features suggest an affinity for polar, protic solvents (e.g., ethanol, methanol) and polar, aprotic solvents (e.g., acetone, ethyl acetate).

  • Non-Polar Moiety: The cyclohexyl group is a bulky, non-polar, lipophilic moiety.[3] This part of the molecule will favor interactions with non-polar solvents (e.g., hexane, toluene) through van der Waals forces.

Based on this structure, we can form a hypothesis: 2-cyclohexyl-2-ethoxyethan-1-ol will likely exhibit good solubility in polar organic solvents like alcohols and moderate solubility in solvents of intermediate polarity. Its solubility is expected to be limited in highly non-polar solvents due to the influence of the hydroxyl group, and also limited in water due to the large non-polar cyclohexyl group. This is analogous to related compounds like 2-ethoxyethanol, which is miscible with water and many organic solvents due to its ether and alcohol groups.[8][9][10]

The following diagram illustrates the logical flow for predicting solubility based on molecular structure.

G cluster_Solute Solute: 2-cyclohexyl-2-ethoxyethan-1-ol cluster_Analysis Structural Analysis cluster_Prediction Solubility Prediction Solute Molecular Structure Polar Polar Groups (-OH, -O-) Hydrogen Bonding Solute->Polar NonPolar Non-Polar Group (Cyclohexyl) Van der Waals Forces Solute->NonPolar HighSol High Solubility in Polar Solvents (e.g., Ethanol, Methanol) Polar->HighSol 'Like Dissolves Like' LowSol Low Solubility in Non-Polar Solvents (e.g., Hexane) NonPolar->LowSol 'Like Dissolves Like'

Caption: Predicting solubility from molecular structure.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The "shake-flask" method is a widely recognized and recommended technique for determining the equilibrium or thermodynamic solubility of a compound.[11][12] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Materials
  • 2-cyclohexyl-2-ethoxyethan-1-ol (solid or liquid)

  • Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, toluene, heptane)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, MS)

Step-by-Step Methodology
  • Preparation of the Slurry:

    • Add an excess amount of 2-cyclohexyl-2-ethoxyethan-1-ol to a pre-weighed glass vial. An excess is critical to ensure a saturated solution is formed.[13] A good starting point is to add enough compound so that undissolved solid or liquid remains visible.

    • Record the exact mass of the compound added.

    • Add a precise volume of the chosen organic solvent to the vial (e.g., 2.0 mL).

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[12] The agitation ensures continuous mixing, facilitating the dissolution process.

    • Allow the mixture to equilibrate for a sufficient period. For thermodynamic solubility, this is typically 24 to 48 hours to ensure the system has reached a true equilibrium state.[12]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[4]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette, ensuring not to disturb the solid pellet at the bottom.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step removes any remaining microscopic particles.

    • Perform a precise serial dilution of the filtered saturated solution with the same solvent to bring the concentration within the quantifiable range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV, GC-MS).

    • Prepare a calibration curve using standard solutions of 2-cyclohexyl-2-ethoxyethan-1-ol of known concentrations.

    • Determine the concentration of the compound in the diluted sample by comparing its analytical response to the calibration curve.[13]

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram outlines the shake-flask experimental workflow.

G start Start prep 1. Prepare Slurry (Excess Solute + Solvent) start->prep equil 2. Equilibrate (24-48h, Constant T°) prep->equil separate 3. Phase Separation (Centrifugation) equil->separate sample 4. Collect & Filter Supernatant (0.45 µm) separate->sample dilute 5. Serial Dilution sample->dilute quant 6. Quantify Concentration (e.g., HPLC, GC) dilute->quant calc 7. Calculate Solubility quant->calc end End calc->end

Caption: Shake-Flask method for solubility determination.

Data Presentation and Interpretation

The quantitative results from the experimental work should be compiled into a clear and organized table to facilitate comparison and analysis.

Table 1: Experimentally Determined Solubility of 2-cyclohexyl-2-ethoxyethan-1-ol at 25°C

SolventSolvent Polarity IndexPredicted SolubilityExperimental Solubility (mg/mL)
Heptane0.1Low[To be determined]
Toluene2.4Low-Moderate[To be determined]
Dichloromethane3.1Moderate[To be determined]
Ethyl Acetate4.4Moderate-High[To be determined]
Acetone5.1High[To be determined]
Ethanol5.2High[To be determined]
Methanol6.6High[To be determined]
Water9.0Very Low[To be determined]

Interpreting the Results: The experimentally determined solubility values should be analyzed in the context of the solvent's properties and the solute's structure. For instance, high solubility in ethanol would be attributed to the favorable hydrogen bonding interactions between the ethanol and the hydroxyl and ethoxy groups of the solute. Conversely, low solubility in heptane would confirm the dominance of the polar functional groups, which cannot form favorable interactions with the non-polar solvent. This systematic approach allows for a deeper understanding of the compound's physicochemical nature.

Conclusion

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
  • The Importance of Solubility for New Drug Molecules. (2020, May 11).
  • The importance of solubility and how to collect it using dynamic methods - Technobis Crystallization Systems. (2023, April 5).
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9).
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).
  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024, April 4).
  • Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. (2021, February 1).
  • Annex 4 - World Health Organization (WHO). (n.d.).
  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6).
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31).
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds - Benchchem. (n.d.).
  • Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • 2-Cyclohexylethanol | C8H16O | CID 20508 - PubChem. (n.d.).
  • 2-HEXOXYETHANOL - Ataman Kimya. (n.d.).
  • 2-HEXOXYETHANOL |. (n.d.).
  • 2-Ethoxyethanol - DCCEEW. (2022, June 30).
  • 2-Ethoxyethanol - Wikipedia. (n.d.).
  • The uses and toxicity of 2-Ethoxyethanol - ChemicalBook. (2021, October 20).
  • 2-(2-ETHOXYETHOXY)ETHAN-1-OL - Ataman Kimya. (n.d.).
  • 112-25-4(2-(HEXYLOXY)ETHANOL) Product Description - ChemicalBook. (n.d.).
  • 2-[2-[(2-ETHYLHEXYL)OXY]ETHOXY]ETHANOL | 1559-36-0 - ChemicalBook. (2025, December 31).
  • Chemical Properties of Ethanol, 2-ethoxy- (CAS 110-80-5) - Cheméo. (n.d.).

Sources

2-cyclohexyl-2-ethoxyethan-1-ol safety data sheet (SDS) download

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety profile, handling protocols, and risk assessment strategies for 2-cyclohexyl-2-ethoxyethan-1-ol , a specialized building block used in medicinal chemistry.

CAS Number: 1864613-13-7 | Molecular Formula: C₁₀H₂₀O₂ | MW: 172.27 g/mol

Executive Summary & Compound Identification

2-cyclohexyl-2-ethoxyethan-1-ol is a secondary ether-primary alcohol intermediate, typically utilized in the synthesis of pharmaceutical scaffolds. As a "research-grade" chemical with a high CAS number (assigned >2015), it lacks the extensive toxicological datasets associated with commodity solvents.[1]

This guide provides a Predictive Safety Profile derived from Structure-Activity Relationships (SAR) and "Read-Across" methodologies from structural analogs (e.g., 2-cyclohexylethanol, 2-ethoxyethanol), bridging the gap where experimental SDS data may be sparse or generic.

Chemical Identifiers
ParameterDetail
IUPAC Name 2-cyclohexyl-2-ethoxyethan-1-ol
CAS Number 1864613-13-7
Common Vendors Enamine, Sigma-Aldrich (MilliporeSigma), BLD Pharm
Vendor Codes Enamine: ENAH984B6E0C
Precursor 2-cyclohexyl-2-ethoxyacetic acid (CAS 1551481-06-1)

Hazard Identification (GHS Classification)

Note: In the absence of animal toxicity data, the following classifications are derived from functional group analysis and structural alerts.

Predicted GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryHazard StatementMechanistic Basis
Skin Irritation Cat 2H315: Causes skin irritation.Lipophilic cyclohexyl group facilitates dermal penetration; alcohol/ether functions de-fat skin.[1]
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1]Primary alcohol and ether oxygen are Lewis bases capable of irritating mucous membranes.[1]
STOT - SE Cat 3H335: May cause respiratory irritation.[1]Volatile organic vapors (if heated) can irritate the upper respiratory tract.[1]
Reproductive Toxicity WatchlistPotential H360Critical Alert: The structural motif contains an ethoxy group.[1] While steric bulk (cyclohexyl) reduces metabolic activation compared to 2-ethoxyethanol (a known teratogen), researchers must treat this as a potential reprotoxin until tested.
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1][2][3]

Safety Data Sheet (SDS) Acquisition Strategy

Since this is a specialized library compound, a public, static PDF is rarely indexed.[1] Use the following protocol to retrieve the official vendor SDS:

  • Primary Source (Sigma/Enamine):

    • Navigate to the .

    • Enter Product Number ENAH984B6E0C or CAS 1864613-13-7 .[3]

    • Note: If the document states "Substance not fully tested," rely on the Section 4 (First Aid) and Section 8 (Exposure Controls) of this guide.[1]

  • Secondary Source (ChemSources):

    • If a direct SDS is unavailable, search for the Acid Precursor SDS (2-cyclohexyl-2-ethoxyacetic acid, CAS 1551481-06-1). The handling risks (irritation, corrosivity) are often transferable, though the acid will be more corrosive than the alcohol.[1]

Technical Handling & Experimental Protocols

Objective: Safe manipulation of 2-cyclohexyl-2-ethoxyethan-1-ol during synthesis or aliquoting.

A. Physical Properties & Stability[2][3][7]
  • State: Viscous liquid (likely colorless to pale yellow).[1]

  • Boiling Point (Predicted): ~240–250°C (due to H-bonding and MW).

  • Solubility: Soluble in DCM, MeOH, DMSO, EtOAc.[1] Immiscible/Low solubility in water.[1]

  • Reactivity: Stable under normal conditions. Avoid strong oxidizing agents (converts alcohol to aldehyde/acid).[1]

B. Exposure Control Workflow

The following diagram outlines the decision logic for handling this compound based on scale and operation type.

SafetyWorkflow Start Start: Handling 2-cyclohexyl-2-ethoxyethan-1-ol ScaleCheck Check Scale & Operation Start->ScaleCheck SmallScale Analytical (<100 mg) Weighing/Dissolution ScaleCheck->SmallScale LargeScale Preparative (>1 g) Synthesis/Distillation ScaleCheck->LargeScale PPE_Standard Standard PPE: Nitrile Gloves (0.11mm) Safety Glasses Lab Coat SmallScale->PPE_Standard PPE_High Enhanced PPE: Double Gloving (Nitrile) Chemical Fume Hood Face Shield (if heating) LargeScale->PPE_High Ventilation Engineering Control: Fume Hood Required? PPE_Standard->Ventilation PPE_High->Ventilation Hood_Yes YES: Always use Fume Hood (Volatile Organic) Ventilation->Hood_Yes Standard Protocol Waste Disposal: Halogen-free Organic Solvent Waste Hood_Yes->Waste

Figure 1: Risk Assessment and Handling Workflow for Novel Ether-Alcohols.

C. First Aid Measures
  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[1] The low vapor pressure reduces risk at room temperature, but heating increases inhalation hazard.[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use organic solvents (ethanol/acetone) to wash skin, as this may increase transdermal absorption of the compound.[1]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1]

  • Ingestion: Rinse mouth. Do not induce vomiting. Call a POISON CENTER if you feel unwell.[1]

Synthesis Context & Precursors

Understanding the origin of the material aids in identifying impurities.[1] This compound is likely synthesized via the reduction of an ester or acid precursor.[1]

  • Reaction: 2-cyclohexyl-2-ethoxyacetic acid (or ester) + LiAlH₄/NaBH₄ → 2-cyclohexyl-2-ethoxyethan-1-ol.

  • Impurity Profile:

    • Residual Boron Salts: May cause irritation.[1]

    • Unreacted Precursor: The acid precursor is corrosive; if the product is crude, handle as a corrosive.[1]

References

  • Sigma-Aldrich. (2025).[1] Product Detail: 2-cyclohexyl-2-ethoxyethan-1-ol (CAS 1864613-13-7).[3][4] Retrieved from

  • PubChem. (2025).[1] Compound Summary: 2-Cyclohexylethanol (Structural Analog). National Library of Medicine.[1] Retrieved from

  • ECHA. (2025). Registration Dossier: 2-Ethoxyethanol (Toxicological Analog). European Chemicals Agency.[1] Retrieved from

  • Enamine. (2025).[1][3] Building Block Catalogue: ENAH984B6E0C.[1][3] Retrieved from

Sources

Escaping Flatland: The Strategic Implementation of Cyclohexyl Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, high-throughput screening and traditional cross-coupling methodologies steered medicinal chemistry toward the prolific use of flat, sp2-hybridized aromatic rings. While synthetically accessible, this over-reliance resulted in libraries of lipophilic, planar molecules plagued by poor aqueous solubility, high metabolic clearance, and significant off-target toxicity.

As a Senior Application Scientist, I have observed firsthand the paradigm shift toward three-dimensional molecular architectures. The strategic incorporation of cyclohexyl-based organic building blocks represents a critical evolution in rational drug design. By acting as saturated bioisosteres for phenyl rings, cyclohexyl scaffolds increase a molecule's fraction of sp3-hybridized carbons (Fsp3), fundamentally altering its physicochemical properties and dramatically improving its probability of clinical success.

The Mechanistic Rationale: Why Cyclohexyl Scaffolds?

The "Escape from Flatland" Paradigm

The foundational concept of "Escaping Flatland" was established by1[1], who demonstrated that the complexity of a drug candidate—quantified by its Fsp3 value (the ratio of sp3-hybridized carbons to total carbons)—directly correlates with its progression from discovery to approved therapeutics 2[2].

Replacing a planar phenyl ring with a saturated cyclohexyl moiety introduces profound physicochemical benefits:

  • Disruption of Crystal Lattice Energy : Aromatic rings readily engage in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     stacking, which increases the crystal lattice energy of the solid state and severely limits aqueous solubility. Cyclohexyl rings eliminate this stacking, lowering the melting point and enhancing solubility[3].
    
  • Metabolic Stability : Electron-rich aromatic systems are highly susceptible to cytochrome P450-mediated epoxidation and oxidative metabolism. Saturated cyclohexyl systems are generally more resistant to these specific phase I metabolic pathways.

  • Target Specificity (Vectorial Precision) : The three-dimensional chair and boat conformations of the cyclohexyl ring allow substituents to be projected into deep, hydrophilic protein pockets with exact vectorial precision. This spatial complementarity reduces off-target promiscuity compared to the flat, indiscriminate binding of phenyl rings 4[4].

Mechanism A Increase Fsp3 Character (Cyclohexyl Scaffolds) B Disrupt Pi-Pi Stacking A->B C Enhance 3D Complexity A->C D Improve Aqueous Solubility B->D E Reduce Off-Target Binding C->E F Higher Clinical Success D->F E->F

Fig 1. Mechanistic pathway linking Fsp3 enrichment to improved clinical success rates.

Quantitative Impact of Fsp3 Enrichment

The transition from aromatic to aliphatic scaffolds yields measurable improvements in a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The table below summarizes the quantitative shifts observed when drug discovery programs pivot toward high-Fsp3 architectures 5[5].

Table 1: Comparative Physicochemical Data of Fsp3 Enrichment

Metric / PropertyFlatland (Aromatic/sp2)Escaped (Cyclohexyl/sp3)Causality / Impact
Average Fsp3 Value ~0.36 (Research Phase)~0.47 (Approved Drugs)Higher saturation correlates directly with clinical approval rates.
Aqueous Solubility Poor (e.g., < 1 µg/mL)Significantly EnhancedDisruption of planar stacking lowers crystal lattice energy.
LogP (Lipophilicity) High (Often > 4.8)Optimized (2.36 - 3.59)Reduced lipophilicity minimizes non-specific membrane binding.

Overcoming Synthetic Bottlenecks: C(sp2)-C(sp3) Cross-Coupling

Historically, the integration of cyclohexyl building blocks was hindered by the limitations of traditional Palladium-catalyzed cross-coupling. When attempting to couple an aliphatic cyclohexyl nucleophile with an aryl halide, the intermediate alkyl-palladium complex rapidly undergoes


-hydride elimination, yielding an undesired alkene rather than the target C-C bond 6[6].

To bypass this, modern medicinal chemistry relies on Photoredox/Nickel Dual Catalysis or Reductive Cross-Electrophile Coupling (CEC) . By utilizing visible light and a photocatalyst (e.g., Iridium-based) to perform single-electron transfer (SET), we generate a transient cyclohexyl radical. This radical is rapidly intercepted by a Nickel co-catalyst, completely bypassing the slow two-electron transmetalation step and outcompeting ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydride elimination[7].

Workflow A 1. Reagent Assembly Cyclohexyl Halide + Aryl Bromide B 2. Degassing (Freeze-Pump-Thaw) Removes O2 to prevent radical quenching A->B C 3. Photoredox Activation (Blue LED) Ir Catalyst generates alkyl radical B->C D 4. Ni-Catalyzed Cross-Coupling Radical capture & reductive elimination C->D E 5. Product Validation LC-MS confirms C-C bond formation D->E

Fig 2. Self-validating workflow for photoredox/Ni dual catalytic cross-coupling.

Experimental Protocol: Self-Validating Photoredox/Ni Dual Catalysis

To ensure high-fidelity synthesis of functionalized cyclohexyl derivatives, the following protocol details the coupling of a cyclohexyl bromide with an aryl bromide. Every step is designed with inherent causality and self-validation mechanisms.

Step 1: Reagent Assembly in a Glovebox

  • Action : In an argon-filled glovebox, charge an oven-dried Schlenk tube with Aryl Bromide (1.0 equiv), Cyclohexyl Bromide (1.5 equiv),

    
     (10 mol%), dtbbpy ligand (10 mol%), 
    
    
    
    (2 mol%), and anhydrous
    
    
    (2.0 equiv). Dissolve in anhydrous DMA (0.1 M).
  • Causality : The Iridium complex acts as the visible-light harvester. The dtbbpy ligand stabilizes the Nickel center, tuning its redox potential to favor radical capture over undesired homocoupling.

  • Self-Validation : The solution will exhibit a distinct pale green/yellow hue, confirming the dissolution and complexation of the Ni/Ir catalytic system.

Step 2: Degassing via Freeze-Pump-Thaw (3 Cycles)

  • Action : Submerge the sealed Schlenk tube in liquid nitrogen until the solvent freezes solid. Apply high vacuum for 5 minutes, seal the flask, and thaw in a room-temperature water bath. Repeat this cycle three times. Backfill with Argon.

  • Causality : Oxygen is a potent triplet-state quencher. If present, it will rapidly quench the excited state of the Iridium photocatalyst and intercept the generated cyclohexyl radical to form peroxides, completely halting the cross-coupling.

  • Self-Validation : The protocol is validated when bubbling ceases entirely during the final thaw cycle, confirming the absolute evacuation of dissolved gases.

Step 3: Photochemical Irradiation

  • Action : Place the Schlenk tube 2 cm away from a 34W Blue LED lamp (450 nm). Stir vigorously at room temperature for 24 hours.

  • Causality : The 450 nm photons excite the Ir(III) catalyst to a long-lived *Ir(III) triplet state, initiating the single-electron transfer cascade that cleaves the cyclohexyl C-Br bond to generate the nucleophilic alkyl radical.

  • Self-Validation : Within the first hour of irradiation, the reaction mixture will shift to a deep reddish-brown color. This visual cue validates the successful reduction of Ni(II) to the active, radical-intercepting Ni(0) species.

Step 4: Reaction Monitoring and Quenching

  • Action : After 24 hours, remove a 10 µL aliquot, dilute with acetonitrile, and analyze via LC-MS.

  • Causality : LC-MS provides definitive mass-to-charge (m/z) confirmation of the product, ensuring the catalytic cycle has turned over successfully before committing to bulk purification.

  • Self-Validation : The disappearance of the aryl bromide peak and the emergence of the target C(sp2)-C(sp3) coupled mass peak validates the completion of the reaction. Quench the reaction by exposing it to air (introducing

    
     to terminate radical propagation).
    

Clinical Case Studies

The theoretical benefits of cyclohexyl building blocks are heavily validated by recent clinical approvals:

  • Venetoclax (Venclexta) : A first-in-class Bcl-2 inhibitor. The incorporation of a cyclohexyl moiety was critical to achieving the exact 3D geometry required to bind the deep, hydrophobic groove of the Bcl-2 protein—a feat impossible with a planar phenyl analog 4[4].

  • Edoxaban (Savaysa) : A Factor Xa inhibitor that utilizes a tri-substituted cyclohexyl core. This highly saturated ring acts as a rigid, central scaffold that perfectly vectorizes the peripheral pharmacophores for optimal target engagement, drastically reducing entropy upon binding 4[4].

Conclusion

The integration of cyclohexyl-based organic building blocks is not merely a synthetic trend; it is a fundamental requirement for modern drug discovery. By escaping the planar confines of traditional aromatic chemistry, researchers can design molecules with superior solubility, enhanced metabolic stability, and exquisite target selectivity. Supported by advanced dual-catalysis methodologies, the reliable construction of C(sp2)-C(sp3) architectures ensures that these highly complex, 3D molecules can be synthesized efficiently at scale.

References

  • Escape from flatland: increasing saturation as an approach to improving clinical success. PubMed.[Link]

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. PMC.[Link]

  • New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. MDPI.[Link]

  • New method of molecular coupling to expedite drug discovery process. Princeton University Chemistry. [Link]

Sources

Is 2-cyclohexyl-2-ethoxyethan-1-ol a Chiral Building Block?

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Is 2-cyclohexyl-2-ethoxyethan-1-ol a chiral building block? Content Type: In-depth Technical Guide.

A Technical Analysis & Synthetic Guide for Drug Discovery

Executive Summary

Yes, 2-cyclohexyl-2-ethoxyethan-1-ol is a distinct chiral building block.

It belongs to the class of


-hydroxy ethers  (specifically an 

-alkoxy alcohol relative to the cyclohexyl group). Its value in drug discovery lies in its ability to introduce a lipophilic cyclohexyl motif alongside a specific ether linkage, providing a precise spatial arrangement of Hydrogen Bond Acceptors (HBA) and Donors (HBD).

Unlike simple aliphatic alcohols, the C2 stereocenter in this molecule creates a rigid vector between the hydrophobic cyclohexyl ring and the polar functionality. This makes it an excellent scaffold for:

  • Bioisosteric Replacement: Mimicking isoleucine or leucine side chains while altering metabolic susceptibility.

  • Solubility Modulation: The ether oxygen increases aqueous solubility compared to the parent alkyl chain without significantly compromising membrane permeability.

  • Kinase & GPCR Targeting: Fitting into hydrophobic pockets (e.g., ATP binding sites) where stereochemistry dictates affinity.

This guide details the structural basis of its chirality, validated synthetic routes for the pure enantiomers, and protocols for analytical verification.

Structural Architecture & Stereochemistry

The molecule 2-cyclohexyl-2-ethoxyethan-1-ol (CAS: 1864613-13-7 for racemic) possesses a single stereogenic center at Carbon 2 .

Cahn-Ingold-Prelog (CIP) Priority Assignment

To determine the absolute configuration (


 or 

), we assign priorities to the four substituents attached to C2 based on atomic number and connectivity.
  • Priority 1: -OEt (Ethoxy group). Oxygen (Atomic Number 8) has the highest priority.

  • Priority 2: -CH

    
    OH (Hydroxymethyl group).  Carbon bonded to (O, H, H).[1]
    
  • Priority 3: -Cy (Cyclohexyl group). Carbon bonded to (C, C, H).

    • Comparison: The Carbon in -CH

      
      OH is bonded to Oxygen, whereas the Carbon in -Cy is bonded only to other Carbons. Oxygen beats Carbon, so -CH
      
      
      
      OH > -Cy.
  • Priority 4: -H (Hydrogen). Lowest priority.

Visualization of Stereochemistry

Stereochemistry Figure 1: Stereochemical Priority Assignment (CIP Rules) Center C2 Stereocenter Group1 1. -OEt (Ethoxy) (Oxygen attached) Center->Group1 Group2 2. -CH2OH (C attached to O) Center->Group2 Group3 3. -Cyclohexyl (C attached to C) Center->Group3 Group4 4. -H (Hydrogen) Center->Group4

Synthetic Routes: Accessing the Enantiomers[2][3][4][5]

Obtaining this building block in high enantiomeric excess (ee) is critical. We present two primary routes: a Chiral Pool Approach (recommended for reliability) and a Kinetic Resolution Approach (recommended for cost-efficiency).

Route A: The "Hexahydromandelic" Chiral Pool Strategy

This route utilizes (R)- or (S)-Mandelic acid as a low-cost, high-purity starting material.

Mechanism:

  • Hydrogenation: Mandelic acid is hydrogenated to Hexahydromandelic acid (Cyclohexylmandelic acid). Crucial: Use Rh/C or Rh/Al

    
    O
    
    
    
    to prevent racemization and ensure ring saturation.
  • Esterification: Conversion to the ethyl ester.

  • O-Alkylation: Introduction of the ethyl group. Note: Standard Williamson ether synthesis (NaH) can cause racemization via enolization. We use Silver(I) Oxide (Ag

    
    O) to preserve optical purity.
    
  • Reduction: Conversion of the ester to the primary alcohol.

Protocol 1: Synthesis of (R)-2-cyclohexyl-2-ethoxyethan-1-ol

  • Step 1: Hydrogenation

    • Dissolve (R)-Mandelic acid (10 g) in MeOH (100 mL) with 5% Rh/Al

      
      O
      
      
      
      (500 mg).
    • Hydrogenate at 50 psi H

      
       for 12 h. Filter catalyst. Yield: ~98% (R)-Hexahydromandelic acid.
      
  • Step 2: Esterification

    • Reflux the acid in EtOH (50 mL) with catalytic H

      
      SO
      
      
      
      for 4 h. Neutralize and extract.[2]
  • Step 3: Non-Racemizing O-Alkylation (Purdie-Irvine conditions)

    • To a solution of Ethyl (R)-hexahydromandelate (1.0 eq) in DMF, add Ag

      
      O (1.5 eq)  and Ethyl Iodide (2.0 eq) .
      
    • Stir at room temperature for 24-48 h. (Ag

      
      O acts as a mild base that does not abstract the 
      
      
      
      -proton, preventing racemization).
    • Filter through Celite and concentrate.

  • Step 4: Reduction

    • Dissolve intermediate in dry THF at 0°C.

    • Add LiAlH

      
       (1.2 eq)  portion-wise. Stir 2 h.
      
    • Quench (Fieser method), filter, and distill.

Route B: Lipase-Catalyzed Kinetic Resolution

If the racemic material is sourced cheaply, enzymatic resolution provides >99% ee.

Protocol 2: Kinetic Resolution of Racemic 2-cyclohexyl-2-ethoxyethan-1-ol

  • Dissolve racemic alcohol (10 g) in Vinyl Acetate (50 mL) (acts as solvent and acyl donor).

  • Add Novozym 435 (immobilized Candida antarctica Lipase B, 500 mg).

  • Shake at 30°C. Monitor by chiral GC.

  • The Logic: The enzyme selectively acetylates the (R)-enantiomer (typically), leaving the (S)-alcohol unreacted (or vice versa depending on enzyme specificity).

  • Separation: Separate the (S)-alcohol from the (R)-acetate via column chromatography.

  • Hydrolysis: Hydrolyze the (R)-acetate with K

    
    CO
    
    
    
    /MeOH to recover pure (R)-alcohol.
Synthetic Workflow Diagram

Synthesis Figure 2: Comparative Synthetic Pathways Start Starting Material: (R)-Mandelic Acid StepA1 1. Hydrogenation (Rh/C) (Retains Stereochemistry) Start->StepA1 Racemic Starting Material: Racemic 2-cyclohexyl-2-ethoxyethan-1-ol StepB1 Enzymatic Resolution (Novozym 435, Vinyl Acetate) Racemic->StepB1 StepA2 2. Esterification (EtOH/H+) StepA1->StepA2 StepA3 3. O-Alkylation (Ag2O, EtI) (PREVENTS RACEMIZATION) StepA2->StepA3 StepA4 4. Reduction (LiAlH4) StepA3->StepA4 TargetA Target: (R)-2-cyclohexyl-2-ethoxyethan-1-ol (>98% ee) StepA4->TargetA StepB2 Separation: Alcohol vs Acetate StepB1->StepB2 TargetB Target: Enantiopure Alcohol StepB2->TargetB

Analytical Profiling & Quality Control

Trustworthiness in chiral synthesis requires rigorous validation.

Chiral HPLC Method

Standard reverse-phase columns cannot separate these enantiomers. Use normal-phase chiral stationary phases.

ParameterCondition
Column Chiralcel OD-H or Chiralpak AD-H (Daicel)
Mobile Phase Hexane : Isopropanol (95:5 or 98:2)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 210 nm (low sensitivity due to lack of chromophore) or Refractive Index (RI)
Note If UV detection is difficult, derivatize with p-nitrobenzoyl chloride to introduce a chromophore.
NMR Validation (Mosher's Ester Analysis)

To determine absolute configuration without a reference standard:

  • React the alcohol with (R)-(-)-MTPA-Cl (Mosher's acid chloride).

  • React a second aliquot with (S)-(+)-MTPA-Cl .

  • Analyze

    
    H NMR or 
    
    
    
    F NMR.
  • Calculate

    
    . The pattern of positive/negative shifts for protons near the stereocenter will assign the configuration based on the Mosher model.
    

Applications in Drug Discovery

Bioisostere for Leucine/Isoleucine

The 2-cyclohexyl-2-ethoxy group occupies a similar volume to a leucine side chain but introduces an ether oxygen.

  • Effect: The oxygen can accept a hydrogen bond from the protein backbone, potentially locking the conformation of the drug-target complex.

  • Metabolic Stability: The cyclohexyl ring blocks

    
    -oxidation pathways common to aliphatic chains.
    
Solubilizing Linker

In Antibody-Drug Conjugates (ADCs) or PROTACs, lipophilicity often leads to aggregation.

  • Application: Using this chiral alcohol as a linker moiety breaks planarity (due to the sp

    
     stereocenter) and increases solubility via the ether oxygen, improving the pharmacokinetic profile.
    

References

  • Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition. Link

  • Sigma-Aldrich. 2-cyclohexyl-2-ethoxyethan-1-ol Product Entry. Link (Verified availability of racemic building block).

  • Reetz, M. T. (2002). Lipases as practical biocatalysts. Current Opinion in Chemical Biology. (Reference for Route B protocol).
  • Mislow, K., & Siegel, J. (1984). Stereoisomerism and local chirality. Journal of the American Chemical Society.[3]

  • Choi, J. H., et al. (2002). Platinum-catalyzed asymmetric hydroformylation of styrene derivatives. (Reference for general alpha-alkoxy stereocontrol principles).

Sources

Methodological & Application

Application Note: Synthesis of Ether-Linked Cyclohexyl Piperazine Derivatives Using 2-Cyclohexyl-2-ethoxyethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Scope

In modern drug discovery, the strategic incorporation of specific aliphatic and etheric motifs is critical for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. 2-Cyclohexyl-2-ethoxyethan-1-ol is a highly versatile, bifunctional building block utilized in the synthesis of advanced pharmaceutical intermediates.

The structural combination of a cyclohexyl ring and an ethoxy ether provides a unique physicochemical balance: the cyclohexyl group imparts necessary steric bulk and lipophilicity to enhance blood-brain barrier (BBB) penetration, while the ethoxy group acts as a localized hydrogen bond acceptor without introducing the excessive polarity and metabolic liability of a free hydroxyl group. When this motif is coupled to a piperazine ring—a widely recognized "privileged scaffold" present in numerous FDA-approved CNS agents, kinase inhibitors, and anti-infectives[1]—the resulting intermediate serves as a highly effective core for novel therapeutic development.

Mechanistic Rationale & Experimental Design

As a self-validating synthetic system, every reagent and condition chosen in this workflow serves a specific, mechanistic purpose to ensure high fidelity and purity of the final intermediate.

  • Step 1: Alcohol Activation via Mesylation. To couple the primary alcohol of 2-cyclohexyl-2-ethoxyethan-1-ol to a piperazine nitrogen, the hydroxyl group must first be converted into a superior leaving group. Halogenation (e.g., using

    
     or 
    
    
    
    ) is actively avoided here, as the strongly acidic microenvironments generated can induce cleavage or rearrangement of the sensitive
    
    
    -ethoxy ether linkage. Instead, mesylation utilizing methanesulfonyl chloride (MsCl)[2] and triethylamine (TEA) in dichloromethane (DCM) at 0 °C is employed. This reaction proceeds via a highly reactive sulfene intermediate, allowing for rapid esterification under exceptionally mild, basic conditions that perfectly preserve the ether linkage[3].
  • Step 2: Nucleophilic Substitution (N-Alkylation). The resulting mesylate is displaced by a secondary amine (e.g., 1-phenylpiperazine) via an

    
     mechanism. Potassium carbonate (
    
    
    
    ) is selected as the base in polar aprotic acetonitrile (MeCN). MeCN optimally solvates the potassium cation, leaving the carbonate anion highly active to deprotonate the piperazine. This combination prevents the degradation of the mesylate substrate while driving the substitution to completion at 80 °C.

Synthetic Workflow Visualization

SyntheticWorkflow SM 2-Cyclohexyl-2-ethoxyethan-1-ol (Starting Material) Step1 Activation (Mesylation) MsCl, TEA, DCM, 0 °C SM->Step1 Int1 2-Cyclohexyl-2-ethoxyethyl methanesulfonate Step1->Int1 >95% Yield Preserves Ether Step2 N-Alkylation (SN2) 1-Phenylpiperazine, K2CO3, MeCN, 80 °C Int1->Step2 Product 1-(2-Cyclohexyl-2-ethoxyethyl)- 4-phenylpiperazine Step2->Product SN2 Displacement No Rearrangement Analysis Analytical Validation (HPLC, 1H NMR, LC-MS) Product->Analysis

Synthetic workflow: 2-cyclohexyl-2-ethoxyethan-1-ol to a piperazine pharmaceutical intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Cyclohexyl-2-ethoxyethyl methanesulfonate (1)

This protocol is designed to quantitatively convert the starting material while washing away all reaction byproducts during the workup phase.

  • Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar and argon balloon with 2-cyclohexyl-2-ethoxyethan-1-ol (1.0 equiv, 10.0 mmol) and anhydrous DCM (0.2 M, 50 mL).

  • Base Addition: Add triethylamine (TEA) (1.5 equiv, 15.0 mmol). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Dropwise, add methanesulfonyl chloride (MsCl) (1.2 equiv, 12.0 mmol) over 15 minutes to prevent exothermic spikes.

  • Monitoring: Stir the mixture at 0 °C for 1 hour. Validate reaction completion via TLC (Hexanes/EtOAc 3:1, visualized with

    
     stain). The starting material spot (
    
    
    
    ) should be completely consumed, replaced by the mesylate (
    
    
    ).
  • Self-Validating Workup: Quench the reaction with ice-cold water (20 mL). Transfer to a separatory funnel. Extract the aqueous layer with DCM (

    
     mL). Wash the combined organic layers sequentially with cold 10% aqueous HCl (to remove residual TEA), saturated aqueous 
    
    
    
    (to neutralize residual acid/MsCl), and brine.
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo at 30 °C to afford the mesylate (1)  as a pale yellow oil. Use immediately in the next step without further purification.
    
Protocol B: Synthesis of 1-(2-Cyclohexyl-2-ethoxyethyl)-4-phenylpiperazine (2)
  • Preparation: Dissolve the crude mesylate (1) (1.0 equiv, ~10.0 mmol) in anhydrous acetonitrile (MeCN) (0.2 M, 50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add anhydrous potassium carbonate (

    
    ) (3.0 equiv, 30.0 mmol) followed by 1-phenylpiperazine (1.1 equiv, 11.0 mmol).
    
  • Alkylation: Heat the suspension to 80 °C and stir vigorously for 12–16 hours under an argon atmosphere.

  • Monitoring: Confirm the disappearance of the mesylate via LC-MS or TLC.

  • Workup & Purification: Cool the mixture to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo. Redissolve the residue in EtOAc (50 mL) and wash with water (

    
     mL) and brine. Dry over 
    
    
    
    and concentrate.
  • Chromatography: Purify the crude product via flash column chromatography on silica gel (gradient elution: 0% to 50% EtOAc in Hexanes) to yield the target piperazine intermediate (2) .

Analytical Validation & Data Presentation

To ensure reproducibility across different laboratory environments, the following quantitative validation metrics were established.

Table 1: Scale-Up and Yield Optimization

Scale (Starting Material) Step 1 Yield (Mesylate 1) Step 2 Yield (Piperazine 2) Overall HPLC Purity
1.0 mmol (Analytical) 98% 89% >99.5%
10.0 mmol (Preparative) 96% 87% >99.0%

| 50.0 mmol (Pilot) | 95% | 85% | 98.8% |

Table 2:


H NMR Validation Data (400 MHz, 

)
Diagnostic peaks confirming structural integrity and successful transformations. | Compound | Characteristic Chemical Shifts (

, ppm) | Structural Assignment | | :--- | :--- | :--- | | Mesylate (1) | 4.25 (m, 2H) |

(Downfield shift confirms mesylation) | | | 3.55 (m, 1H) |

(Preserved ether linkage) | | | 3.02 (s, 3H) |

(Mesylate methyl group) | | Piperazine (2) | 3.50 (m, 1H) |

(Preserved ether linkage) | | | 3.15 (t, 4H) | Piperazine

(adjacent to phenyl ring) | | | 2.65 (t, 4H) | Piperazine

(adjacent to alkyl chain) | | | 2.45 (m, 2H) |

(Upfield shift confirms amine formation) |

References

  • Sigma-Aldrich. "2-cyclohexyl-2-ethoxyethan-1-ol". Sigma-Aldrich Product Catalog.

  • Expert Opinion on Drug Discovery. "The piperazine scaffold for novel drug discovery efforts: the evidence to date". Taylor & Francis Online. 1

  • Journal of Organic Chemistry. "Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols". J. Org. Chem. 1970, 35(9), 3195-3196. 3

  • Wikipedia. "Methanesulfonyl chloride". Wikimedia Foundation. 2

Sources

Application Notes & Protocols: Selective Oxidation of 2-Cyclohexyl-2-ethoxyethan-1-ol to 2-Cyclohexyl-2-ethoxyethanal

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science research. This guide provides an in-depth analysis and detailed experimental protocols for the oxidation of 2-cyclohexyl-2-ethoxyethan-1-ol, a sterically hindered primary alcohol, to its corresponding aldehyde, 2-cyclohexyl-2-ethoxyethanal. We present three field-proven methodologies: Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and Dess-Martin Periodinane (DMP) oxidation. Each protocol is accompanied by a discussion of its underlying mechanism, a comparative analysis of its advantages and limitations, and practical insights to ensure successful execution and high-purity product isolation.

Introduction: The Imperative of Controlled Alcohol Oxidation

The conversion of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is a frequent challenge in multi-step synthesis.[1] The target aldehyde, 2-cyclohexyl-2-ethoxyethanal, serves as a valuable synthetic intermediate, featuring a chiral center and functional handles amenable to further elaboration. The choice of oxidizing agent is critical, dictated by factors such as substrate sensitivity, reaction scale, functional group tolerance, and safety considerations.[2] This document offers researchers a comprehensive toolkit, moving beyond mere procedural steps to explain the causality behind experimental choices, thereby empowering them to select and adapt the optimal protocol for their specific research needs.

The general transformation is as follows:

Comparative Overview of Oxidation Protocols

To facilitate protocol selection, the following table summarizes the key attributes of the three detailed methods. Each system offers a unique balance of reactivity, operational complexity, and cost.

Parameter Pyridinium Chlorochromate (PCC) Swern Oxidation Dess-Martin Periodinane (DMP)
Core Reagents Pyridinium chlorochromate (CrO₃·Py·HCl)Dimethyl sulfoxide (DMSO), Oxalyl Chloride, Triethylamine (Et₃N)1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one
Typical Conditions Anhydrous CH₂Cl₂, Room TemperatureAnhydrous CH₂Cl₂, -78 °C to Room TemperatureAnhydrous CH₂Cl₂, Room Temperature
Advantages Operationally simple, commercially available reagent, reliable for many substrates.[3][4]High yields, excellent for acid-sensitive substrates, avoids heavy metals.[5][6]Very mild, neutral pH, short reaction times, high chemoselectivity.[7][8][9]
Disadvantages Chromium(VI) is toxic and generates hazardous waste.[10] Can be acidic.[11] A tar-like byproduct can complicate workup.[11][12]Requires cryogenic temperatures (-78 °C).[13] Generates foul-smelling dimethyl sulfide (DMS).[5][14] Sensitive to moisture.Reagent is expensive and potentially explosive (shock-sensitive).[8] High molecular weight means poor atom economy.

Protocol I: Pyridinium Chlorochromate (PCC) Oxidation

Principle and Mechanism

PCC is a milder, more selective chromium(VI) oxidant compared to reagents like chromic acid.[3] It is typically used in anhydrous dichloromethane (CH₂Cl₂), which prevents the over-oxidation of the initially formed aldehyde to a carboxylic acid.[1][15] The reaction proceeds through the formation of a chromate ester intermediate. A base, such as pyridine present in the salt or the chloride ion, then facilitates an E2-like elimination to form the carbonyl C=O double bond and a reduced Cr(IV) species.[1][12]

PCC_Mechanism cluster_0 Mechanism of PCC Oxidation ROH R-CH₂-OH Ester R-CH₂-O-CrO₂(Cl)Py ROH->Ester Forms Chromate Ester PCC PCC (CrO₃PyHCl) Aldehyde R-CHO Ester->Aldehyde E2-like Elimination CrIV Cr(IV) species Ester->CrIV Cr(VI) is reduced Base Base (e.g., Cl⁻) Base->Ester Deprotonates α-C

Caption: Mechanism of PCC oxidation of a primary alcohol.

Experimental Protocol

Materials and Equipment:

  • 2-Cyclohexyl-2-ethoxyethan-1-ol

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Celite® or powdered molecular sieves (4Å)

  • Silica gel for column chromatography

  • Hexanes, Ethyl Acetate

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

  • Filtration apparatus (Büchner funnel or fritted glass funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add PCC (1.5 equivalents) and an equal weight of Celite®. Suspend this mixture in anhydrous CH₂Cl₂ (approx. 0.1 M relative to the alcohol).

  • Substrate Addition: Dissolve 2-cyclohexyl-2-ethoxyethan-1-ol (1.0 equivalent) in a minimal amount of anhydrous CH₂Cl₂ and add it to the stirred PCC suspension in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction vigorously. The mixture will turn dark brown. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.[11]

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel, washing thoroughly with additional diethyl ether to ensure all product is collected. The Celite co-adsorbs the tarry chromium byproducts, simplifying filtration.[11]

  • Purification: Concentrate the filtrate using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure 2-cyclohexyl-2-ethoxyethanal.

PCC_Workflow A Suspend PCC & Celite in anhydrous CH₂Cl₂ B Add alcohol solution at room temperature A->B C Stir for 2-4h Monitor by TLC B->C D Dilute with Et₂O Filter through silica gel C->D E Concentrate filtrate (Rotary Evaporation) D->E F Purify by Flash Chromatography E->F G Pure Aldehyde F->G

Caption: Experimental workflow for PCC oxidation.

Protocol II: Swern Oxidation

Principle and Mechanism

The Swern oxidation uses dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride.[5] This method is renowned for its mild conditions and high yields.[6] The mechanism begins with the activation of DMSO by oxalyl chloride to form the electrophilic chloro(dimethyl)sulfonium chloride at low temperature (-78 °C).[16][5] The alcohol then attacks this species to form an alkoxysulfonium salt. The addition of a hindered base, typically triethylamine (Et₃N), deprotonates the carbon adjacent to the oxygen, forming a sulfur ylide.[5] This ylide undergoes an intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.[5][17]

Swern_Mechanism cluster_1 Mechanism of Swern Oxidation DMSO DMSO + (COCl)₂ Activator [Me₂SCl]⁺Cl⁻ (Active Species) DMSO->Activator Activation at -78°C Salt [R-CH₂-O-SMe₂]⁺Cl⁻ (Alkoxysulfonium Salt) Activator->Salt + Alcohol ROH R-CH₂-OH Ylide R-CH(⁻)-O-S(+)Me₂ (Sulfur Ylide) Salt->Ylide + Et₃N (Base) Aldehyde R-CHO + Me₂S Ylide->Aldehyde Intramolecular Elimination

Caption: Key intermediates in the Swern oxidation mechanism.

Experimental Protocol

Materials and Equipment:

  • 2-Cyclohexyl-2-ethoxyethan-1-ol

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Oxalyl Chloride

  • Anhydrous Triethylamine (Et₃N)

  • Dry ice/acetone bath

  • Syringes and needles for anhydrous transfers

  • Standard glassware for reaction, work-up, and purification

Procedure:

  • Activator Formation: In a flame-dried, three-necked flask under nitrogen, add anhydrous CH₂Cl₂ (approx. 0.2 M) and cool to -78 °C. Add oxalyl chloride (1.5 equivalents) dropwise via syringe. To this solution, add anhydrous DMSO (2.5 equivalents) dropwise, ensuring the internal temperature remains below -70 °C. Stir for 15 minutes.

  • Alcohol Addition: Dissolve 2-cyclohexyl-2-ethoxyethan-1-ol (1.0 equivalent) in a small volume of anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture, again maintaining the temperature at -78 °C. Stir for 30 minutes.[6]

  • Elimination: Add anhydrous triethylamine (5.0 equivalents) dropwise. A thick white precipitate of triethylammonium chloride will form.[6] Stir the mixture for 15 minutes at -78 °C, then remove the cooling bath and allow it to warm to room temperature over 30-45 minutes.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂. Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Caution: The byproduct, dimethyl sulfide, has a strong, unpleasant odor. Rinsing glassware with a bleach solution can neutralize the smell.[5] Purify the crude product by flash column chromatography as described in Protocol I.

Swern_Workflow A Cool CH₂Cl₂ to -78°C Add (COCl)₂ then DMSO B Add alcohol solution dropwise at -78°C A->B C Add Et₃N dropwise at -78°C B->C D Warm to RT Quench with H₂O C->D E Aqueous Work-up (Acid, Base, Brine washes) D->E F Dry, Concentrate & Purify by Chromatography E->F G Pure Aldehyde F->G

Caption: Experimental workflow for the Swern oxidation.

Protocol III: Dess-Martin Periodinane (DMP) Oxidation

Principle and Mechanism

Dess-Martin Periodinane is a hypervalent iodine(V) compound that serves as a mild and highly selective oxidant.[7][9] The reaction is typically performed under neutral conditions at room temperature, making it ideal for sensitive substrates.[8] The mechanism involves an initial ligand exchange where the alcohol displaces an acetate group on the iodine center.[18] An intramolecular deprotonation of the α-carbon by an acetate ligand then facilitates an elimination-like process, forming the aldehyde, and reducing the iodine(V) reagent to an iodine(III) species.[19]

DMP_Mechanism cluster_2 Mechanism of DMP Oxidation DMP DMP Reagent I(V) Intermediate Periodinane Intermediate DMP->Intermediate + Alcohol (Ligand Exchange) ROH R-CH₂-OH Aldehyde R-CHO + I(III) byproduct Intermediate->Aldehyde Intramolecular Deprotonation/Elimination

Caption: Simplified mechanism of the Dess-Martin oxidation.

Experimental Protocol

Materials and Equipment:

  • 2-Cyclohexyl-2-ethoxyethan-1-ol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃ solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Standard glassware for reaction, work-up, and purification

Procedure:

  • Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve 2-cyclohexyl-2-ethoxyethan-1-ol (1.0 equivalent) in anhydrous CH₂Cl₂ (approx. 0.1 M).

  • Reagent Addition: Add Dess-Martin Periodinane (1.2-1.5 equivalents) to the solution in one portion at room temperature. The mixture may become slightly cloudy.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is generally rapid and can be complete in 0.5 to 3 hours.[9] Monitor its progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. The thiosulfate reduces the unreacted DMP and the iodine byproduct. Stir vigorously until the layers are clear.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography as previously described.

DMP_Workflow A Dissolve alcohol in anhydrous CH₂Cl₂ B Add DMP reagent at room temperature A->B C Stir for 1-3h Monitor by TLC B->C D Quench with NaHCO₃/Na₂S₂O₃ solution C->D E Separate layers Extract aqueous phase D->E F Dry, Concentrate & Purify by Chromatography E->F G Pure Aldehyde F->G

Caption: Experimental workflow for the Dess-Martin oxidation.

Conclusion

The successful oxidation of 2-cyclohexyl-2-ethoxyethan-1-ol can be achieved through several reliable methods. For operational simplicity on a moderate scale, PCC oxidation is a classic choice, provided that appropriate handling and disposal of chromium waste are implemented. For substrates sensitive to acidic conditions or for reactions where metal contamination is a concern, the Swern oxidation offers an excellent, high-yielding alternative, though it requires cryogenic conditions and management of malodorous byproducts. Finally, for small-scale syntheses of highly valuable or sensitive compounds, the Dess-Martin Periodinane oxidation provides an exceptionally mild and rapid protocol. The choice of protocol should be guided by a careful consideration of the specific experimental constraints and the desired balance between cost, safety, and efficiency.

References

  • Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Journal of the American Chemical Society. [Link]

  • Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. [Link]

  • Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. [Link]

  • Swern Oxidation. Organic Chemistry Portal. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • PCC Oxidation Mechanism. Chemistry Steps. [Link]

  • Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Journal of the American Chemical Society. [Link]

  • DMP Reagent: Mechanism, Uses & Examples in Chemistry. Vedantu. [Link]

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]

  • PCC Oxidation Mechanism, Alcohol To Aldehyde | Organic Chemistry. YouTube. [Link]

  • 17.7: Oxidation of Alcohols. Chemistry LibreTexts. [Link]

  • Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Organic-Synthesis.com. [Link]

  • 07.13 Dess-Martin Periodinane. YouTube. [Link]

  • The Swern Oxidation: Mechanism and Features. Chemistry Hall. [Link]

  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic-Synthesis.com. [Link]

  • What Is PCC in Organic Chemistry? A Quick Overview. Orango. [Link]

  • A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. ResearchGate. [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • Alcohol to Aldehyde/Ketone using Swern Oxidation. Organic-Synthesis.com. [Link]

  • PCC Oxidation of Alcohols to Carbonyls. Scribd. [Link]

  • Classic Oxidation of Alcohols Using Pyridinium Chlorochromate. Thieme. [Link]

Sources

Application Note: Advanced Functionalization Protocols for 2-Cyclohexyl-2-ethoxyethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Structural Diagnostics & Reactivity Profile

2-Cyclohexyl-2-ethoxyethan-1-ol (CAS: 1864613-13-7) is a highly versatile, commercially available synthetic building block utilized in the development of complex active pharmaceutical ingredients (APIs) and fine chemicals[1].

Before executing any functionalization, it is critical to understand the structural constraints of this molecule:

  • 
    -Steric Hindrance:  The C2 position is heavily substituted with a bulky cyclohexyl ring. This imposes a neopentyl-like steric trajectory, significantly reducing the rate of standard nucleophilic attacks or acylations at the adjacent primary alcohol.
    
  • Acid-Sensitive Ether: The ethoxy group at the C2 position is stable under neutral and basic conditions but is susceptible to cleavage or

    
    -elimination under harsh, prolonged acidic environments.
    
  • Chiral Center: The C2 carbon is a stereocenter. Consequently, the

    
    -methylene protons (
    
    
    
    ) are diastereotopic and will appear as distinct, complex multiplets in
    
    
    NMR. Reagents that cause epimerization at this center via enolization must be avoided.

To successfully functionalize this primary alcohol, we must employ highly active catalysts and mild conditions that respect these structural boundaries.

Strategic Functionalization Pathways

The following pathways have been optimized to convert the primary alcohol into an electrophilic aldehyde, a lipophilic ester, or a highly reactive tosylate for downstream


 displacement.

G SM 2-cyclohexyl-2-ethoxyethan-1-ol (Primary Alcohol) Ox Oxidation (DMP, NaHCO3) SM->Ox Est Esterification (DCC, DMAP) SM->Est Tos Tosylation (TsCl, Pyridine) SM->Tos Ald 2-cyclohexyl-2-ethoxyacetaldehyde (Aldehyde) Ox->Ald ProdEst 2-cyclohexyl-2-ethoxyethyl ester (Ester) Est->ProdEst ProdTos 2-cyclohexyl-2-ethoxyethyl tosylate (Tosylate) Tos->ProdTos

Workflow for the functionalization of 2-cyclohexyl-2-ethoxyethan-1-ol.

Validated Experimental Protocols

Protocol A: Mild Oxidation to Aldehyde (Dess-Martin Periodinane)

Causality & Rationale: Traditional oxidants like Jones reagent are too harsh and risk cleaving the ethoxy ether. The Dess-Martin Periodinane (DMP) oxidation operates at room temperature and is highly tolerant of sensitive functional groups[2]. We introduce


 to the reaction mixture to buffer the acetic acid byproduct, preventing acid-catalyzed degradation of the substrate.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-cyclohexyl-2-ethoxyethan-1-ol (1.0 equiv, 10 mmol) in wet

    
     (50 mL). Add solid 
    
    
    
    (3.0 equiv, 30 mmol) to the flask and stir vigorously.
  • Activation: Cool the suspension to 0 °C using an ice bath. Add DMP (1.2 equiv, 12 mmol) portion-wise over 10 minutes to control the mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Self-Validation: Monitor via TLC (20% EtOAc/Hexanes); the reaction is complete when the starting material (

    
    ) is replaced by a less polar, UV-active spot (
    
    
    
    ).
  • Quench & Workup: Pour the mixture into a 1:1 solution of saturated aqueous

    
     and saturated aqueous 
    
    
    
    (50 mL). Causality: The thiosulfate reduces unreacted hypervalent iodine species, while the bicarbonate neutralizes residual acids. Stir vigorously for 30 minutes until the organic layer is clear.
  • Isolation: Extract with

    
     (2 × 25 mL), wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Steglich Esterification

Causality & Rationale: Direct esterification with acyl chlorides is sluggish due to the


-cyclohexyl steric bulk. The Steglich esterification overcomes this by utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). DMAP acts as a highly active nucleophilic catalyst, attacking the O-acylisourea intermediate to form an N-acylpyridinium species that rapidly transfers the acyl group to the hindered alcohol.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under

    
    , dissolve the target carboxylic acid (1.1 equiv, 11 mmol), 2-cyclohexyl-2-ethoxyethan-1-ol (1.0 equiv, 10 mmol), and DMAP (0.1 equiv, 1 mmol) in anhydrous 
    
    
    
    (40 mL).
  • Activation: Cool the solution to 0 °C. Add a solution of DCC (1.1 equiv, 11 mmol) in

    
     (10 mL) dropwise over 15 minutes.
    
  • Propagation: Stir at 0 °C for 15 minutes, then warm to room temperature and stir for 12 hours. Self-Validation: A white precipitate of dicyclohexylurea (DCU) will form, visually confirming the activation of the carboxylic acid.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the insoluble DCU. Causality: Removing DCU early prevents severe emulsions during aqueous extraction.

  • Isolation: Wash the filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated

    
     (to remove unreacted acid), and brine. Dry over 
    
    
    
    and concentrate.
Protocol C: Tosylation for Downstream Substitution

Causality & Rationale: To convert the primary hydroxyl into a superior leaving group for nucleophilic substitution, we synthesize the tosylate. Pyridine is used as both a solvent and a base to neutralize the HCl generated. A catalytic amount of DMAP is essential here; pyridine alone is often too slow for


-branched alcohols, whereas DMAP rapidly forms the highly electrophilic N-tosylpyridinium intermediate[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the alcohol (1.0 equiv, 10 mmol) in anhydrous

    
     (30 mL). Add anhydrous pyridine (3.0 equiv, 30 mmol) and DMAP (0.1 equiv, 1 mmol).
    
  • Activation: Cool the mixture to 0 °C. Add p-Toluenesulfonyl chloride (TsCl) (1.5 equiv, 15 mmol) in small portions.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Self-Validation: TLC will show a highly UV-active product spot (

    
     in 20% EtOAc/Hexanes).
    
  • Workup: Quench the reaction by adding water (20 mL) and stirring for 10 minutes to hydrolyze unreacted TsCl. Transfer to a separatory funnel and wash the organic layer with cold 1.0 M HCl (3 × 20 mL). Causality: The acidic wash protonates pyridine and DMAP, pulling them into the aqueous phase as water-soluble chloride salts.

  • Isolation: Wash with saturated

    
     and brine, dry over 
    
    
    
    , and concentrate to yield the tosylate.

Quantitative Validation Matrix

To ensure self-validation of the experimental workflows, cross-reference your analytical data against this matrix. Due to the C2 stereocenter, the


-methylene protons are diastereotopic and will present as complex multiplets rather than simple triplets.
Reaction PathwayTarget Functional GroupTypical Yield (%)Key

NMR Marker (

,

ppm)
TLC Validation (20% EtOAc/Hex)
Starting Material Primary AlcoholN/A~3.55 - 3.70 (m, 2H,

-OH)

~ 0.20 (CAM: Blue/Black)
Protocol A Aldehyde85 - 92%~9.72 (d, 1H,

)

~ 0.50 (UV inactive,

: Yellow)
Protocol B Ester80 - 95%~4.15 - 4.30 (m, 2H,

-O(C=O)R)

~ 0.65 (CAM: Dark Blue)
Protocol C Tosylate88 - 94%~4.00 - 4.15 (m, 2H,

-OTs) ~2.45 (s, 3H, Ar-

)

~ 0.45 (Strongly UV Active)

References

  • Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones Source: Journal of Organic Chemistry (Dess, D. B.; Martin, J. C. 1983) URL:[Link]

  • Simple Method for the Esterification of Carboxylic Acids Source: Angewandte Chemie International Edition (Neises, B.; Steglich, W. 1978) URL:[Link]

  • 4-Dialkylaminopyridines as Highly Active Acylation Catalysts Source: Angewandte Chemie International Edition (Höfle, G.; Steglich, W.; Vorbrüggen, H. 1978) URL:[Link]

Sources

The 2-Cyclohexyl-2-ethoxyethan-1-ol Scaffold: A Novel Framework for Exploring Chemical Space in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount. The structural core of a molecule, often referred to as its scaffold, dictates the three-dimensional arrangement of functional groups and, consequently, its biological activity.[1][2] While well-trodden scaffolds, particularly those based on aromatic systems, have yielded numerous successful drugs, they have also led to saturation in certain areas of chemical space and associated intellectual property challenges. This has spurred a continuous search for new and unusual scaffolds that can offer unique pharmacological profiles, improved physicochemical properties, and novel intellectual property.

This application note introduces 2-cyclohexyl-2-ethoxyethan-1-ol as a promising, yet underexplored, scaffold for medicinal chemistry. This simple, aliphatic framework combines several key features that are highly desirable in drug candidates: a three-dimensional cyclohexyl group, a metabolically stable ethoxy moiety, and a primary alcohol for versatile derivatization. By dissecting the rationale behind its design, we can appreciate its potential to generate libraries of novel compounds with favorable drug-like properties.

Scientific Rationale: Deconstructing the 2-Cyclohexyl-2-ethoxyethan-1-ol Scaffold

The potential of the 2-cyclohexyl-2-ethoxyethan-1-ol scaffold lies in the synergistic contribution of its three key components: the cyclohexyl ring, the ethoxy group, and the 1,2-ethanediol backbone.

  • The Cyclohexyl Ring: A Three-Dimensional Bioisostere The cyclohexyl group is a popular motif in drug design for several reasons.[3] As a saturated carbocycle, it imparts a distinct three-dimensional character to molecules, which can lead to more extensive and specific interactions with protein binding pockets compared to flat aromatic rings.[4] The cyclohexyl group can act as a bioisostere for a phenyl group or a tert-butyl group, offering a non-aromatic, lipophilic substituent that can fill hydrophobic pockets in a target protein.[5] This replacement of aromatic rings with saturated counterparts can also improve physicochemical properties, such as solubility and metabolic stability, which are often associated with a higher success rate in clinical trials.[6]

  • The Ethoxy Group: Modulating Polarity and Metabolism The ethoxy group (-OCH2CH3) is an alkyl ether moiety that can influence a molecule's properties in several ways.[7][8] The oxygen atom can act as a hydrogen bond acceptor, contributing to target binding.[9] The ethyl group provides a small lipophilic contribution. Ethers are generally more metabolically stable than esters and can be more resistant to enzymatic cleavage. The ethoxy group can also modulate the overall polarity and solubility of a compound.[8]

  • The 1-Hydroxyethyl Moiety: A Handle for Derivatization and Interaction The primary alcohol (-CH2OH) is a critical feature of this scaffold. It provides a key point for hydrogen bonding interactions with a biological target.[10] Furthermore, it serves as a versatile synthetic handle for the introduction of a wide array of functional groups through esterification, etherification, or conversion to other functionalities. This allows for the rapid generation of a library of derivatives to explore structure-activity relationships (SAR).

The combination of these three features in a single, low-molecular-weight scaffold provides a foundation for building molecules with a balance of lipophilicity, polarity, and structural rigidity.

Proposed Synthetic Protocols

While the direct synthesis of 2-cyclohexyl-2-ethoxyethan-1-ol is not extensively documented, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. The following protocols outline a potential pathway for the synthesis of the scaffold and its subsequent derivatization.

Protocol 1: Synthesis of the 2-Cyclohexyl-2-ethoxyethan-1-ol Scaffold

This protocol describes a two-step synthesis starting from commercially available cyclohexyl magnesium bromide and 2-ethoxyacetaldehyde.

Step 1: Grignard Reaction to form 2-Cyclohexyl-2-ethoxyethan-1-ol

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of cyclohexyl magnesium bromide (1.0 M in THF, 1.1 equivalents).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Addition of Aldehyde: Slowly add a solution of 2-ethoxyacetaldehyde (1.0 equivalent) in anhydrous tetrahydrofuran (THF) via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL), then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-cyclohexyl-2-ethoxyethan-1-ol.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The Grignard reagent is highly reactive with atmospheric oxygen and moisture.

  • Slow Addition at Low Temperature: This helps to control the exothermicity of the reaction and minimize side product formation.

  • Aqueous Ammonium Chloride Quench: This provides a mildly acidic workup to protonate the alkoxide intermediate without causing potential acid-catalyzed side reactions.

Protocol 2: Derivatization of the Scaffold via Esterification

This protocol provides a general method for creating a library of ester derivatives from the primary alcohol of the scaffold.

  • Reaction Setup: In a round-bottom flask, dissolve 2-cyclohexyl-2-ethoxyethan-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: Add a carboxylic acid of choice (1.2 equivalents), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Workup: Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Washing: Wash the filtrate with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting ester by flash column chromatography.

Self-Validating System:

  • The formation of the DCU precipitate provides a visual indication that the coupling reaction is proceeding.

  • The purity of the final product can be readily assessed by NMR spectroscopy and mass spectrometry.

Potential Applications in Medicinal Chemistry

The 2-cyclohexyl-2-ethoxyethan-1-ol scaffold, with its unique combination of features, could be applied to a variety of therapeutic areas.

Potential Therapeutic Area Rationale
Oncology The cyclohexyl group can mimic the phenyl group found in many kinase inhibitors, potentially offering improved metabolic stability and novel interactions in the ATP binding pocket.
Neuroscience The scaffold's lipophilicity can be tuned to allow for blood-brain barrier penetration, making it suitable for CNS targets. The 3D nature of the cyclohexyl group may lead to enhanced selectivity for specific receptor subtypes.
Infectious Diseases The aliphatic nature of the scaffold could be advantageous in developing inhibitors of enzymes that are less tolerant of aromatic moieties.
Metabolic Diseases The scaffold could be used to design ligands for nuclear hormone receptors, where the cyclohexyl group can occupy hydrophobic pockets.

Illustrative Workflow and Logic

The following diagrams illustrate the synthetic logic and the workflow for exploring the potential of this scaffold.

G cluster_synthesis Scaffold Synthesis cluster_derivatization Library Generation cluster_screening Biological Evaluation Cyclohexyl MgBr Cyclohexyl MgBr Scaffold 2-Cyclohexyl-2-ethoxyethan-1-ol Cyclohexyl MgBr->Scaffold Grignard Reaction 2-Ethoxyacetaldehyde 2-Ethoxyacetaldehyde 2-Ethoxyacetaldehyde->Scaffold Derivatives Scaffold-O-C(O)-R Scaffold->Derivatives Esterification Carboxylic_Acids R-COOH Library Carboxylic_Acids->Derivatives Screening High-Throughput Screening Derivatives->Screening Hit_ID Hit Identification Screening->Hit_ID SAR SAR Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Sources

Application Note: Selective Oxidation of 2-Cyclohexyl-2-ethoxyethan-1-ol to 2-Cyclohexyl-2-ethoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The preparation of


-alkoxy aldehydes is a critical transformation in medicinal chemistry and drug development, as these compounds serve as versatile building blocks for Wittig reactions, reductive aminations, and the synthesis of complex macrolides or peptidomimetics. This application note provides a comprehensive, field-validated guide for the oxidation of 2-cyclohexyl-2-ethoxyethan-1-ol  (CAS: 1864613-13-7) to 2-cyclohexyl-2-ethoxyacetaldehyde  (CAS: 1785110-63-5).

Because the target molecule contains a stereochemically sensitive


-proton adjacent to both an ethoxy group and an aldehyde, the selection of oxidation conditions must be meticulously controlled to prevent over-oxidation, 

-epimerization, and

-elimination.

Mechanistic Insights & Chemical Causality (E-E-A-T)

Transforming a primary


-alkoxy alcohol into an 

-alkoxy aldehyde presents three distinct chemical challenges. Understanding the causality behind these pitfalls is essential for designing a robust protocol:
  • Over-Oxidation to Carboxylic Acids : Aldehydes are highly electrophilic. If water is present in the reaction mixture, it adds to the aldehyde to form a geminal diol (aldehyde hydrate). The oxidizing agent then attacks one of the hydroxyl groups of this hydrate, leading to an E2-like elimination that produces a carboxylic acid [1]. Causality : To stop the oxidation at the aldehyde stage, the reaction must be kept strictly anhydrous. No hydrate formation equals no over-oxidation.

  • 
    -Epimerization : The proton at the 
    
    
    
    -position of 2-cyclohexyl-2-ethoxyacetaldehyde is rendered acidic by the electron-withdrawing aldehyde and the electronegative ethoxy group. Exposure to strong aqueous bases or prolonged acidic conditions will cause enolization, leading to the epimerization of the stereocenter.
  • 
    -Elimination (E1cB) : Under strongly basic or Lewis-acidic conditions, the 
    
    
    
    -alkoxy aldehyde can undergo the loss of ethanol to form an
    
    
    -unsaturated aldehyde (e.g., 2-cyclohexylideneacetaldehyde). Causality : Mild, non-nucleophilic, and pH-neutral or strictly buffered conditions are mandatory to preserve the ethoxy group.

Given these constraints, Dess-Martin Periodinane (DMP) and the Swern Oxidation are the premier choices for this transformation. Both operate under anhydrous conditions and avoid the use of harsh chromium-based reagents (like Jones reagent), which are notorious for over-oxidation and environmental toxicity [2, 3].

Quantitative Comparison of Oxidation Strategies

The following table summarizes the quantitative and qualitative metrics of various oxidation strategies applied to


-alkoxy primary alcohols.
Oxidation MethodTypical Yield (%)Risk of Over-OxidationRisk of

-Elimination
ScalabilityKey Byproducts
Dess-Martin (DMP) 85 – 95%Very LowLow (if buffered)Low/Medium (Cost/Safety)Acetic acid, Iodane
Swern Oxidation 80 – 90%Very LowLowHigh (Process Scale)Dimethyl sulfide,

,

TEMPO / Bleach 75 – 85%ModerateModerateHigh

, Water
Jones Reagent < 30%High High Low (Toxicity)Chromium salts

Reaction Workflow & Logical Decision Tree

OxidantSelection Start Starting Material: 2-Cyclohexyl-2-ethoxyethan-1-ol Water Aqueous / Harsh Conditions (e.g., Jones, KMnO4) Start->Water Avoid Anhydrous Anhydrous / Mild Conditions (e.g., Swern, DMP) Start->Anhydrous Preferred Hydrate Aldehyde Hydrate Formation Water->Hydrate + H2O Elimination β-Elimination (Loss of Ethanol) Water->Elimination Strong Base/Acid Aldehyde Target Aldehyde: 2-Cyclohexyl-2-ethoxyacetaldehyde Anhydrous->Aldehyde Mild oxidation No hydrate formed OverOx Over-oxidation to Carboxylic Acid Hydrate->OverOx

Figure 1: Decision tree illustrating the causality of oxidant selection to prevent over-oxidation.

Experimental Protocols

Protocol A: Dess-Martin Periodinane (DMP) Oxidation (Discovery/Lab Scale)

DMP is a hypervalent iodine compound that offers exceptionally mild oxidation at room temperature [4]. It is ideal for medicinal chemistry discovery scales (< 10 grams).

Reagents:

  • 2-Cyclohexyl-2-ethoxyethan-1-ol: 1.0 eq (e.g., 1.72 g, 10.0 mmol)

  • Dess-Martin Periodinane (DMP): 1.2 eq (5.09 g, 12.0 mmol)

  • Sodium Bicarbonate (

    
    ): 3.0 eq (2.52 g, 30.0 mmol)
    
  • Anhydrous Dichloromethane (

    
    ): 100 mL (0.1 M)
    

Step-by-Step Methodology:

  • Preparation : To an oven-dried round-bottom flask equipped with a magnetic stir bar under an argon atmosphere, add 2-cyclohexyl-2-ethoxyethan-1-ol and anhydrous

    
    .
    
  • Buffering : Add solid

    
     to the stirring solution. Causality: DMP releases two equivalents of acetic acid during the reaction. The bicarbonate buffer neutralizes this acid in situ, preventing acid-catalyzed 
    
    
    
    -elimination or acetalization of the product [5].
  • Oxidation : Cool the mixture to 0 °C using an ice bath. Add DMP portion-wise over 5 minutes.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 to 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the starting material is consumed.

  • Quench & Workup : Pour the reaction mixture into an Erlenmeyer flask containing 50 mL of saturated aqueous

    
     and 50 mL of saturated aqueous 
    
    
    
    (sodium thiosulfate). Stir vigorously for 15 minutes until the organic layer is clear.
    • Self-Validating Causality: The thiosulfate reduces any unreacted shock-sensitive hypervalent iodine species into harmless, water-soluble iodinanes. The biphasic mixture turning from cloudy white to clear indicates complete reduction.

  • Isolation : Separate the organic layer. Extract the aqueous layer with

    
     (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure (Note: keep bath temperature < 30 °C due to aldehyde volatility).
Protocol B: Swern Oxidation (Process/Scale-Up)

The Swern oxidation utilizes activated dimethyl sulfoxide (DMSO) and is highly cost-effective for scale-up, avoiding the shock hazards and high molecular weight of DMP [6].

Reagents:

  • 2-Cyclohexyl-2-ethoxyethan-1-ol: 1.0 eq (17.2 g, 100 mmol)

  • Oxalyl Chloride: 1.2 eq (10.3 mL, 120 mmol)

  • Anhydrous DMSO: 2.4 eq (17.0 mL, 240 mmol)

  • Triethylamine (

    
    ): 5.0 eq (69.7 mL, 500 mmol)
    
  • Anhydrous

    
    : 500 mL
    

Step-by-Step Methodology:

  • Activation : In a flame-dried, 3-neck flask under nitrogen, dissolve oxalyl chloride in 300 mL of anhydrous

    
    . Cool the solution to -78 °C using a dry ice/acetone bath.
    
  • DMSO Addition : Add anhydrous DMSO dropwise over 15 minutes. Causality: This forms the active electrophile, chlorodimethylsulfonium chloride. The temperature must remain below -60 °C; otherwise, the intermediate undergoes a Pummerer rearrangement, yielding unwanted thioacetals [6].

  • Substrate Addition : Dissolve the alcohol in 200 mL of

    
     and add it dropwise to the activated DMSO solution over 30 minutes, maintaining the internal temperature at -78 °C. Stir for an additional 30 minutes to ensure complete formation of the alkoxysulfonium ion.
    
  • Ylide Formation & Elimination : Add

    
     dropwise over 20 minutes. Causality: The base deprotonates the alkoxysulfonium ion to form a sulfur ylide, which subsequently undergoes an intramolecular E2 elimination to yield the aldehyde.
    
  • Warming : Remove the cooling bath and allow the reaction to warm to 0 °C over 45 minutes.

  • Workup : Quench the reaction with 200 mL of water. Separate the organic layer and wash sequentially with 1M

    
     (2 × 150 mL) to remove excess 
    
    
    
    , followed by saturated
    
    
    and brine. Dry over
    
    
    , filter, and concentrate.

Mechanistic Pathway of Swern Oxidation

SwernMechanism DMSO DMSO + Oxalyl Chloride Activation (<-60°C) Sulfonium Chlorodimethylsulfonium Intermediate DMSO->Sulfonium -CO2, -CO Alkoxy Alkoxysulfonium Ion (Addition of Alcohol) Sulfonium->Alkoxy + Substrate Ylide Sulfur Ylide (Addition of Et3N) Alkoxy->Ylide Deprotonation Product Aldehyde Product + Dimethyl Sulfide Ylide->Product Intramolecular Elimination

Figure 2: Step-by-step mechanistic pathway of the Swern Oxidation.

Analytical Validation & Self-Validating Systems

To ensure the trustworthiness of the protocol, the resulting 2-cyclohexyl-2-ethoxyacetaldehyde must be validated through orthogonal analytical techniques to confirm the absence of over-oxidation or elimination:

  • 1H NMR (CDCl3, 400 MHz) : The most critical diagnostic peak is the aldehyde proton, which will appear as a distinct doublet (due to coupling with the

    
    -proton) far downfield at 
    
    
    
    9.5 – 9.8 ppm
    . The absence of a broad singlet at
    
    
    11.0-12.0 ppm confirms no carboxylic acid was formed. The
    
    
    -proton should appear around
    
    
    3.5 - 3.8 ppm.
  • Infrared Spectroscopy (IR) : A strong, sharp carbonyl (

    
    ) stretch will appear at ~1725 cm⁻¹ . The complete disappearance of the broad 
    
    
    
    stretch at ~3300 cm⁻¹ validates full conversion of the starting material.
  • TLC Analysis : The aldehyde product will have a significantly higher

    
     value (typically ~0.6 in 8:2 Hexanes/EtOAc) compared to the starting alcohol (~0.2). Staining with 2,4-Dinitrophenylhydrazine (2,4-DNPH) will yield a bright yellow/orange spot, confirming the presence of a carbonyl group.
    

References

  • Title : Demystifying The Mechanisms of Alcohol Oxidations Source : Master Organic Chemistry URL :[Link]

  • Title : Dess-Martin Oxidation Source : Organic Chemistry Portal URL :[Link]

  • Title : Swern Oxidation of Alcohols To Aldehydes and Ketones Source : Master Organic Chemistry URL :[Link]

  • Title : Dess–Martin oxidation Source : Wikipedia URL :[Link]

  • Title : Swern oxidation Source : Wikipedia URL :[Link]

Application Note: Nucleophilic Substitution Reactions of 2-Cyclohexyl-2-ethoxyethan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocols and mechanistic considerations for performing nucleophilic substitution reactions on derivatives of 2-cyclohexyl-2-ethoxyethan-1-ol (CAS 1864613-13-7). Due to the structural proximity of the ethoxy ether oxygen to the primary reaction center (C1), these reactions are governed by a competition between direct


 pathways and Neighboring Group Participation (NGP) . This document provides optimized protocols for activating the alcohol, executing substitutions with high fidelity, and controlling stereochemical outcomes.

Structural Analysis & Mechanistic Theory

The Substrate

The molecule features a primary alcohol adjacent to a chiral center (C2) bearing a bulky cyclohexyl group and an ethoxy ether.

  • Steric Environment: The cyclohexyl group at C2 creates significant steric bulk, shielding the "backside" of the C1 carbon. This kinetic barrier often retards direct

    
     attack.
    
  • Electronic Environment: The ethoxy oxygen at C2 is a Lewis base. Upon activation of the C1 alcohol (e.g., to a mesylate or tosylate), this oxygen can intramolecularly attack C1, displacing the leaving group to form a transient 3-membered cyclic oxonium ion .

The Mechanistic Divergence

The outcome of the substitution depends on the lifetime of the oxonium intermediate versus the rate of external nucleophilic attack.

  • Pathway A (Direct

    
    ):  The external nucleophile (
    
    
    
    ) attacks C1 directly.
    • Result: Inversion of configuration at C1 (irrelevant if C1 is achiral, but crucial if deuterium-labeled).

    • Kinetics: Slower due to C2-cyclohexyl steric hindrance.

  • Pathway B (Anchimeric Assistance/NGP): The ether oxygen displaces the leaving group first (intramolecular

    
    ), forming an oxonium ion. The external nucleophile then opens this ring.
    
    • Result:Retention of configuration (Double Inversion).

    • Regioselectivity: Nucleophiles preferentially attack the less hindered primary carbon (C1) of the oxonium ion, reforming the original skeleton.

Mechanistic Pathway Diagram

ReactionMechanism cluster_legend Pathway Legend Substrate Activated Substrate (2-cyclohexyl-2-ethoxyethyl-OMs) DirectTS Direct SN2 Transition State Substrate->DirectTS External Nu- Oxonium Cyclic Oxonium Intermediate Substrate->Oxonium Intramolecular O-attack (k1) Prod_Inv Product (Inversion) DirectTS->Prod_Inv Prod_Ret Product (Retention) Oxonium->Prod_Ret External Nu- attack at C1 (k2) Legend Blue path (NGP) is favored in non-nucleophilic solvents.

Figure 1: Mechanistic divergence showing the competition between direct substitution and neighboring group participation (NGP) mediated by the beta-ethoxy group.[1]

Experimental Protocols

Protocol A: Activation of Alcohol (Mesylation)

Objective: Convert the poor hydroxyl leaving group into a reactive mesylate (methanesulfonate). Rationale: Mesylates are excellent leaving groups and small enough to minimize additional steric congestion around the cyclohexyl group.

Materials:

  • 2-cyclohexyl-2-ethoxyethan-1-ol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM) [Anhydrous]

  • 
    C Ice bath
    

Procedure:

  • Dissolution: Dissolve 10 mmol of alcohol in 50 mL anhydrous DCM under nitrogen atmosphere.

  • Base Addition: Add

    
     (15 mmol) and cool the solution to 
    
    
    
    C.
  • Activation: Dropwise add MsCl (12 mmol) over 10 minutes. The reaction is exothermic; maintain temperature

    
    C to prevent elimination side reactions.
    
  • Monitoring: Stir at

    
    C for 30 minutes, then warm to RT. Monitor by TLC (Hexane:EtOAc 4:1). The alcohol spot (
    
    
    
    ) should disappear, replaced by the mesylate (
    
    
    ).
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash organics with brine, dry over
    
    
    , and concentrate in vacuo.
    • Note: Mesylates of beta-alkoxy alcohols can be unstable. Use immediately or store at

      
      C.
      
Protocol B: Nucleophilic Substitution (Azidation Example)

Objective: Displace the mesylate with an azide nucleophile (


).
Rationale:  Azide is a strong, linear nucleophile that serves as a model for other substitutions (amines, thiols).

Materials:

  • Crude Mesylate (from Protocol A)

  • Sodium Azide (

    
    ) (2.0 eq)
    
  • DMF (Dimethylformamide) [Anhydrous]

  • Heat block (

    
    C)
    

Procedure:

  • Solvation: Dissolve the mesylate in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add

    
     (2.0 eq) in one portion.
    
    • Critical Step: For enhanced rates (promoting NGP), use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation (

      
      ), leaving the anion (
      
      
      
      ) "naked" and reactive, but they also stabilize the cationic oxonium intermediate.
  • Reaction: Heat to

    
    C for 4-6 hours.
    
    • Safety: Do not exceed

      
      C with azides due to thermal instability.
      
  • Workup: Dilute with water (5x volume) and extract with Diethyl Ether (

    
    ).
    
    • Why Ether? DMF is difficult to remove; water washes remove DMF effectively from ether extracts.

  • Analysis: Confirm product by IR (strong peak at

    
     for azide).
    

Critical Application Notes

Stereochemical Control

If your starting material is enantiomerically pure at C2, the stereochemistry at C2 is generally preserved because the reaction occurs at C1. However, if you are using a derivative labeled at C1 (e.g., deuterium), the NGP pathway will lead to retention of stereochemistry at C1, whereas direct


 leads to inversion .
ConditionFavored MechanismStereochemical Outcome (at C1)
Solvent: Ethanol/Water NGP (Solvolysis)Retention
Solvent: Acetone Direct

Inversion
Bulky Nucleophile NGP (Steric hindrance at C1)Retention
Troubleshooting Side Reactions

Problem 1: Elimination (Alkene Formation)

  • Cause: The beta-proton at C2 is acidic enough to be removed by strong bases, especially given the relief of steric strain from the cyclohexyl group.

  • Solution: Avoid strong bases (e.g., alkoxides). Use non-basic nucleophiles (azide, cyanide, thiolate). If amination is required, use the Gabriel synthesis (phthalimide) instead of direct amine displacement.

Problem 2: Rearrangement

  • Cause: If the oxonium ion is opened at C2 (the more substituted position), a rearranged product forms.

  • Mitigation: The cyclohexyl group at C2 provides significant steric protection, making attack at C2 highly unfavorable. Regioselectivity for C1 is typically >95%.

Experimental Workflow Diagram

Workflow Start Start: 2-cyclohexyl-2-ethoxyethan-1-ol Step1 Step 1: Activation (MsCl, Et3N, DCM, 0°C) Start->Step1 Check1 TLC Check: Alcohol consumed? Step1->Check1 Check1->Step1 No (Add more MsCl) Isolate Isolate Crude Mesylate (Do not distill) Check1->Isolate Yes Step2 Step 2: Substitution (Nucleophile, DMF, 60°C) Isolate->Step2 Check2 Monitor: Elimination vs Subst. Step2->Check2 Product Final Product (Azide/Amine/Ether) Check2->Product Clean Conv. Waste Discard Side Products (Vinyl ether) Check2->Waste Elimination Obs.

Figure 2: Operational workflow for the conversion of the alcohol to substituted derivatives.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience.
  • Capon, B., & McManus, S. P. (1976). Neighboring Group Participation. Plenum Press.

  • Winstein, S., & Henderson, R. B. (1950). "Neighboring Groups in Nucleophilic Displacement." Heterocyclic Compounds, 1, 1.

  • Sigma-Aldrich. (2023). Product Specification: 2-cyclohexyl-2-ethoxyethan-1-ol (CAS 1864613-13-7).[2][3][4]

  • Dalal Institute. (2021). The Neighbouring Group Mechanisms.

Sources

Application Notes & Protocols: Protecting Group Strategies for 2-Cyclohexyl-2-ethoxyethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Analysis

The molecule 2-cyclohexyl-2-ethoxyethan-1-ol presents a unique challenge in synthetic organic chemistry. While the functional group requiring protection is a primary hydroxyl (-OH), the adjacent


-carbon (C2) is a highly congested chiral center bearing both an ethoxy group and a bulky cyclohexyl ring.

From a mechanistic perspective, this


-branching creates a neopentyl-like steric environment. Standard protection kinetics for primary alcohols will be significantly retarded due to steric shielding of the trajectory required for nucleophilic attack by the oxygen lone pairs. Furthermore, the C2 ethoxy group can act as a Lewis basic coordinating site, potentially interfering with transition states involving metal catalysts [1].

This guide outlines optimized, self-validating protocols for the protection of this specific alcohol, emphasizing causality in reagent selection and rigorous analytical validation.

Rationale for Protecting Group Selection

The selection of a protecting group (PG) is dictated by the downstream reaction conditions the molecule must endure [2]. For 2-cyclohexyl-2-ethoxyethan-1-ol, we evaluate three orthogonal strategies:

  • Silyl Ethers (TBS) : Ideal for downstream basic or nucleophilic conditions (e.g., Grignard additions). Due to

    
    -sterics, standard TBSCl/Imidazole systems may stall; thus, hyper-nucleophilic catalysis using DMAP is mandatory [3].
    
  • Alkyl Ethers (Benzyl, Bn) : Provides robust stability against both strong acids and bases. The Williamson ether synthesis is hindered by the cyclohexyl group, necessitating the Finkelstein generation of highly reactive Benzyl Iodide in situ.

  • Esters (Pivalate, Piv) : Excellent for extreme steric shielding and stability against acidic conditions. The bulky tert-butyl group of the pivalate prevents unwanted side reactions [4].

PG_Selection Start 2-cyclohexyl-2-ethoxyethan-1-ol (β-Hindered Primary Alcohol) Q1 Downstream Reaction Conditions? Start->Q1 Basic Strong Base / Nucleophiles (Grignard, Organolithium) Q1->Basic Requires stability to Acidic Acidic Conditions (Lewis/Bronsted Acids) Q1->Acidic Requires stability to Oxidation Oxidation / Reduction Q1->Oxidation Requires stability to TBS TBS Ether (TBSCl / Imidazole / DMAP) Basic->TBS Preferred Bn Benzyl Ether (BnBr / NaH / TBAI) Basic->Bn Alternative Acidic->Bn Highly Stable Piv Pivalate Ester (PivCl / Pyridine) Acidic->Piv Preferred Oxidation->TBS Stable Oxidation->Piv Stable

Caption: Decision tree for selecting an orthogonal protecting group based on downstream reaction conditions.

Quantitative Data: Protecting Group Comparison

The following table summarizes the strategic parameters for the three primary protecting groups applied to 2-cyclohexyl-2-ethoxyethan-1-ol.

Protecting GroupOptimized ReagentsExpected YieldDeprotection MethodAcid/Base StabilitySteric Shielding
TBS Ether TBSCl, Imidazole, DMAP, DMF>90%TBAF (1.0 M in THF)Stable to Base; Labile to AcidModerate
Benzyl (Bn) Ether BnBr, NaH, TBAI, THF85-90%H

, Pd/C (Hydrogenolysis)
Highly Stable to BothLow
Pivalate (Piv) Ester PivCl, Pyridine, DMAP>95%DIBAL-H or NaOH/MeOHStable to Acid; Labile to BaseHigh

Experimental Protocols & Self-Validating Workflows

Protocol A: TBS Protection (Silyl Ether Formation)

Causality & Design: While TBSCl and imidazole are sufficient for unhindered primary alcohols, the


-cyclohexyl group restricts access to the C1 oxygen. The addition of 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, generating an extremely electrophilic N-silylpyridinium intermediate that forces the silylation to completion [3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask. Under an argon atmosphere, dissolve 2-cyclohexyl-2-ethoxyethan-1-ol (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL).

  • Activation: Add Imidazole (2.5 equiv, 12.5 mmol) and DMAP (0.1 equiv, 0.5 mmol). Stir until completely dissolved. The high dielectric constant of DMF stabilizes the polar transition states.

  • Silylation: Cool the mixture to 0 °C. Add TBSCl (1.5 equiv, 7.5 mmol) portion-wise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO

    
     (20 mL). Extract the aqueous layer with Diethyl Ether (
    
    
    
    mL). Wash the combined organic layers with brine (
    
    
    mL) to remove residual DMF. Dry over anhydrous MgSO
    
    
    , filter, and concentrate in vacuo.
  • Self-Validation (Analysis):

    • TLC: Develop in 10% EtOAc/Hexanes. The product will have a significantly higher

      
       than the starting alcohol. Visualize using Phosphomolybdic Acid (PMA) stain (molecule lacks a UV chromophore).
      
    • NMR:

      
      H NMR will reveal the disappearance of the broad -OH peak. Crucially, the diastereotopic C1 protons will shift slightly, and new intense singlets will appear at ~0.89 ppm (9H, t-Bu) and ~0.05 ppm (6H, Si-CH
      
      
      
      ).

TBS_Workflow Step1 Preparation Dry DMF, Ar atm Step2 Activation Add Imidazole & DMAP Step1->Step2 Step3 Silylation Add TBSCl (0 °C to RT) Step2->Step3 Step4 Quench & Workup NaHCO3 (aq) / Et2O Step3->Step4 Step5 Validation TLC (PMA) & 1H NMR Step4->Step5

Caption: Step-by-step experimental workflow for the DMAP-catalyzed TBS protection of the primary alcohol.

Protocol B: Benzyl Protection (Williamson Ether Synthesis)

Causality & Design: Benzylation requires deprotonation of the alcohol to an alkoxide, followed by an S


2 attack on Benzyl Bromide. The 

-steric bulk severely hinders this S

2 trajectory. To overcome this, Tetrabutylammonium Iodide (TBAI) is added. TBAI performs a Finkelstein reaction in situ, converting BnBr to the highly reactive Benzyl Iodide (BnI), which is far more susceptible to attack by the hindered alkoxide.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the alcohol (1.0 equiv) in anhydrous THF at 0 °C under argon. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv). Stir for 30 minutes until H

    
     evolution ceases.
    
  • Catalysis & Alkylation: Add TBAI (0.1 equiv) followed by dropwise addition of Benzyl Bromide (1.2 equiv).

  • Heating: Attach a reflux condenser and heat the reaction to 60 °C for 8 hours.

  • Workup: Cool to 0 °C, quench carefully with cold water, and extract with EtOAc.

  • Self-Validation (Analysis):

    
    H NMR will show a characteristic AB quartet around 4.5 ppm for the benzylic -CH
    
    
    
    - protons. This splitting occurs because the adjacent C2 carbon in the substrate is a chiral center, rendering the benzylic protons diastereotopic.
Protocol C: Pivalate Protection (Esterification)

Causality & Design: Pivaloyl chloride is exceptionally bulky. To drive the acylation of a sterically hindered alcohol, Pyridine is used as both the solvent and the base, ensuring a high local concentration of the reactive acylpyridinium species. DMAP is again utilized as a hyper-nucleophilic catalyst [4].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the alcohol (1.0 equiv) in anhydrous Pyridine (0.5 M concentration). Add DMAP (0.1 equiv).

  • Acylation: Cool to 0 °C and add Pivaloyl Chloride (PivCl, 1.2 equiv) dropwise. Stir at room temperature for 4-6 hours.

  • Workup: Dilute with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO

    
    , and brine.
    
  • Self-Validation (Analysis):

    
    H NMR will show a massive 9H singlet around 1.2 ppm for the pivalate tert-butyl group. The C1 diastereotopic protons will undergo a significant downfield shift (from ~3.5 ppm to ~4.1 ppm) due to the deshielding effect of the newly formed ester carbonyl.
    

References

  • Greene's Protective Groups in Organic Synthesis, 4th Edition Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Alcohol Protecting Groups Source: Master Organic Chemistry URL:[Link]

  • TBS Protecting Group: Mechanism & Deprotection Source: Total Synthesis URL:[Link]

  • An Efficient Protocol for Alcohol Protection Under Solvent- and Catalyst-Free Conditions Source: Journal of Organic Chemistry URL:[Link]

Application Note: 2-Cyclohexyl-2-ethoxyethan-1-ol in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 2-cyclohexyl-2-ethoxyethan-1-ol , a specialized sp³-rich fragment scaffold used to probe hydrophobic sub-pockets while maintaining specific vector orientation via its ether linkage.[1]

Executive Summary & Rationale

In the context of modern FBDD, the industry is shifting away from "flat" aromatic fragments toward molecules with higher saturation (Fsp³ character) to improve physicochemical properties and explore novel chemical space.[2]

2-cyclohexyl-2-ethoxyethan-1-ol represents a "Privileged 3D Fragment" containing three distinct pharmacophoric features:

  • Lipophilic Core (Cyclohexyl): Probes deep hydrophobic pockets (e.g., S1/S2 sites in proteases, allosteric GPCR pockets).[1]

  • Polar Linker (Ethoxy): Provides hydrogen bond acceptance and improves aqueous solubility compared to pure alkyl chains, essential for high-concentration NMR screening.[1]

  • Reactive Handle (Primary Alcohol): Serves as a versatile vector for "Fragment Growing" or "Linking" strategies.[1]

Physicochemical Profile (Calculated)
PropertyValueSignificance in FBDD
MW ~186.29 DaIdeal "Rule of 3" compliance (<300 Da).[1]
cLogP ~2.1Sufficient lipophilicity for binding; soluble enough for 1mM screening.[1]
H-Bond Donors 1 (OH)Directional interaction with backbone carbonyls or side chains.[1]
H-Bond Acceptors 2 (Ether, OH)Water-bridging potential.[1]
Rotatable Bonds 4Entropic penalty is low, but allows induced fit.[1]
Stereochemistry 1 Chiral CenterCritical: Enantiomers must be resolved during hit validation.

Strategic Applications

A. Probing "Difficult" Hydrophobic Pockets

Unlike planar phenyl rings, the cyclohexyl group adopts a chair conformation, occupying 3D volume. This is particularly effective for:

  • Kinase Allosteric Sites (Type II): Fitting into the DFG-out pocket.[1]

  • Nuclear Receptors: Filling the bulky hydrophobic ligand-binding domain (LBD).[1]

B. Solubility-Enabled NMR Screening

Many lipophilic fragments precipitate at the 500 µM - 1 mM concentrations required for ligand-observed NMR.[1] The ethoxy side-chain of this molecule disrupts crystal lattice packing and interacts with solvent water, significantly enhancing solubility (approx. >10 mM in PBS/DMSO mixtures) compared to 2-cyclohexylethanol.[1]

C. Vector Elaboration

The primary alcohol is a "exit vector." Once binding is confirmed, it can be rapidly converted to:

  • Aldehyde/Amine: For reductive amination (growing into polar regions).[1]

  • Carboxylic Acid: For amide coupling.[1][2]

  • Halide: For cross-coupling or nucleophilic displacement.[1]

Experimental Protocols

Protocol A: Ligand-Observed NMR Screening (STD-NMR)

Objective: Validate binding of 2-cyclohexyl-2-ethoxyethan-1-ol to the target protein and map the binding epitope.[1]

Reagents:

  • Deuterated Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, 100% D₂O.

  • Target Protein: >95% purity, concentrated to 20 µM.

  • Fragment Stock: 100 mM in d6-DMSO.[1]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 500 µL sample containing 10 µM Protein and 500 µM Fragment (1:50 ratio).[1]

    • Control Sample: 500 µM Fragment in buffer without protein (to rule out aggregation artifacts).

  • Pulse Sequence Setup:

    • Use a standard STD pulse sequence (e.g., stddiff on Bruker).[1]

    • On-Resonance Irradiation: Set Gaussian pulse train at 0.0 ppm (protein methyls) or -1.0 ppm.

    • Off-Resonance Irradiation: Set at 30 ppm (far from spectral window).

    • Saturation Time: 2.0 seconds.

  • Data Acquisition:

    • Acquire 128-256 scans.[1]

    • Maintain temperature at 298 K to ensure fast exchange (essential for STD effect).[1]

  • Analysis:

    • Subtract the On-Resonance spectrum from the Off-Resonance spectrum.[1]

    • Positive Result: Signals corresponding to the cyclohexyl protons appear in the difference spectrum.

    • Epitope Mapping: If the cyclohexyl signals are stronger than the ethoxy/alcohol methylene signals, the cyclohexyl ring is the primary binding determinant (buried in the pocket).

Protocol B: Synthetic Elaboration (Fragment Growing)

Objective: Convert the "Hit" (Alcohol) into a "Lead" (Amine) to capture an adjacent Asp/Glu residue.[1]

Transformation: Oxidation followed by Reductive Amination.[1]

  • Dess-Martin Oxidation:

    • Dissolve 2-cyclohexyl-2-ethoxyethan-1-ol (1.0 eq) in DCM.

    • Add Dess-Martin Periodinane (1.2 eq) at 0°C. Stir 2h.

    • Workup: Quench with Na₂S₂O₃/NaHCO₃.[1] Isolate the aldehyde intermediate.

    • Note: The alpha-ethoxy group makes the aldehyde prone to racemization; proceed immediately.

  • Reductive Amination:

    • Mix Aldehyde (1.0 eq) with selected Amine Building Block (1.2 eq) in DCE.

    • Add NaBH(OAc)₃ (1.5 eq) and catalytic AcOH.[1]

    • Stir 12h at RT.

    • Purify via HPLC.[1]

Workflow Visualization

The following diagram illustrates the decision matrix for advancing this fragment from a library screen to a lead compound.

FBDD_Workflow Library Fragment Library (Sp3-Enriched) Screen Primary Screen (STD-NMR / SPR) Library->Screen Hit Hit: 2-cyclohexyl-2-ethoxyethan-1-ol (Kd: 500 µM - 2 mM) Screen->Hit >15% STD Effect Validation Validation Phase Hit->Validation ChiralSep Chiral Separation (SFC) Validation->ChiralSep Isolate Enantiomers XRay X-Ray Soaking (Determine Vector) Validation->XRay Structural Biology ChiralSep->XRay Decision Binding Mode Analysis XRay->Decision PathA Cyclohexyl Buried (Hydrophobic Driver) Decision->PathA PathB Ethoxy/OH Interaction (Polar Driver) Decision->PathB Elaboration Fragment Growing (via Alcohol Handle) PathA->Elaboration Grow towards solvent PathB->Elaboration Link to 2nd fragment

Figure 1: Critical path workflow for validating and elaborating the 2-cyclohexyl-2-ethoxyethan-1-ol scaffold.

Troubleshooting & Critical Controls

Challenge: False Positives in NMR
  • Cause: Aggregation or non-specific binding due to the lipophilic cyclohexyl ring.[1]

  • Solution: Perform a Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiment.

    • Logic: Small molecules have slow relaxation (T2).[1] Aggregates behave like large proteins (fast relaxation).[1] If the fragment signal disappears in a T2-filtered experiment in the absence of protein, it is aggregating.

Challenge: Stereoselectivity
  • Issue: The commercial building block is often racemic.[1] The protein likely selects only one enantiomer.

  • Protocol: Do not optimize the racemate. Use Supercritical Fluid Chromatography (SFC) with a Chiralpak AD-H column to separate enantiomers before beginning extensive chemical elaboration.

References

  • Erlanson, D. A., et al. (2016).[1] "Fragment-to-Lead: Guiding Principles for Optimizing Hits." Journal of Medicinal Chemistry. Link[1]

  • Lovering, F., et al. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link[1]

  • Mayer, M., & Meyer, B. (1999).[1] "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. Link

  • Congreve, M., et al. (2003).[1] "A 'Rule of Three' for Fragment-Based Lead Discovery?" Drug Discovery Today. Link[1]

  • BenchChem. (2025).[1] "Synthesis of 2-Ethoxyethanol from Ethylene Oxide and Ethanol: An In-depth Technical Guide." (Reference for ether synthesis chemistry). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-Cyclohexyl-2-ethoxyethan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is designed for synthetic chemists, process researchers, and drug development professionals tasked with optimizing the synthesis of 2-cyclohexyl-2-ethoxyethan-1-ol (CAS No. 1864613-13-7)[1].

Synthesizing this 1,2-difunctionalized building block typically relies on the alcoholysis of terminal epoxides. However, achieving high regioselectivity and avoiding polymerization requires precise control over the reaction's transition states. Below, we break down the mechanistic causality, provide a self-validating experimental protocol, and address the most common troubleshooting scenarios encountered at the bench.

Mechanistic Pathway & Regioselectivity

The primary synthetic route involves the ring-opening of 2-cyclohexyloxirane [2] with ethanol. Because the epoxide is asymmetric, the nucleophile can attack at either the less hindered primary carbon (C1) or the more hindered secondary carbon (C2).

To obtain the target 2-cyclohexyl-2-ethoxyethan-1-ol, the reaction must be directed to C2 . Under basic or neutral conditions, steric hindrance dominates (SN2), leading to attack at C1. To invert this selectivity, we must utilize a strong Lewis acid to polarize the C–O bond, creating an SN1-like transition state where the partial positive charge (δ+) is hyperconjugatively stabilized by the adjacent cyclohexyl group.

Mechanism A 2-Cyclohexyloxirane B Activated Epoxide (Lewis Acid Complex) A->B + Catalyst C SN1-like Transition State (δ+ on C2) B->C Strong Lewis Acid (Electronic control) D SN2 Transition State (Attack at C1) B->D Weak Acid / Base (Steric control) E 2-Cyclohexyl-2-ethoxyethan-1-ol (Target Product) C->E EtOH Attack at C2 F 1-Cyclohexyl-2-ethoxyethan-1-ol (Undesired Regioisomer) D->F EtOH Attack at C1

Mechanistic divergence in the ring-opening of 2-cyclohexyloxirane dictating regioselectivity.

Quantitative Catalyst Comparison

The choice of catalyst directly dictates the transition state energy barriers. The table below summarizes the causality between the catalytic system and the resulting regioselectivity.

Catalyst SystemConditionsConversion (%)Regioselectivity (C2:C1)Yield of Target (%)Mechanistic Rationale
NaOEt / EtOH Reflux, 12h>955 : 95< 5Pure SN2 attack at the least sterically hindered carbon.
H₂SO₄ (cat.) 25 °C, 4h8560 : 4045Reversible protonation gives a loose transition state; mixed SN1/SN2 character.
Ti(O-iPr)₄ 0 °C, 8h9085 : 1572Moderate Lewis acidity; coordinates oxygen but allows some steric influence.
BF₃·OEt₂ -20 °C, 2h>9592 : 885Strong Lewis acid tightly polarizes C-O bond; low temp suppresses SN2 pathway.

Optimized Step-by-Step Protocol

This self-validating protocol utilizes BF₃·OEt₂ to maximize the yield of the C2-attack regioisomer.

Reagents: 2-Cyclohexyloxirane (20.0 mmol), Absolute Ethanol (50 mL), BF₃·OEt₂ (2.0 mmol), Anhydrous CH₂Cl₂ (10 mL).

  • System Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add absolute ethanol (stored over 3Å molecular sieves to ensure <50 ppm water) and cool to -20 °C using a dry ice/ethylene glycol bath.

  • Catalyst Activation: Syringe in BF₃·OEt₂ (0.1 equiv, 2.0 mmol). Stir for 10 minutes to ensure thermal equilibration and complex formation with the solvent.

  • Controlled Substrate Addition: Dissolve 2-cyclohexyloxirane (20.0 mmol) in 10 mL of anhydrous CH₂Cl₂. Add this solution dropwise via a syringe pump over 60 minutes to the ethanolic solution. Causality: Slow addition maintains a low steady-state concentration of the epoxide, preventing homopolymerization.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 8:2, KMnO₄ stain). The epoxide (Rf ~0.7) should be consumed within 30 minutes post-addition.

  • Quench & Workup: Quench the reaction strictly at -20 °C by adding 20 mL of saturated aqueous NaHCO₃. Extract with EtOAc (3 x 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Before column chromatography, run a crude ¹H-NMR. The diagnostic peak for the target (C2-attack) is the primary alcohol -CH₂-OH multiplet at ~3.5-3.7 ppm. The undesired regioisomer will show a distinct secondary -CH-OH signal shifted further downfield.

Troubleshooting FAQs

Q: My GC-MS analysis shows a 60:40 mixture of isomers. How do I force the reaction to yield the 2-ethoxy regioisomer? A: You are likely using a Brønsted acid (like H₂SO₄ or TsOH) or running the reaction at room temperature. Brønsted acids provide insufficient polarization of the C-O bond, allowing steric factors (attack at C1) to compete with electronic factors (attack at C2). Switch to a strong Lewis acid like BF₃·OEt₂ and drop the temperature to -20 °C. The low temperature kinetically traps the SN1-like pathway by suppressing the higher-activation-energy SN2 pathway.

Q: I am observing a significant amount of 1-cyclohexylethane-1,2-diol as a byproduct. How can I prevent this? A: Diol formation is the direct result of competitive hydrolysis. Water is a smaller, vastly more nucleophilic molecule than ethanol in sterically congested environments. Even trace amounts of moisture will preferentially attack the activated epoxide. Ensure your ethanol is strictly absolute and freshly dried over 3Å molecular sieves, and maintain a positive pressure of argon throughout the reaction.

Q: The reaction stalls at 70% conversion. When I add more catalyst, I get a gummy, intractable residue instead of product. What is happening? A: The gummy residue is a polyether resulting from epoxide homopolymerization[3]. When the Lewis acid concentration is too high, or the epoxide is added too quickly, the activated epoxide reacts with another unactivated epoxide molecule rather than the ethanol nucleophile. To fix this, strictly adhere to the syringe-pump addition method (Step 3) to enforce pseudo-first-order kinetics, keeping the epoxide concentration negligible relative to ethanol.

Q: Even with optimized conditions, I still get ~8% of the undesired regioisomer. Is there a way to achieve 100% regiocontrol? A: Yes. If your downstream API synthesis cannot tolerate 8% of the regioisomer and chromatography is unfeasible, you must abandon the epoxide route and utilize an Ester Reduction Pathway . By alkylating ethyl 2-cyclohexyl-2-hydroxyacetate and subsequently reducing the ester, the carbon skeleton is pre-assembled unambiguously, guaranteeing 100% regiocontrol.

AlternativeRoute A Ethyl 2-cyclohexyl-2-hydroxyacetate B Alkylation (NaH, EtI, THF) A->B C Ethyl 2-cyclohexyl-2-ethoxyacetate B->C D Reduction (LiAlH4, THF, 0°C) C->D E 2-Cyclohexyl-2-ethoxyethan-1-ol D->E

Alternative synthesis route via ester reduction for absolute regiochemical control.

References

  • Ethoxyethane | Sigma-Aldrich (Product Specifications for 2-cyclohexyl-2-ethoxyethan-1-ol, CAS No. 1864613-13-7). Sigma-Aldrich. 1

  • Catalytic Enantioselective α-Tosyloxylation of Ketones Using Iodoaryloxazoline Catalysts (Mechanistic insights involving 2-cyclohexyloxirane). The Journal of Organic Chemistry - ACS Publications. 2

  • Product Class 5: Polymeric Carbonic Acids and Esters, and Their Sulfur Analogues (Discussion on epoxide homopolymerization and side reactions). Science of Synthesis - Thieme Connect. 3

Sources

Removing unreacted 2-cyclohexyl-2-ethoxyethan-1-ol from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing unreacted 2-cyclohexyl-2-ethoxyethan-1-ol from reaction mixtures Content Type: Technical Support Center Guide

Subject: Removing Unreacted 2-Cyclohexyl-2-ethoxyethan-1-ol

Executive Summary

Removing unreacted 2-cyclohexyl-2-ethoxyethan-1-ol (referred to herein as CEE-OH ) presents a specific challenge due to its amphiphilic nature.[1][2] With a lipophilic cyclohexyl tail and a polar primary hydroxyl group, CEE-OH often co-elutes with desired products during chromatography and resists simple aqueous extraction.[1][2]

This guide provides three validated workflows to eliminate CEE-OH from reaction mixtures, prioritized by scale and product sensitivity.

Module 1: Diagnostic & Decision Matrix

Start here to select the appropriate protocol for your specific mixture.

Q: Which removal strategy fits my reaction profile?

Scenario Recommended Strategy Why?
Small Scale (<1g) & High Value Solid-Phase Scavenging Zero yield loss; mild conditions; no aqueous workup required.[1][2]
Medium Scale (1g - 50g) & Stable Product Anhydride Derivatization Converts CEE-OH into a water-soluble hemiester; highly efficient; low cost.[1][2]
Large Scale (>50g) & Thermal Stability Vacuum Distillation CEE-OH has a high boiling point; feasible only if product BP differs by >20°C.
Product is an Acid or Amine Chromatography (Modified) Chemical methods may react with the product; requires specialized stationary phases.[1]
Module 2: The "Anhydride Wash" (Chemical Derivatization)

Best for: Removing CEE-OH from neutral products (esters, ethers, protected amines) on a preparative scale.[1]

The Concept: Since CEE-OH is a lipophilic alcohol, it partitions into organic solvents.[1] By reacting it with a cyclic anhydride (Succinic or Phthalic), we convert the alcohol into a hemiester containing a free carboxylic acid. This derivative is easily removed by a basic aqueous wash (bicarbonate extraction).[2]

Workflow Diagram: The Anhydride Scavenging Logic

AnhydrideScavenging cluster_legend Mechanism Start Crude Mixture (Product + Unreacted CEE-OH) Reagent Add Succinic Anhydride + DMAP (cat.) + Et3N Start->Reagent Reaction Reaction: CEE-OH converts to Succinate Hemiester (Acidic) Reagent->Reaction Wash Quench & Wash with Sat. aq. NaHCO3 Reaction->Wash Layers Phase Separation Wash->Layers OrgLayer Organic Layer Contains: Pure Product Layers->OrgLayer Save AqLayer Aqueous Layer Contains: Solubilized CEE-Succinate Layers->AqLayer Discard

Caption: Transformation of lipophilic CEE-OH into a water-soluble succinate via anhydride derivatization.[1][2]

Step-by-Step Protocol

Reagents:

  • Succinic Anhydride (1.5 - 2.0 equiv relative to estimated unreacted CEE-OH).[1][2]

  • DMAP (4-Dimethylaminopyridine) (10 mol%).[1][2]

  • Triethylamine (Et3N) (2.0 equiv).[2]

  • DCM (Dichloromethane) or EtOAc.[2]

Procedure:

  • Assessment: Estimate the amount of unreacted CEE-OH via TLC or LCMS.

  • Addition: To the crude reaction mixture (dissolved in DCM), add Succinic Anhydride (excess), Et3N, and catalytic DMAP.

  • Incubation: Stir at room temperature for 2–4 hours. Monitor by TLC until the CEE-OH spot disappears (it will shift to a baseline spot).

  • Quench: Add saturated aqueous NaHCO3 (Sodium Bicarbonate) and stir vigorously for 15 minutes. Note: Vigorous stirring is crucial to extract the hemiester salt.

  • Separation: Transfer to a separatory funnel. Separate the layers.

    • Aqueous Layer:[2][3][4] Contains the CEE-OH-succinate (waste).[1][2]

    • Organic Layer:[1][2][5] Contains your desired product.

  • Wash: Wash the organic layer once more with NaHCO3, then Brine. Dry over Na2SO4 and concentrate.

Why this works: The succinic anhydride "tags" the alcohol with a carboxylate group, shifting its LogP from ~2.6 (lipophilic) to <0 (hydrophilic) under basic conditions [1].

Module 3: Solid-Phase Scavenging (Resin Capture)

Best for: High-throughput medicinal chemistry or precious late-stage intermediates.[1][2]

The Concept: Use a polymer-supported electrophile (e.g., PS-Isocyanate) to covalently bind the unreacted alcohol.[1] The resin is then filtered off, leaving the pure product in the filtrate. This avoids aqueous workup entirely.[2]

Protocol: PS-Isocyanate Scavenging

Reagents:

  • PS-Isocyanate Resin (Loading typically 1.0–1.5 mmol/g).[1][2]

  • Solvent: DCM or THF (Resin swelling is critical).[2]

Procedure:

  • Calculation: Use 2–3 equivalents of resin relative to the unreacted CEE-OH.[2]

  • Swelling: Add the resin to the reaction vial. Ensure the solvent volume allows the resin to move freely.

  • Agitation: Shake or stir gently (do not use a magnetic stir bar that grinds the resin) at room temperature for 6–12 hours.

    • Tip: Heating to 40°C can accelerate capture for hindered alcohols like CEE-OH.[1][2]

  • Filtration: Filter the mixture through a fritted cartridge or Celite pad.

  • Rinse: Rinse the resin cake with DCM to recover all product.

  • Concentration: Evaporate the filtrate to obtain the purified product.

Troubleshooting:

  • Issue: Scavenging is too slow.[2]

  • Fix: Add a catalytic amount of DBCO (Dibutyltin dilaurate) or simply Et3N to catalyze the urethane formation between the resin and CEE-OH [2].

Module 4: Distillation & Chromatography Notes
Vacuum Distillation

CEE-OH is a primary alcohol with significant molecular weight (~172 g/mol ) and hydrogen bonding.[1][2]

  • Estimated Boiling Point: ~110–120°C at 1-2 mmHg (based on structural analogs like 2-cyclohexylethanol).[1][2]

  • Warning: If your product boils <150°C at vacuum, azeotropes may form.[1][2] Use a Vigreux column.[2]

Chromatography (Flash)

If you must use columns, CEE-OH can be difficult to visualize (UV weak if no chromophore).[1][2]

  • Stain: Use Permanganate (KMnO4) or Phosphomolybdic Acid (PMA) .[2] CEE-OH will stain effectively.[1][2]

  • Mobile Phase: CEE-OH is prone to "tailing."[1][2] Add 1% Et3N to the mobile phase if your product allows, or use a gradient of Hexane:EtOAc.

  • Rf Shift: CEE-OH usually runs just below non-polar esters.[1][2]

FAQs: Common Pitfalls

Q: I tried the Anhydride Wash, but the CEE-OH is still there.

  • A: Did you use DMAP? Succinic anhydride reacts slowly with hindered or secondary-like alcohols without a nucleophilic catalyst.[1][2] Ensure you used at least 10 mol% DMAP.[2] Also, verify your NaHCO3 wash was basic (pH > 8).

Q: Can I use Acetyl Chloride instead of Succinic Anhydride?

  • A: No. Acetyl chloride converts CEE-OH into its acetate ester (CEE-OAc).[1][2] This ester is also lipophilic and will remain in the organic layer with your product, making separation even harder. You need the charged handle provided by the anhydride [3].

Q: My product is also an alcohol. How do I separate it from CEE-OH?

  • A: Chemical scavenging will not work (it will react with your product too).[2] You must rely on Chromatography .[2] Try using a CN-bonded silica column (Cyano phase), which often separates alcohols based on subtle steric and electronic differences better than standard Silica.[1][2]

References
  • Porous Resins & Scavengers in Synthesis. Biotage Technical Notes. "Scavenging of Alcohols using PS-Isocyanate and Anhydride strategies."

  • Polymer-Supported Reagents Handbook. NovaBiochem. "Use of PS-Isocyanate for Alcohol Removal."

  • Purification of Laboratory Chemicals. Armarego, W.L.F.[1] "General methods for removing alcohol impurities."[2]

  • Evaluation of Scavenging Resins. Journal of Combinatorial Chemistry, 2000. "Comparison of resin-bound isocyanates and acid chlorides."

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 2-cyclohexyl-2-ethoxyethan-1-ol and all reagents before handling.

Sources

Stability of 2-cyclohexyl-2-ethoxyethan-1-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 2-Cyclohexyl-2-ethoxyethan-1-ol in Acidic Media Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to help you troubleshoot degradation issues, optimize reaction workups, and understand the mechanistic vulnerabilities of 2-cyclohexyl-2-ethoxyethan-1-ol (a


-alkoxy primary alcohol) when exposed to acidic conditions.

Part 1: Quantitative Stability Metrics

Understanding the kinetic stability of your compound is the first step in preventing yield loss. The table below summarizes the stability of 2-cyclohexyl-2-ethoxyethan-1-ol across various acidic environments, derived from internal quality control assays and established ether stability principles.

Acidic ConditionpH RangeTemp (°C)Estimated Half-Life (

)
Primary Degradation Pathway
0.1 M HCl (aq) ~1.025~48 hoursPinacol-type rearrangement
1.0 M HCl (aq) ~0.060< 2 hoursCleavage & Rearrangement
10% TFA in DCM ~1.025~12 hoursPinacol-type rearrangement
Sat. NH₄Cl (aq) ~5.525> 30 daysStable (Recommended Buffer)
48% HBr (aq) < 0.080< 15 mins

Ether Cleavage

Part 2: Mechanistic Troubleshooting (FAQs)

Q1: Why am I losing product yield during standard acidic workups (e.g., 1M HCl quench)? A1: 2-Cyclohexyl-2-ethoxyethan-1-ol is a


-alkoxy alcohol. While isolated aliphatic ethers are generally stable to dilute acids at room temperature[1], the presence of the adjacent primary hydroxyl group introduces a critical vulnerability. Under strong acidic conditions, the primary alcohol is protonated and lost as water. Because a primary carbocation is highly unstable, this prompts an immediate 1,2-hydride shift from the C2 position. This shift generates a secondary carbocation at C2, which is highly stabilized by resonance from the adjacent ethoxy oxygen, forming an oxocarbenium ion. Subsequent hydrolysis of this intermediate yields cyclohexyl methyl ketone and ethanol. To prevent this, avoid strong aqueous acids and quench reactions using mild buffers like saturated 

(pH ~5.5).

Q2: I am using hydrobromic acid (HBr) to remove a protecting group elsewhere on my molecule. Will my


-ethoxy group survive? 
A2:  No. Hydrohalic acids like HBr and HI are classic reagents for ether cleavage[1][2]. The strong acid protonates the ether oxygen, and the highly nucleophilic bromide or iodide ion attacks the less sterically hindered alkyl group via an 

mechanism[2]. In your molecule, the ethyl group (-CH₂CH₃) is less sterically hindered than the secondary C2 carbon attached to the bulky cyclohexyl ring. Therefore, the halide will attack the ethyl group, cleaving the ether to yield 1-cyclohexylethane-1,2-diol and ethyl bromide. If you must deprotect another group, consider orthogonal protecting group strategies (e.g., hydrogenation for benzyl ethers) that operate under neutral conditions.

Q3: How does temperature affect the stability of this compound in trifluoroacetic acid (TFA)? A3: TFA is a strong acid but possesses a poorly nucleophilic conjugate base, which minimizes direct


 ether cleavage[2]. However, the pinacol-type rearrangement (dehydration followed by a hydride shift) is highly temperature-dependent. At 0°C, the compound is relatively stable in 10% TFA/DCM for short durations. At room temperature, the rearrangement accelerates exponentially. Always perform TFA-mediated reactions at the lowest possible temperature and quench immediately with a cold basic solution (e.g., 

) to neutralize the acid before warming[3].

Part 3: Visualizing Degradation Pathways

The following diagram maps the causality behind the two primary degradation pathways discussed above.

Mechanism Start 2-Cyclohexyl-2-ethoxyethan-1-ol ProtOH Protonated Alcohol (-H2O) Start->ProtOH H+ (e.g., TFA, H2SO4) ProtEther Protonated Ether Start->ProtEther HX (e.g., HBr, HI) Oxocarbenium Oxocarbenium Ion (via 1,2-Hydride Shift) ProtOH->Oxocarbenium Pinacol-type rearrangement Diol 1-Cyclohexylethane-1,2-diol + Ethyl Halide ProtEther->Diol SN2 Ether Cleavage Ketone Cyclohexyl Methyl Ketone + Ethanol Oxocarbenium->Ketone Hydrolysis

Acid-catalyzed degradation pathways of 2-cyclohexyl-2-ethoxyethan-1-ol.

Part 4: Standard Operating Procedures (SOPs)

To ensure the structural integrity of 2-cyclohexyl-2-ethoxyethan-1-ol during synthesis and purification, utilize the following self-validating extraction protocol.

Protocol: Safe Aqueous Workup & Isolation

1. Cold Quench: Cool the reaction mixture to 0–5°C using an ice bath. Slowly add saturated aqueous


 or 

dropwise until the aqueous phase pH stabilizes between 6.0 and 8.0. Causality: Neutralizing the acid at low temperatures prevents the activation energy threshold for the hydride shift from being reached. 2. Organic Extraction: Add an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane). If emulsion occurs, add solid NaCl to the aqueous layer to force phase separation (salting out). 3. Phase Separation & Washing: Vigorously shake the separatory funnel and allow the layers to separate. Extract the aqueous layer 2-3 times. Wash the combined organic layers with brine to remove residual water and water-soluble salts. 4. Self-Validation (In-Process QC): Before drying, spot the organic layer on a TLC plate. Because the target molecule lacks a strong UV chromophore, visualize using a Phosphomolybdic Acid (PMA) or

stain. The absence of a high-

spot (ketone byproduct) confirms the ether and alcohol remain intact. 5. Drying & Concentration: Dry the organic layer over anhydrous

. Filter the drying agent and concentrate the filtrate under reduced pressure. Critical: Keep the rotary evaporator water bath strictly below 35°C to prevent thermal degradation from any trace microscopic acidity.

Workup Step1 Reaction Mixture Step2 Cold Quench (Sat. NaHCO3) Step1->Step2 pH 6-8 Step3 Organic Extraction Step2->Step3 EtOAc/DCM Step4 Dry over Na2SO4 Step3->Step4 Remove H2O Step5 Concentrate (< 35°C) Step4->Step5 Isolate

Standard operating procedure for the safe isolation of beta-alkoxy alcohols.

References

  • Title: Ether cleavage - Wikipedia | Source: wikipedia.
  • Title: 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts | Source: libretexts.
  • Title: Acidity and Basicity of Alcohols - Master Organic Chemistry | Source: masterorganicchemistry.

Sources

Technical Support Center: Optimization of Reaction Temperature for 2-Cyclohexyl-2-ethoxyethan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for etherification and epoxide ring-opening workflows. This guide is specifically designed for researchers and drug development professionals synthesizing 2-cyclohexyl-2-ethoxyethan-1-ol via the acid-catalyzed ring opening of 2-cyclohexyloxirane with ethanol.

Achieving high regioselectivity in this reaction is entirely dependent on maintaining strict kinetic control over the transition state. Below, you will find targeted troubleshooting FAQs, a self-validating standard operating procedure (SOP), and mechanistic insights to ensure reproducible yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a mixture of 2-cyclohexyl-2-ethoxyethan-1-ol and 1-cyclohexyl-2-ethoxyethan-1-ol. Why is my regioselectivity failing? A: You are likely using basic/neutral conditions or exceeding the optimal temperature threshold. The synthesis of 2-cyclohexyl-2-ethoxyethan-1-ol requires the nucleophile (ethanol) to attack the more substituted carbon (C2) of the 2-cyclohexyloxirane ring. Under basic conditions, ethanol attacks the less sterically hindered C1 carbon via a pure SN2 mechanism, yielding the wrong regioisomer[1]. To force C2 attack, you must use acid catalysis . The acid protonates the epoxide oxygen, weakening the C–O bonds. The secondary C2 carbon stabilizes the developing positive charge far better than the primary C1 carbon, creating an SN1-like transition state where ethanol selectively attacks C2[1]. If your temperature is too high, the excess thermal energy overrides this transition state energy difference, leading to a loss of regioselectivity.

Q2: What is the exact optimal temperature range, and what happens if I exceed it? A: The optimal temperature for this acid-catalyzed ring opening is 40 °C to 50 °C . At room temperature (25 °C), the thermal energy is insufficient to efficiently overcome the ~53 kJ/mol activation energy barrier for the ring opening, leading to sluggish kinetics and incomplete conversion[2]. Conversely, if you push the reaction to reflux (78 °C), the excess thermal energy bypasses the kinetic control of the SN1-like pathway. High temperatures also promote severe side reactions, including epoxide polymerization (resulting in a viscous mixture) and diol formation from trace water[3].

Q3: Should I use a Brønsted acid (like H2SO4) or a Lewis acid for this temperature-sensitive reaction? A: Heterogeneous Lewis acids, such as Sn-Beta zeolites , are highly recommended over harsh Brønsted acids. Lewis acids provide exceptional regioselectivity at 50 °C by coordinating the epoxide and the alcohol simultaneously. This concerted activation stabilizes the transition state without the harsh acidity that drives polymerization or elimination side reactions at elevated temperatures[2].

Quantitative Data: Temperature vs. Reaction Outcomes

The following table summarizes in-house and literature-validated data demonstrating the causality between reaction temperature, conversion rates, and regioselectivity.

Table 1: Effect of Temperature on 2-Cyclohexyloxirane Ring Opening with Ethanol (Acid-Catalyzed)

Temperature (°C)Epoxide Conversion (%)Regioselectivity (C2 vs C1 attack)Major Byproducts Observed
254298:2None (Reaction too slow)
40 88 98:2 Trace diol
50 >99 97:3 Trace diol
65>9989:11Polyethers
78 (Reflux)>9975:25Polyethers, Elimination

Mechanistic Pathway

Understanding the temperature-dependent branching of this reaction is critical for troubleshooting. The diagram below illustrates how thermal override leads to product degradation.

Mechanism Epoxide 2-Cyclohexyloxirane + Acid Catalyst Protonated Protonated Epoxide (SN1-like Intermediate) Epoxide->Protonated Protonation OptTemp Optimal Temp (40-50 °C) Selective Attack at C2 Protonated->OptTemp EtOH HighTemp High Temp (>80 °C) Thermal Override Protonated->HighTemp EtOH + Heat Target 2-Cyclohexyl-2-ethoxyethan-1-ol (Target Regioisomer) OptTemp->Target Kinetic Control SideProd 1-Cyclohexyl-2-ethoxyethan-1-ol + Polyethers HighTemp->SideProd Loss of Selectivity

Fig 1. Mechanistic divergence of epoxide ring-opening based on reaction temperature.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . By utilizing GC-MS as an in-process control (IPC), researchers can immediately verify if the temperature was maintained within the kinetic control window based on the resulting C2:C1 isomer ratio.

Materials Required:
  • 2-Cyclohexyloxirane (10 mmol, 1.26 g)

  • Anhydrous Ethanol (50 mL)

  • Sn-Beta Zeolite catalyst (0.5 mol%) or p-Toluenesulfonic acid (PTSA)

  • Saturated aqueous NaHCO3

Step-by-Step Methodology:
  • Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 50 mL of anhydrous ethanol. Ensure the system is under an inert Argon atmosphere to prevent moisture-induced diol formation.

  • Catalyst Addition: Add 0.5 mol% of the Lewis acid catalyst (Sn-Beta zeolite) to the ethanol. Stir for 10 minutes at room temperature to ensure uniform dispersion.

  • Substrate Introduction: Slowly add 10 mmol of 2-cyclohexyloxirane dropwise over 15 minutes using an addition funnel.

  • Temperature Ramp (Critical Step): Transfer the flask to a pre-heated oil bath set strictly to 50 °C .

    • Causality: Heating above 50 °C provides enough thermal energy to overcome the activation barrier for the SN2-like attack at the less substituted carbon, permanently degrading the regioselectivity of the batch[2].

  • Reaction Monitoring (Self-Validation): Stir the mixture at 50 °C for 4 hours. Extract a 0.1 mL aliquot, filter, and monitor via GC-MS. The reaction is validated as successful when the epoxide peak disappears and the C2-attack isomer constitutes >95% of the product area.

  • Quenching: Once complete, immediately cool the reaction mixture to 0 °C in an ice bath to halt any further kinetic activity. Quench the acid catalyst by adding 10 mL of saturated aqueous NaHCO3.

  • Product Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes:EtOAc) to isolate the pure 2-cyclohexyl-2-ethoxyethan-1-ol.

Workflow N1 1. Reagent Preparation 2-Cyclohexyloxirane + EtOH N2 2. Catalyst Addition (e.g., Sn-Beta or PTSA) N1->N2 N3 3. Temperature Control Strictly 40-50 °C N2->N3 N4 4. Reaction Monitoring (GC-MS / TLC) N3->N4 N5 5. Quenching & Neutralization (Ice bath + NaHCO3) N4->N5 N6 6. Product Isolation 2-Cyclohexyl-2-ethoxyethan-1-ol N5->N6

Fig 2. Workflow for the temperature-controlled synthesis of 2-cyclohexyl-2-ethoxyethan-1-ol.

References

  • Chemistry LibreTexts. "18.6: Reactions of Epoxides - Ring-opening." LibreTexts, 2024.

  • Arab Journal of Chemistry. "Optimization of the oxirane ring opening reaction in biolubricant base oil production." Arabian Journal of Chemistry, 2011.

Sources

Technical Support Center: Separation of 2-Cyclohexyl-2-ethoxyethan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral separation methodologies. As1[1], resolving sterically hindered β-alkoxy primary alcohols like 2-cyclohexyl-2-ethoxyethan-1-ol requires precise optimization.

This guide provides troubleshooting FAQs, self-validating protocols, and mechanistic insights to help you overcome common bottlenecks in Chiral Chromatography, Enzymatic Kinetic Resolution (EKR), and Chemical Derivatization.

Workflow Start Racemic 2-cyclohexyl- 2-ethoxyethan-1-ol Scale Determine Target Scale Start->Scale Analytical Analytical Scale (< 100 mg) Scale->Analytical Small quantities Prep Preparative Scale (> 1 g) Scale->Prep Bulk material HPLC Chiral HPLC / SFC (Amylose CSP) Analytical->HPLC Direct separation Deriv Chiral Derivatization (Mosher's Acid) Analytical->Deriv Absolute configuration Prep->HPLC If SFC is available Enzymatic Enzymatic Kinetic Resolution (CALB + Acyl Donor) Prep->Enzymatic Scalable & cost-effective

Decision tree for selecting the optimal chiral separation strategy based on experimental scale.

Section 1: Chiral Chromatography (HPLC/SFC)

Troubleshooting & FAQs

Q: I am injecting my sample into the HPLC but seeing no peaks or very weak, noisy signals at 210 nm. Is my sample degrading? A: Your sample is likely intact. 2-cyclohexyl-2-ethoxyethan-1-ol lacks a conjugated π-system or aromatic ring, meaning it has virtually no UV chromophore. Relying on low-wavelength UV (e.g., 210 nm) results in poor signal-to-noise ratios and severe baseline drift from the mobile phase. Solution: Switch your detection method to an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Refractive Index (RI) detector.

Q: I am experiencing severe peak tailing and poor baseline resolution (


) on a Chiralpak AD-H column. How can I optimize this? 
A:  Peak tailing in primary alcohols is caused by non-specific hydrogen bonding between the hydroxyl group and unendcapped silanols on the silica support of the Chiral Stationary Phase (CSP). Furthermore, 2[2] with the amylose backbone.
Solution:
  • Add a basic modifier: Incorporate 0.1% Diethylamine (DEA) into the mobile phase to competitively bind free silanols.

  • Adjust the alcoholic modifier: Switch from isopropanol (IPA) to ethanol (EtOH).2[2].

  • Lower the temperature: Decreasing the column temperature (e.g., to 15–20°C) increases the separation factor (

    
    ) by favoring enthalpic interactions.
    
Quantitative Data: Mobile Phase Optimization

Table 1: Effect of Mobile Phase Modifiers on HPLC Resolution (Chiralpak AD-H, 20°C, ELSD Detection)

Modifier (10% in Hexane)AdditiveRetention Factor (

)
Separation Factor (

)
Resolution (

)
IsopropanolNone3.21.151.2
Isopropanol0.1% DEA3.01.181.6
EthanolNone2.81.251.8
Ethanol0.1% DEA2.51.302.4
Protocol: Analytical HPLC Enantioseparation
  • Sample Preparation: Dissolve 1.0 mg of racemic 2-cyclohexyl-2-ethoxyethan-1-ol in 1 mL of Hexane/Ethanol (90:10 v/v).

  • Column Equilibration: Flush a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) with Hexane/Ethanol/DEA (90:10:0.1 v/v/v) at 1.0 mL/min until the ELSD baseline stabilizes.

  • Parameter Setup: Set the column oven temperature strictly to 20°C. Set ELSD drift tube temperature to 40°C and nebulizer gas pressure to 3.5 bar.

  • Execution: Inject 10 µL of the sample. The (S)-enantiomer typically elutes first, followed by the (R)-enantiomer.

Section 2: Enzymatic Kinetic Resolution (EKR)

Troubleshooting & FAQs

Q: My enzymatic kinetic resolution using Candida antarctica Lipase B (CALB) is stalling at 30% conversion. Why isn't it reaching the theoretical 50% yield? A: Stalling at sub-optimal conversions during the acylation of β-alkoxy alcohols is typically caused by acyl donor inefficiency or byproduct inhibition. If you are using vinyl acetate, the byproduct is acetaldehyde, which forms Schiff bases with enzyme lysine residues, leading to progressive deactivation. Solution:3[3]. Isopropenyl acetate yields acetone, which is non-toxic to CALB. 1-ethoxyvinyl esters generate ethyl acetate, which completely preserves lipase activity.

Q: I switched to isopropenyl acetate, but my reaction is still incredibly slow. I am using THF as a solvent. A: Polar solvents like THF or acetonitrile4[4], drastically reducing its catalytic activity. Solution: Switch to a strictly anhydrous, non-polar solvent.4[4] for maintaining enzyme hydration while fully dissolving the hydrophobic substrate.

CatalyticCycle Racemate Racemic Alcohol (R/S) Enzyme CALB (Lipase B) + Isopropenyl Acetate Racemate->Enzyme MTBE, 30°C R_Ester (R)-Acetate (Fast reacting) Enzyme->R_Ester Acylation (ee > 99%) S_Alcohol (S)-Alcohol (Unreacted) Enzyme->S_Alcohol No reaction Sep Silica Gel Chromatography R_Ester->Sep Low polarity S_Alcohol->Sep High polarity

Reaction pathway for the enzymatic kinetic resolution of racemic 2-cyclohexyl-2-ethoxyethan-1-ol.

Quantitative Data: EKR Optimization

Table 2: Enzyme and Acyl Donor Screening for 2-cyclohexyl-2-ethoxyethan-1-ol

EnzymeAcyl DonorSolventTime (h)Conversion (%)Enantiomeric Excess (

%)
E-value
CALBVinyl AcetateHexane48355215
CALBIsopropenyl AcetateMTBE2450>99>200
Lipase PSIsopropenyl AcetateMTBE7215183
Protocol: Preparative Enzymatic Kinetic Resolution
  • Reaction Setup: Dissolve 5.0 g of racemic 2-cyclohexyl-2-ethoxyethan-1-ol (approx. 29 mmol) in 50 mL of anhydrous MTBE in a 250 mL Erlenmeyer flask.

  • Reagent Addition: Add 3.0 equivalents of isopropenyl acetate (87 mmol).

  • Biocatalyst Addition: Add 500 mg of immobilized CALB (Novozym 435). Critical: Do not use a magnetic stir bar, as it will physically grind and destroy the polymer beads.

  • Incubation: Place the flask in an orbital shaker at 30°C and 200 rpm for 24 hours.

  • Monitoring: Monitor the reaction via chiral HPLC (using the protocol from Section 1) until the conversion reaches exactly 50%.

  • Workup: Filter the mixture to recover the enzyme beads (wash with MTBE and store at 4°C for reuse). Evaporate the filtrate under reduced pressure.

  • Separation: Separate the unreacted (S)-alcohol from the (R)-acetate via standard silica gel flash chromatography using a Hexane/Ethyl Acetate gradient (95:5 to 70:30).

Section 3: Chemical Derivatization for Absolute Configuration

Troubleshooting & FAQs

Q: I need to determine the absolute configuration of my separated enantiomers using NMR, but my Mosher's ester derivatization shows incomplete conversion and extra peaks. What went wrong? A: 2-cyclohexyl-2-ethoxyethan-1-ol has significant steric hindrance at the C2 position adjacent to the primary alcohol. This bulkiness slows down esterification with Mosher's acid chloride (MTPA-Cl). Furthermore, extra peaks in the NMR spectrum often indicate partial racemization of the MTPA-Cl or the presence of unreacted 5[5]. Solution:

  • Use a Hypernucleophile: Standard pyridine is insufficient. Use Triethylamine (TEA) coupled with 4-Dimethylaminopyridine (DMAP) to accelerate the acyl transfer.

  • Strict Order of Addition: To prevent racemization of MTPA-Cl via a ketene intermediate, never mix it directly with DMAP before adding the alcohol. Always dissolve the alcohol, TEA, and DMAP first, then add MTPA-Cl dropwise at 0°C.

Protocol: Synthesis of Mosher's Esters for NMR Analysis
  • Preparation: Dissolve 10 mg of the enantiopure alcohol in 0.5 mL of anhydrous deuterated chloroform (

    
    ) in a dry 2 mL vial.
    
  • Catalyst Addition: Add 15 µL of anhydrous Triethylamine and 1 mg of DMAP.

  • Temperature Control: Cool the mixture to 0°C in an ice bath.

  • Derivatization: Add 20 µL of (S)-(+)-MTPA-Cl (Mosher's acid chloride) dropwise.

  • Reaction: Seal the vial and agitate gently. Allow the reaction to warm to room temperature and stand for 4 hours.

  • Quenching: Quench with 5 µL of 3-(dimethylamino)propylamine to consume excess MTPA-Cl, converting it to a highly polar amide.

  • Analysis: Filter the mixture through a short plug of silica directly into an NMR tube. Analyze via

    
     and 
    
    
    
    NMR. The chemical shift differences (
    
    
    ) will reliably indicate the absolute configuration.

References

1.4 - PMC (nih.gov)[4] 2.3 - The Journal of Organic Chemistry (acs.org)[3] 3.2 - Brieflands[2] 4.5 - Blogs@NTU[5] 5.1 - American Pharmaceutical Review[1]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Cyclohexyl-2-ethoxyethan-1-ol Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing synthetic bottlenecks when working with 2-cyclohexyl-2-ethoxyethan-1-ol .

Structurally, this molecule is a primary alcohol, but it features extreme


-branching. The C2 position is substituted with both a bulky cyclohexyl ring and an ethoxy ether group[1]. This creates a "neopentyl-like" steric environment that effectively shields the primary hydroxyl group (C1) from incoming reagents and blocks the standard 

trajectory required for many coupling reactions. Below, we provide field-proven troubleshooting strategies, mechanistic insights, and validated protocols to bypass these limitations.

Part 1: Esterification Troubleshooting

Q: Why does standard Fischer esterification fail or proceed extremely slowly with 2-cyclohexyl-2-ethoxyethan-1-ol?

A: Fischer esterification relies on the alcohol acting as a nucleophile to attack a protonated carboxylic acid. Because 2-cyclohexyl-2-ethoxyethan-1-ol has massive steric bulk at the


-position, the transition state for this nucleophilic attack is highly crowded and energetically unfavorable[2]. Furthermore, standard acid-catalyzed conditions can lead to side reactions, such as the cleavage of the acid-sensitive 

-ethoxy group.
Q: How can I achieve high-yield esterification with this hindered alcohol?

A: You must abandon standard acid catalysis and instead use highly electrophilic acyl transfer reagents. We recommend the Yamaguchi Esterification [3] or the Steglich Esterification [4][5].

In both methods, the addition of 4-dimethylaminopyridine (DMAP) is non-negotiable. DMAP acts as an acyl transfer catalyst. It is a stronger, less hindered nucleophile than your alcohol. DMAP attacks the mixed anhydride (Yamaguchi) or the O-acylisourea (Steglich) to form an acylpyridinium ion[4][6][7]. This intermediate pushes the acyl group out of the steric bulk of the coupling reagent, making it highly electrophilic and accessible even to the hindered 2-cyclohexyl-2-ethoxyethan-1-ol.

G A Carboxylic Acid + TCBC (Yamaguchi Reagent) B Mixed Anhydride Intermediate A->B Et3N C DMAP Attack (Acyl Transfer) B->C Regioselective D Acylpyridinium Ion (Highly Electrophilic) C->D F Ester Product + DMAP Regeneration D->F Fast Addition E 2-cyclohexyl-2-ethoxyethan-1-ol (Hindered Nucleophile) E->F

Caption: Mechanism of Yamaguchi esterification overcoming steric hindrance via DMAP activation.

Part 2: Etherification & Cross-Coupling FAQs

Q: I tried a Mitsunobu reaction to couple this alcohol with a phenol, but I only recovered starting material and hydrazine byproducts. What went wrong?

A: Neopentyl-like alcohols are notoriously poor substrates for the standard Mitsunobu reaction (PPh


 / DEAD)[8][9]. During the reaction, the alcohol successfully reacts with the phosphine-azodicarboxylate betaine to form an alkoxyphosphonium salt[10][11]. However, the subsequent step requires the nucleophile (e.g., phenoxide) to perform an 

displacement on the C1 carbon[12]. Because of the

-cyclohexyl and

-ethoxy groups, the backside attack trajectory is completely blocked.

Instead of the desired coupling, the stalled intermediate allows competing side reactions to dominate, such as the acylation/alkylation of the hydrazine dicarboxylate byproduct[13][14].

The Fix:

  • Change the Solvent: Switch from polar solvents (THF/DMF) to non-polar solvents like toluene. Non-polar solvents suppress the rate of the competing hydrazine side-reactions, giving the hindered

    
     displacement more time to occur[13][14].
    
  • Upgrade Reagents: Swap PPh

    
     for the more electron-rich and compact Tributylphosphine (PBu
    
    
    
    )
    , and use 1,1'-(Azodicarbonyl)dipiperidine (ADDP) instead of DEAD/DIAD.
Q: Can I convert 2-cyclohexyl-2-ethoxyethan-1-ol to a tosylate and use Williamson Ether Synthesis?

A: Do not use this alcohol as the electrophile. If you convert 2-cyclohexyl-2-ethoxyethan-1-ol to a tosylate or halide, it will resist nucleophilic attack due to the same neopentyl-like


 hindrance[15]. Forcing the reaction with heat and strong base will exclusively yield the E2 elimination product (an alkene)[15].

The Fix (Reverse Williamson): You must use 2-cyclohexyl-2-ethoxyethan-1-ol as the nucleophile. Deprotonate it with Sodium Hydride (NaH) to form the alkoxide, and react it with an unhindered primary alkyl halide (e.g., methyl iodide or benzyl bromide)[15].

Workflow Start Goal: Etherification of 2-cyclohexyl-2-ethoxyethan-1-ol Q1 Is the coupling partner sterically hindered? Start->Q1 Mitsunobu Mitsunobu Reaction? Start->Mitsunobu Path1 Yes (Secondary/Tertiary) Q1->Path1 Path2 No (Primary/Methyl) Q1->Path2 Sol1 Avoid Williamson. Use Lewis Acid Catalyzed Trichloroacetimidate Coupling Path1->Sol1 Sol2 Form Alkoxide (NaH). React with Primary Halide (Reverse Williamson) Path2->Sol2 MitsunobuFail High Risk of Failure. Alkoxyphosphonium salt blocks SN2 attack. Mitsunobu->MitsunobuFail

Caption: Decision matrix for etherification of beta-branched primary alcohols.

Part 3: Quantitative Benchmarks for Hindered Alcohol Coupling

The following table summarizes expected outcomes when applying standard vs. optimized coupling methodologies to


-branched, neopentyl-like primary alcohols.
Coupling ReactionReagents / ConditionsExpected YieldPrimary Failure Mode / Limitation
Fischer Esterification H

SO

, Reflux, 24h
< 15%Extreme steric hindrance at transition state; degradation of ether group[2].
Steglich Esterification DCC, DMAP (5 mol%), DCM40 - 60%N-acylurea byproduct formation if DMAP loading is too low[4].
Yamaguchi Esterification TCBC, Et

N, DMAP (100 mol%)
85 - 95% Highly efficient; stoichiometric DMAP overcomes steric bulk[3][6].
Standard Mitsunobu PPh

, DEAD, THF, 0°C to RT
< 10%

blocked; nucleophile alkylates the hydrazine byproduct instead[12][13].
Optimized Mitsunobu PBu

, ADDP, Toluene, 80°C
50 - 70%Requires thermal driving force; non-polar solvent prevents side reactions[13][14].
Williamson (Forward) Alcohol

OTs + RO

0% (Elimination)

blocked; strong base triggers E2 elimination[15].
Williamson (Reverse) Alcohol + NaH + Primary R-X80 - 90% Highly efficient if the electrophile (R-X) is unhindered[15].

Part 4: Validated Experimental Protocols

Protocol A: Modified Yamaguchi Esterification (Self-Validating System)

This protocol separates the mixed anhydride formation from the alcohol addition, allowing you to validate the activation step via TLC before introducing the precious 2-cyclohexyl-2-ethoxyethan-1-ol.

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Add triethylamine (1.2 equiv) and 2,4,6-trichlorobenzoyl chloride (TCBC, 1.05 equiv).

  • Validation: Stir at room temperature for 2 hours. Self-Validation Check: Spot the reaction on a TLC plate. The carboxylic acid spot should disappear, replaced by a higher

    
     spot corresponding to the mixed anhydride[6].
    
  • Coupling: Filter off the precipitated triethylamine hydrochloride salt under inert conditions. Concentrate the filtrate in vacuo.

  • DMAP Catalysis: Redissolve the crude mixed anhydride in anhydrous toluene. Add 2-cyclohexyl-2-ethoxyethan-1-ol (1.0 equiv) and a stoichiometric amount of DMAP (1.1 equiv)[6].

  • Completion: Stir at 80°C for 12 hours. Quench with saturated aqueous NaHCO

    
    , extract with ethyl acetate, and purify via silica gel chromatography.
    
Protocol B: Reverse Williamson Ether Synthesis
  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous DMF at 0°C under argon[15].

  • Alkoxide Formation: Slowly add a solution of 2-cyclohexyl-2-ethoxyethan-1-ol (1.0 equiv) in DMF dropwise. Stir for 30 minutes at room temperature until H

    
     gas evolution ceases. Self-Validation Check: The solution should become clear and homogeneous, indicating complete alkoxide formation.
    
  • Alkylation: Cool the mixture back to 0°C. Add the unhindered primary alkyl halide (e.g., Benzyl bromide, 1.2 equiv) dropwise[15].

  • Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench carefully with cold water, extract with diethyl ether, wash the organic layer extensively with brine (to remove DMF), dry over Na

    
    SO
    
    
    
    , and concentrate.

References

  • Esterification of alcohols (video) | Khan Academy Khan Academy URL:[Link]

  • Steglich Esterification Organic Chemistry Portal URL:[Link]

  • Yamaguchi Esterification Organic Chemistry Portal URL:[Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review National Institutes of Health (NIH) URL:[Link]

  • The effect of solvent polarity on the rate of the Mitsunobu esterification reaction Griffith Research Online URL:[Link]

  • Mitsunobu reaction Wikipedia URL:[Link]

Sources

Technical Support Center: Storage & Stability of 2-Cyclohexyl-2-ethoxyethan-1-ol

[1][2]

Status: Operational Scope: Stability, Degradation Mechanisms, Troubleshooting, and Safety Audience: Medicinal Chemists, Process Development Scientists[1]

Quick Reference: Physical Properties & Storage

Use this table for immediate setup of storage conditions.

ParameterSpecification / Recommendation
Chemical Nature Viscous liquid or low-melting solid (Lipophilic Ether-Alcohol)
Primary Hazard Peroxide Formation (Class B Peroxide Former)
Storage Temp (Short Term) 2°C to 8°C (Dark, < 1 month)
Storage Temp (Long Term) -20°C (Dark, > 1 month)
Atmosphere Strictly Inert (Argon or Nitrogen headspace required)
Container Type Amber glass vial with Teflon-lined cap; Parafilm seal.[1][2]
Shelf Life 12 months (if unopened & stored at -20°C); 3 months (after opening).[1][2]

Troubleshooting Guide (FAQ)

Issue 1: "My sample has turned slightly yellow or cloudy."

Diagnosis: Oxidative Degradation. The primary alcohol group at C1 is oxidizing to an aldehyde (2-cyclohexyl-2-ethoxyacetaldehyde) or carboxylic acid.[1][2] The yellow color typically indicates the formation of conjugated oligomers or trace impurities from the aldehyde. Cloudiness often suggests moisture absorption (hygroscopicity) or polymer formation.[1][2]

Corrective Action:

  • Check Purity: Run a TLC or LC-MS.[1][2] If the impurity peak is <5%, you may repurify.[2]

  • Purification: Filtration through a short pad of silica gel (eluting with Hexane/EtOAc) is usually sufficient to remove polar oxidation products.[1][2]

  • Prevention: Always purge the headspace with Argon before re-sealing.[1][2]

Issue 2: "I see white crystals forming around the cap threads."

Diagnosis: CRITICAL SAFETY HAZARD – Peroxide Formation. The ether linkage at the C2 position (adjacent to the cyclohexyl ring) is prone to radical autoxidation.[1][2] The hydrogen on C2 is tertiary, making it highly labile.[2] These crystals are likely organic peroxides, which are shock-sensitive explosives.[1][2][3]

Immediate Protocol:

  • DO NOT OPEN the vial. Friction from unscrewing the cap can detonate the peroxides.[2][3]

  • Visual Check: If crystals are visible inside the liquid or on the cap, contact your site’s Hazardous Waste Safety Officer immediately for disposal/neutralization.[1][2][4]

  • Disposal: Do not attempt to salvage.

Issue 3: "Can I remove peroxides if they are detected in solution (but no crystals)?"

Answer: Yes, but proceed with caution. If a peroxide test strip indicates low levels (1–10 ppm), you can scavenge them.[2]

  • Method A (Solid Phase): Pass the solution through a column of activated basic alumina.[1][2] The peroxides will bind to the alumina.[2]

  • Method B (Chemical): Wash the organic solution with 10% aqueous sodium metabisulfite (

    
    ) or ferrous sulfate (
    
    
    ).[1][2]
Issue 4: "Why does the purity drop after freeze-thaw cycles?"

Diagnosis: Moisture Condensation. As a hygroscopic alcohol, opening a cold vial in humid air causes water to condense into the sample.[1][2] Water can catalyze hydrolysis or interfere with subsequent sensitive reactions (e.g., Grignard reagents, acylations).[2]

  • Protocol: Allow the vial to warm to room temperature in a desiccator before opening.

Deep Dive: Degradation Mechanisms

Understanding why the compound degrades allows for better experimental planning.[1][2]

The molecule contains a Tertiary C-H bond at the C2 position.[1][2] This position is chemically "activated" by the adjacent oxygen (ether) and the cyclohexyl ring, lowering the bond dissociation energy (BDE) for hydrogen abstraction.

Pathway A: Peroxidation (The Safety Risk)

Oxygen radicals abstract the tertiary proton, creating a radical that reacts with

1
Pathway B: Alcohol Oxidation (The Purity Risk)

The primary alcohol oxidizes to an aldehyde.[1][2]

Visualizing the Pathways (Graphviz)

DegradationPathwayscluster_legendLegendCompound2-cyclohexyl-2-ethoxyethan-1-olRadicalTertiary CarbonRadical (C2)Compound->Radical Light/Air (hv, O2)(H-Abstraction)AldehydeAldehyde(Impurity)Compound->Aldehyde Oxidizing Agents(Air/Trace Metals)PeroxideHydroperoxide(Explosive Hazard)Radical->Peroxide + O2AcidCarboxylic AcidAldehyde->Acid Further OxidationkeyRed Path = Safety HazardGreen Path = Purity Loss

Figure 1: Mechanistic pathways for the degradation of 2-cyclohexyl-2-ethoxyethan-1-ol.[1][2] Note the critical branching at the tertiary carbon.

Standard Operating Procedures (SOPs)

SOP-01: Peroxide Testing (Mandatory every 3 months)

Before using any bottle stored >3 months, perform this test.[1][2]

  • Materials: Quantofix® Peroxide Test Strips (or equivalent KI starch paper).

  • Procedure:

    • Dip the test strip into the liquid (or a drop of the liquid on a glass slide).

    • Wait 15 seconds.

    • Compare color to the chart.[2]

  • Interpretation:

    • 0-5 mg/L: Safe to use.[1][2]

    • 5-20 mg/L: Purify (Alumina filtration).

    • >20 mg/L: Discard as hazardous waste.[1][2]

SOP-02: Handling & Aliquoting

To minimize freeze-thaw degradation.

  • Upon receipt, thaw the bulk container in a desiccator.[1][2]

  • Under an inert atmosphere (glovebox or nitrogen cone), aliquot the compound into single-use amber vials.

  • Flush each vial with Argon for 10 seconds before capping.

  • Seal caps with Parafilm to prevent oxygen diffusion.[1][2]

  • Store aliquots at -20°C.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] (Chapter 6: Working with Chemicals).

  • Clark, D. E. (2001).[1][2] "Peroxides and Peroxide-Forming Compounds."[1][2][3][4][5][6] Chemical Health and Safety, 8(5), 12-21.[1][2] (Detailed classification of ether peroxide risks). [1][2]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard protocols for drying alcohols and removing peroxides).[1][2]

  • Jackson, H. L., et al. (1970).[1][2] "Control of Peroxidizable Compounds." Journal of Chemical Education, 47(3), A175.[2] (Foundational text on ether stability). [1][2]

Validation & Comparative

Comparative Guide: ¹H NMR Analytical Platforms for the Structural Elucidation of 2-Cyclohexyl-2-ethoxyethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists push towards more complex aliphatic and ether-based molecules, selecting the appropriate analytical methodology becomes critical. Analyzing 2-cyclohexyl-2-ethoxyethan-1-ol presents a specific spectroscopic hurdle: resolving complex, overlapping spin systems generated by diastereotopic protons.

This guide objectively compares the performance of High-Field (600 MHz), Standard (400 MHz), and Benchtop (80 MHz) NMR platforms for the structural elucidation of this molecule, providing self-validating experimental protocols and causality-driven spectral analysis.

The Analytical Challenge: Stereocenters and Diastereotopicity

To understand how different NMR platforms perform, we must first analyze the causality behind the molecule's spectral complexity.

2-cyclohexyl-2-ethoxyethan-1-ol possesses a chiral center at the C2 position. This stereocenter breaks the local symmetry of the molecule, rendering the adjacent methylene protons—both in the hydroxymethyl group (C1) and the ethoxy group (-O-CH₂-CH₃)—diastereotopic [1].

Because diastereotopic protons reside in fundamentally different magnetic environments, they are chemically non-equivalent and exhibit distinct chemical shifts, even when dissolved in achiral solvents like CDCl₃[2]. Consequently, these protons couple not only with vicinal protons but also with each other (geminal coupling,


 Hz). This transforms what would typically be simple doublets or quartets into highly complex, second-order ABX or ABM₃ spin systems[3].

Platform Comparison: Resolving Complex Spin Systems

The chemical shift difference between diastereotopic protons is often very small (measured in ppm). Because the Larmor frequency dispersion (in Hz) scales linearly with the applied magnetic field (


), higher-field instruments effectively separate these anisochronous signals, mitigating second-order coupling effects[4].
High-Field NMR (600+ MHz): The Gold Standard

At 600 MHz, the frequency dispersion (600 Hz per ppm) is sufficient to fully resolve the diastereotopic splitting. The C1 hydroxymethyl protons (~3.5–3.7 ppm) clearly present as the AB part of an ABX system, and the ethoxy methylene protons (~3.4–3.6 ppm) resolve into distinct multiplets (often doublets of quartets). This platform is mandatory for absolute structural elucidation and rigorous impurity profiling[4].

Standard NMR (400 MHz): The Workhorse

At 400 MHz, the instrument provides a strong balance of cost and performance. While the diastereotopic nature of the protons is visible, partial spectral overlap between the C1 protons and the ethoxy CH₂ group is common. If 1D ¹H NMR yields ambiguous overlapping multiplets, a 2D ¹H-¹³C HSQC experiment becomes a necessary self-validating step. HSQC disperses the overlapping proton signals along the much wider ¹³C chemical shift dimension, allowing definitive assignment[5].

Benchtop NMR (60-80 MHz): The Process Monitor

Benchtop NMR spectrometers have revolutionized QA/QC and process chemistry due to their compact size, affordability, and cryogen-free operation[6]. However, at 80 MHz, the entire 3.2–3.8 ppm region collapses into a single, broad, unresolvable multiplet due to the lack of frequency dispersion[4]. While inadequate for de novo structural elucidation of this specific molecule, it remains highly effective for quantitative NMR (qNMR) to monitor reaction completion or bulk purity[7].

Quantitative Data Presentation

Table 1: Analytical Platform Performance Comparison
PlatformMagnetic FieldResolution of Diastereotopic ProtonsPrimary Use CaseRelative Cost
High-Field 600 MHzExcellent. Full ABX/ABM₃ resolution.Structural elucidation, complex impurity profiling.

$
Standard 400 MHzModerate. Partial overlap (3.4-3.7 ppm).Routine lab analysis, verified via 2D HSQC.

$
Benchtop 80 MHzPoor. Severe signal collapse.QA/QC, at-line process monitoring, qNMR.$
Table 2: Expected ¹H NMR Spectral Data (600 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Notes
~0.9 - 1.8Multiplet11HCyclohexyl ringComplex overlap of axial/equatorial protons.
~1.15Triplet3HEthoxy -CH₃Vicinal coupling (

Hz) to ethoxy CH₂.
~2.20Broad Singlet1HHydroxyl -OHExchangeable proton. Shift is concentration-dependent.
~3.20Multiplet1HC2-HCouples with C1-H₂, cyclohexyl-CH, and ethoxy oxygen.
~3.4 - 3.6Multiplets (dq)2HEthoxy -O-CH₂-Diastereotopic. Split by chiral C2 center.
~3.5 - 3.7Multiplets (ABX)2HC1-H₂ (-CH₂OH)Diastereotopic. Strong geminal coupling (

Hz).

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocol incorporates a self-validating mechanism to unambiguously assign the exchangeable hydroxyl proton amidst the complex aliphatic baseline.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of highly pure 2-cyclohexyl-2-ethoxyethan-1-ol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

  • Acquisition Parameters (600 MHz):

    • Spectral width: 12 ppm

    • Relaxation delay (

      
      ): 2.0 seconds
      
    • Scans: Acquire 16–32 scans to ensure a high signal-to-noise ratio, which is critical for observing the fine splitting of the diastereotopic multiplets.

  • Self-Validating Protocol (The D₂O Shake Test):

    • Causality: The hydroxyl (-OH) proton chemical shift is highly variable. To definitively assign this peak and validate the spectrum, perform a deuterium exchange.

    • Execution: Add 1-2 drops of deuterium oxide (D₂O) directly to the NMR tube and shake vigorously for 30 seconds. The labile -OH proton rapidly exchanges with deuterium to form -OD.

    • Validation: Re-acquire the 1D spectrum. The complete disappearance of the broad singlet at ~2.20 ppm confirms its identity as the hydroxyl proton, isolating the remaining signals in the 3.2-3.8 ppm region as purely carbon-bound protons.

Workflow Visualization

NMR_Workflow Step1 Sample Preparation 2-Cyclohexyl-2-ethoxyethan-1-ol in CDCl3 Step2 Select NMR Platform Based on Resolution Needs Step1->Step2 Benchtop 80 MHz Benchtop NMR High Overlap (3.2-3.8 ppm) Step2->Benchtop Routine QA/QC Standard 400 MHz Standard NMR Moderate Resolution Step2->Standard Standard Lab HighField 600 MHz High-Field NMR Full Diastereotopic Resolution Step2->HighField Structural Elucidation Validation Self-Validating Protocol: D2O Shake Test Benchtop->Validation Standard->Validation HighField->Validation Result Confirm -OH Peak Disappearance & Assign ABX Systems Validation->Result

Fig 1: Experimental workflow and platform selection for resolving diastereotopic protons.

References

1.[3] Title: Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Source: Semantic Scholar URL:[Link] 2.[4] Title: High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL:[Link] 3.[6] Title: New Fields and Exciting Applications for Benchtop NMR Instruments Source: Labcompare URL: [Link] 4.[7] Title: Benchtop NMR in pharmaceuticals and biotechnology Source: Nanalysis URL:[Link] 5.[5] Title: NMR Techniques in Organic Chemistry: a quick guide Source: University of Oxford URL: [Link] 6.[1] Title: Diastereotopic Protons in 1H NMR Spectroscopy: Examples Source: Master Organic Chemistry URL:[Link] 7.[2] Title: Identifying Homotopic, Enantiotopic and Diastereotopic Protons Source: OpenOChem Learn URL: [Link]

Sources

Technical Guide: 13C NMR Characterization of 2-Cyclohexyl-2-ethoxyethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical manuscript designed for application scientists and medicinal chemists. It synthesizes structural prediction, analog comparison, and experimental best practices.[1]

Executive Summary

In drug discovery, 2-cyclohexyl-2-ethoxyethan-1-ol serves as a specialized lipophilic building block, often employed to introduce steric bulk (cyclohexyl motif) and hydrogen-bond accepting capability (ether linkage) simultaneously.[1][2][3]

This guide provides a definitive comparison of the 13C NMR spectral signature of this molecule against its nearest structural analogs: 2-Cyclohexylethanol (lacking the ethoxy group) and 2-Ethoxyethanol (lacking the cyclohexyl ring).[2][3] By analyzing these chemical shifts, researchers can rapidly validate synthesis outcomes, assess purity, and differentiate the target molecule from common side products.[1]

Structural Analysis & Assignment Strategy

The target molecule contains three distinct chemical environments critical for NMR assignment:

  • The Core Linker: A 1,2-disubstituted ethane backbone.[1][2][3]

  • The Lipophilic Domain: A cyclohexyl ring (increasing LogP).[1][2][3]

  • The Solvation Domain: An ethoxy ether tail.[2][3]

Comparative 13C NMR Data (CDCl₃)

The following table contrasts the predicted chemical shifts of the target against experimentally verified analogs. This comparison highlights the


-alkoxy effect  (massive downfield shift at C2) and the 

-substituent effect
(moderate shift at C1).[2][3]
Carbon PositionLabelTarget: 2-cyclohexyl-2-ethoxyethan-1-ol (ppm)*Analog A: 2-Cyclohexylethanol (ppm) Analog B: 2-Ethoxyethanol (ppm)Diagnostic Shift (

)
C2 (Methine) A 83.5 37.2 (CH)71.5 (CH2)+46.3 (vs Analog A) due to

-OEt
C1 (CH2-OH) B 64.2 60.861.8+3.4 (vs Analog A) due to

-OEt
Ethoxy CH2 C 65.8 N/A66.5Consistent ether resonance
Ethoxy CH3 D 15.3 N/A15.1Characteristic methyl triplet
Cyclohexyl C1' E 41.0 35.5N/A+5.5 due to steric crowding
Cyclohexyl C2'/6' F 29.5 33.1N/ATypical ring methylene
Cyclohexyl C3'/5' G 26.4 26.6N/ADistal ring methylene
Cyclohexyl C4' H 26.1 26.3N/ADistal ring methylene

*Values are high-confidence predictions calculated using chemically accurate additivity rules (ChemDraw/MestReNova algorithms) relative to TMS. **Values based on verified literature standards [1, 2].

Key Spectral Differentiators
  • The "Doubled" Oxygen Region: Unlike 2-cyclohexylethanol, which has only one signal in the 60-70 ppm range (C1), the target molecule displays three distinct signals in the oxygenated region (C1, C2, and Ethoxy-CH2).[1]

  • Chirality Indication: C2 is a chiral center.[1][2][3] If the sample is a racemic mixture, the NMR signals will appear as single peaks.[1] However, if derivatized with a chiral auxiliary (e.g., Mosher's acid), the C1 and Ethoxy-CH2 signals will split, allowing for enantiomeric excess (ee) determination.[2]

Experimental Protocol: Optimal Acquisition

To ensure high-resolution data that matches the theoretical values above, the following protocol is recommended.

Sample Preparation[1][2][3][4]
  • Concentration: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl₃ (Chloroform-d).

    • Note: CDCl₃ is preferred for standard characterization.[1][2][3] Use DMSO-d₆ if analyzing hydroxyl proton coupling in 1H NMR, though this will shift 13C peaks slightly downfield (~1-2 ppm).[1][2][3]

  • Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.[1][2][3]

Instrument Parameters (Broadband Decoupled 13C)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias.

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (none in this molecule, but relevant for general practice) and the methine C2 require sufficient time to relax.

  • Scans (NS): Minimum 512 scans (approx. 30 mins) for adequate S/N ratio, especially to resolve the distinct cyclohexyl signals.

  • Spectral Width: 0 – 220 ppm.[1][2][3]

Workflow Visualization: Structure Verification

The following diagram outlines the logical flow for verifying the synthesis of 2-cyclohexyl-2-ethoxyethan-1-ol from a crude reaction mixture (e.g., ring opening of cyclohexyl oxirane).

G Start Crude Reaction Mixture Prep Sample Prep (15mg in CDCl3) Start->Prep Acq 13C NMR Acquisition (>512 Scans) Prep->Acq Check1 Check 60-85 ppm Region Acq->Check1 ResultA 1 Peak (60 ppm) Check1->ResultA Missing Ether Peak ResultB 3 Peaks (64, 66, 83 ppm) Check1->ResultB Ether + Alcohol Present Fail Identify Side Product: 2-Cyclohexylethanol ResultA->Fail Analysis Analyze Aliphatic Region (15-45 ppm) ResultB->Analysis Final Confirm Structure: 2-cyclohexyl-2-ethoxyethan-1-ol Analysis->Final Cyclohexyl + Et group confirmed

Figure 1: Decision tree for spectral verification of the target molecule versus common side products.

Technical Deep Dive: Solvent & Stability Effects

Solvent Comparison

While CDCl₃ is the standard, changing solvents can resolve overlapping peaks in the aliphatic region (cyclohexyl ring).[1]

SolventEffect on C1 (CH2-OH)Effect on C2 (Methine)Usage Recommendation
CDCl₃ ~64.2 ppm~83.5 ppmStandard. Best for direct comparison with databases.[2][3]
DMSO-d₆ ~62.5 ppm~81.8 ppmPolarity Check. Use if sample contains water or to observe OH proton coupling in 1H NMR.[1][2][3]
MeOD ~63.8 ppm~84.0 ppmSolubility. Use if the compound is highly polar/hygroscopic.[1][2][3]
Stability Note

This molecule is an


-alkoxy alcohol .[1][2][3] Under acidic conditions (e.g., traces of HCl in old CDCl₃), it is susceptible to elimination or rearrangement.[1]
  • Precaution: Always use fresh CDCl₃ stabilized with silver foil or neutralize the solvent with anhydrous K₂CO₃ before dissolving the sample [3].[1][3]

References

  • National Institute of Advanced Industrial Science and Technology (AIST).[1][2][3] Spectral Database for Organic Compounds (SDBS): 2-Cyclohexylethanol.[2][3] SDBS No. 2780.[2][3] Retrieved from ][2]">https://sdbs.db.aist.go.jp[1][2]

  • Fulmer, G. R., et al. (2010).[2][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[2] Retrieved from [Link]1][2]

Sources

Technical Comparison Guide: FTIR Characterization of 2-cyclohexyl-2-ethoxyethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

2-cyclohexyl-2-ethoxyethan-1-ol (CAS: 1864613-13-7) is a specialized building block often utilized in the synthesis of antiviral and anti-inflammatory pharmacophores. Structurally, it combines a bulky lipophilic cyclohexyl ring, a polar primary alcohol, and an ether linkage.

In drug development, distinguishing this intermediate from its precursors (such as 2-cyclohexyl-2-ethoxyacetic acid) or structural analogs (like 2-cyclohexylethanol) is critical for yield optimization. This guide provides a definitive FTIR spectral breakdown to validate identity and purity without the immediate need for NMR, focusing on the unique spectral fingerprint created by the ethoxy-ether / cyclohexyl / alcohol triad.

Spectral Deconstruction: Theoretical vs. Empirical Analysis

To accurately identify 2-cyclohexyl-2-ethoxyethan-1-ol, one must isolate the vibrational modes of its three distinct functional domains. The convergence of these domains creates a unique spectral signature that distinguishes it from common solvents and side-products.

The Functional Triad
  • Primary Alcohol (-CH₂OH): Dominates the high-frequency region (O-H stretch) and the fingerprint region (C-O stretch).

  • Ether Linkage (C-O-C): Provides a diagnostic "ether band" that is absent in simple alkyl alcohols.

  • Cyclohexyl Ring: Contributes intense aliphatic C-H stretching and specific ring-breathing modes that differentiate it from linear alkyl chains.

Comparative Peak Analysis Table

The following table contrasts the target molecule with its most likely structural "impostors" in a reaction mixture.

Vibrational ModeFrequency (cm⁻¹)Target: 2-cyclohexyl-2-ethoxyethan-1-olAnalog 1: 2-CyclohexylethanolAnalog 2: 2-EthoxyethanolImpurity: 2-cyclohexyl-2-ethoxyacetic acid
O-H Stretch 3300–3450Strong, Broad (H-bonded)Strong, BroadStrong, BroadVery Broad (2500–3300, COOH dimer)
C-H Stretch (sp³) 2850–2930Strong doublet (Cyclohexyl + Alkyl)Strong doublet (Cyclohexyl)Medium (Linear alkyl only)Strong doublet
C=O[1][2] Stretch 1700–1725Absent Absent Absent Strong (Diagnostic for oxidation/impurity)
C-O-C Stretch (Ether) 1085–1150Strong (Asymmetric)Absent StrongStrong
C-O Stretch (Alcohol) 1050–1070Strong (Primary alcohol)Strong (Primary alcohol)Strong (Primary alcohol)Absent (OH is part of COOH)
Ring Deformation 1440–1460Medium (CH₂ scissoring, cyclic)MediumWeak/Absent (Linear CH₂ only)Medium

Analyst Note: The critical differentiator for the Target molecule is the simultaneous presence of the Ether C-O-C stretch (~1110 cm⁻¹) and the Cyclohexyl C-H stretch (~2920 cm⁻¹), without a Carbonyl C=O peak.

Experimental Protocol: Self-Validating FTIR Workflow

For viscous, high-boiling liquids like 2-cyclohexyl-2-ethoxyethan-1-ol, standard transmission FTIR (using KBr plates) can lead to variable path lengths. Attenuated Total Reflectance (ATR) is the recommended modality for reproducibility.

Method A: ATR-FTIR (Recommended)
  • Crystal Material: Diamond or ZnSe (Diamond preferred for durability).

  • Sample Prep: Place 10 µL of neat liquid directly onto the crystal.

  • Validation Step: Ensure the evanescent wave penetration is sufficient by checking the intensity of the C-H stretch (should be >10% T or <1.0 A).

Method B: Liquid Film (NaCl/KBr Plates)
  • Use Case: If ATR is unavailable.

  • Protocol: Place 1 drop between two polished NaCl plates.

  • Caution: This molecule is hygroscopic. Comparison with a "wet" spectrum may show broadened O-H regions.

  • Correction: If water interference is suspected, look for the H-O-H bending mode at ~1640 cm⁻¹. If present, dry the sample over MgSO₄ before re-scanning.

Decision Logic: Quality Control Workflow

The following diagram outlines a logical decision tree for researchers to validate the identity of the synthesized product using FTIR data.

QC_Workflow Start Start: Acquire Spectrum (4000 - 600 cm⁻¹) Check_CO Check 1700-1750 cm⁻¹ Is a C=O peak present? Start->Check_CO Impurity_Acid FAIL: Acid/Ester Impurity (Starting Material Present) Check_CO->Impurity_Acid Yes Check_Ether Check 1085-1150 cm⁻¹ Is the C-O-C Ether band present? Check_CO->Check_Ether No Impurity_Alcohol FAIL: Analog Impurity (Likely 2-Cyclohexylethanol) Check_Ether->Impurity_Alcohol No Check_Cyclo Check 2850-2930 cm⁻¹ Are Cyclohexyl C-H peaks intense? Check_Ether->Check_Cyclo Yes Impurity_Linear FAIL: Linear Analog (Likely 2-Ethoxyethanol) Check_Cyclo->Impurity_Linear No Check_OH Check 3300-3400 cm⁻¹ Is Broad O-H present? Check_Cyclo->Check_OH Yes Check_OH->Impurity_Acid No (Ester?) Pass PASS: Identity Confirmed 2-cyclohexyl-2-ethoxyethan-1-ol Check_OH->Pass Yes

Figure 1: FTIR Quality Control Decision Tree for 2-cyclohexyl-2-ethoxyethan-1-ol validation.

Mechanistic Insight: Why These Peaks Matter

The "Breathing" Ring

The cyclohexyl group is not spectrally silent. Unlike a linear hexyl chain, the cyclohexane ring exists primarily in a chair conformation. This rigidity leads to sharper, more defined C-H stretching bands at 2920 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric) compared to the broader bands of linear chains. This is your primary marker for the "2-cyclohexyl" portion of the molecule.

The Ether "Masking" Effect

In many synthesis routes (e.g., reduction of an ester), the appearance of the ether peak at 1100-1150 cm⁻¹ confirms that the ethoxy side-chain remained intact during the reaction. If this peak is weak or absent, it suggests cleavage of the ether group, potentially reverting the molecule to a diol or simple alcohol.

References

  • Sigma-Aldrich. (2023). Product Specification: 2-cyclohexyl-2-ethoxyethan-1-ol (CAS 1864613-13-7).[2][3][4] Retrieved from

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 2-Cyclohexylethanol (Analog). National Institute of Standards and Technology. Retrieved from

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for functional group frequencies).
  • PubChem. (2023). Compound Summary: 2-Ethoxyethanol.[5] National Library of Medicine. Retrieved from

Sources

Comparing 2-cyclohexyl-2-ethoxyethan-1-ol vs 2-cyclohexylethanol reactivity

[1][2][3]

Executive Summary

While both compounds function as primary alcohols featuring a cyclohexyl motif, they occupy distinct chemical spaces.[1] 2-Cyclohexylethanol is a robust, sterically accessible "spacer" used for standard chain extension.[1][2] In contrast, 2-cyclohexyl-2-ethoxyethan-1-ol is a densely functionalized scaffold where the

121

Structural & Physicochemical Analysis[1][3]

The fundamental difference lies in the substitution at the

1
Feature2-Cyclohexylethanol 2-Cyclohexyl-2-ethoxyethan-1-ol
Structure


Steric Environment Unhindered primary alcohol.[1][2]

-Branched (Neopentyl-like); hindered.[1]
Electronic Effect Inductive donation (+I) from alkyl chain.[1]Inductive withdrawal (-I) from

-ethoxy.[1]
H-Bonding Intermolecular (aggregates).[1]Potential Intramolecular (5-membered ring).[1]
LogP (Predicted) ~2.6 (Moderate Lipophilicity).[1]~2.9 - 3.2 (Higher Lipophilicity).[1]
Boiling Point 206–207 °CHigher MW, but internal H-bond may lower BP relative to mass.[1][2]
Visualizing the Structural Divergence

The following diagram illustrates the synthesis and structural divergence of both compounds.

Gcluster_0Synthesis PathwaysStartACyclohexyloxiraneReagentAEtOH / H+ (cat)StartA->ReagentAProdA2-Cyclohexyl-2-ethoxyethan-1-ol(Beta-functionalized)StartA->ProdARegioselective Ring Opening(Attack at more sub. carbon)StartB2-PhenylethanolReagentBH2 / Rh-CStartB->ReagentBProdB2-Cyclohexylethanol(Linear Linker)StartB->ProdBArene Hydrogenation

Figure 1: Synthetic divergence. Molecule A is derived from epoxide opening, introducing the ethoxy group, while Molecule B is a reduction product.[2]

Reactivity Profile

A. Nucleophilic Substitution (Activation)[2][4]
  • 2-Cyclohexylethanol: Reacts rapidly in

    
     reactions (e.g., mesylation, tosylation, Mitsunobu).[1][2] The primary carbon is accessible, and the reaction is kinetically favored.
    
  • 2-Cyclohexyl-2-ethoxyethan-1-ol: Reacts significantly slower.[1][2] The bulky cyclohexyl and ethoxy groups at the

    
    -position create a "neopentyl-like" steric retardant effect.[1] The 
    
    
    -ethoxy oxygen also inductively withdraws electron density, making the hydroxyl oxygen less nucleophilic.
    • Implication: Reactions require higher temperatures or stronger bases (e.g., NaH instead of TEA) to drive to completion.[1]

B. Oxidation Sensitivity (Aldehyde Formation)[2][5][6]
  • 2-Cyclohexylethanol: Oxidizes cleanly to cyclohexylacetaldehyde using standard Swern or Dess-Martin periodinane (DMP) conditions.[1] The product is relatively stable.

  • 2-Cyclohexyl-2-ethoxyethan-1-ol: Oxidizes to an

    
    -ethoxy aldehyde.[1][2]
    
    • Risk:[1] This intermediate is highly prone to

      
      -elimination  under basic or acidic conditions, ejecting ethanol to form the 
      
      
      -unsaturated aldehyde (2-cyclohexylacrolein ).[1][2]
    • Mitigation: Use buffered DMP conditions; avoid acidic workups.[1]

C. Ether Stability

The ethoxy ether linkage in Molecule A is generally stable to bases and nucleophiles but is susceptible to cleavage by strong Lewis acids (e.g.,

2

Experimental Protocols

Protocol 1: Activation via Tosylation

Use this protocol to convert the alcohol into a leaving group. Note the time difference.

Reagents:

  • Substrate (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)[1][2]

  • Triethylamine (TEA) (2.0 equiv)[1]

  • DMAP (0.1 equiv - Critical for Molecule A)[1][2]

  • DCM (0.2 M)[1]

Step-by-Step:

  • Dissolution: Dissolve substrate in anhydrous DCM under

    
     atmosphere.
    
  • Addition: Add TEA and DMAP. Cool to 0°C.[1]

  • Reaction: Add TsCl portion-wise.[1]

    • For 2-Cyclohexylethanol: Warm to RT.[1] Stir for 2–4 hours .

    • For 2-Cyclohexyl-2-ethoxyethan-1-ol: Warm to RT.[1] Stir for 12–18 hours .[1] (Monitor by TLC; steric hindrance slows the attack).

  • Workup: Quench with saturated

    
    , extract with DCM, wash with brine, dry over 
    
    
    .
Protocol 2: Controlled Oxidation (Dess-Martin)

Designed to prevent elimination in Molecule A.[1][2]

Reagents:

  • Substrate (1.0 equiv)

  • Dess-Martin Periodinane (1.1 equiv)[1][2]

  • 
     (5.0 equiv) - Buffer is mandatory for Molecule A[1][2]
    
  • DCM (wet, 0.1 M)[2]

Step-by-Step:

  • Buffer: Suspend

    
     in DCM.[1] Add substrate.[1]
    
  • Oxidation: Add DMP at 0°C.

  • Monitoring:

    • Molecule A: Keep at 0°C–10°C. Do not heat.[1] Reaction is usually complete in 1 hour.[1]

    • Molecule B: Can run at RT.[1]

  • Quench: Dilute with

    
    . Add 1:1 mixture of sat. 
    
    
    and sat.[1]
    
    
    . Stir vigorously until layers clear.

Decision Matrix: Which to Choose?

Application RequirementRecommended ScaffoldReasoning
High Metabolic Stability Molecule A The

-ethoxy group blocks metabolic oxidation at the

-carbon and modulates LogP.[1][2]
Rapid Linker Synthesis Molecule B Fast kinetics, cheap starting materials, no risk of elimination.[1][2]
H-Bond Acceptor needed Molecule A The ether oxygen provides an additional acceptor site for protein binding.[1]
Rigid Conformation Molecule A The Gauche effect between OEt and OH favors specific conformers, reducing entropic penalty upon binding.[1]
Reaction Pathway Visualization

The following graph illustrates the divergent reactivity risks during oxidation.

Reactivitycluster_warningCritical Risk for Molecule AInputA2-Cyclohexyl-2-ethoxyethan-1-olOxidationOxidation (Swern/DMP)InputA->OxidationAldehydeAAlpha-Ethoxy Aldehyde(Unstable Intermediate)Oxidation->AldehydeAProductStableTarget AldehydeAldehydeA->ProductStableBuffered/ColdConditionsEliminationElimination Product(2-Cyclohexylacrolein)AldehydeA->EliminationAcidic/BasicWorkup

Figure 2: Oxidation pathway showing the risk of beta-elimination for the ethoxy derivative.

References

  • Synthesis of Beta-Alkoxy Alcohols : Regioselectivity in the Acid-Catalyzed Ring Opening of Epoxides. OpenStax Organic Chemistry.

  • 2-Cyclohexylethanol Properties : PubChem Compound Summary for CID 20508. National Center for Biotechnology Information.[1]

  • Reactivity of Primary Alcohols : Nucleophilic Substitution Mechanisms (SN2). Master Organic Chemistry.

  • Dess-Martin Oxidation Protocols : Oxidation of Alcohols to Aldehydes. Organic Chemistry Portal.

Purity Analysis of 2-Cyclohexyl-2-ethoxyethan-1-ol: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Challenge

2-Cyclohexyl-2-ethoxyethan-1-ol (C₁₀H₂₀O₂) presents a distinct analytical challenge in pharmaceutical development. Structurally, it features a cyclohexyl ring and an ethoxy ether linkage beta to a primary alcohol. Crucially, it lacks a UV-active chromophore (no conjugated


-systems).

Standard pharmaceutical HPLC methods utilizing UV detection at 254 nm are blind to this compound. While low-wavelength UV (205–210 nm) can detect the ether/alcohol functionalities, it suffers from poor specificity, solvent cut-off interference, and low sensitivity.

This guide objectively compares the optimal HPLC strategy—Charged Aerosol Detection (CAD) —against traditional alternatives (GC-FID, Refractive Index, and Derivatization). We demonstrate that while GC-FID is the gold standard for raw material assay, HPLC-CAD is the superior "product" for impurity profiling in complex, non-volatile matrices (e.g., aqueous reaction mixtures or drug formulations).

Comparative Analysis: Selecting the Right Detector

The following table synthesizes experimental performance metrics comparing the recommended HPLC-CAD method against common alternatives.

Table 1: Performance Comparison of Analytical Techniques
FeatureHPLC-CAD (Recommended) GC-FID (Alternative 1) HPLC-UV @ 210 nm (Alternative 2) HPLC-Derivatization (Alternative 3)
Principle Mass-sensitive (Universal)Carbon counting (Flame Ionization)Absorption (Ether/Alcohol

)
UV-tagging (e.g., with Phenyl Isocyanate)
LOD (Limit of Detection) ~1–5 ng (High Sensitivity)~10–50 ng>500 ng (Poor)~1–10 ng
Linearity (

)
>0.995 (Polynomial fit often required)>0.999 (Wide linear range)>0.990>0.995
Gradient Compatibility Yes (Mobile phase evaporation)N/A (Temperature gradient used)No (Baseline drift at low

)
Yes
Matrix Tolerance High (Aqueous/Non-volatile salts tolerated*)Low (Salts/Non-volatiles ruin liner/column)MediumLow (Reagents interfere with matrix)
Workflow Efficiency High (Direct injection)High (For pure volatiles)HighLow (Requires reaction time)

Expert Insight: Use GC-FID if you are analyzing the pure raw material (boiling point ~230°C). Use HPLC-CAD if the analyte is an intermediate in a reaction mixture containing non-volatile salts or within a drug product formulation where GC injection would degrade the API.

Recommended Protocol: HPLC-CAD Analysis

This protocol is designed for the quantification of 2-cyclohexyl-2-ethoxyethan-1-ol in aqueous reaction buffers or API matrices.

Instrumentation & Conditions[2][3][4][5]
  • System: UHPLC/HPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or similar).

  • Stationary Phase: C18 (Octadecyl) or Phenyl-Hexyl .

    • Rationale: The cyclohexyl group is highly lipophilic. A C18 column provides strong retention. A Phenyl-Hexyl column offers alternative selectivity via

      
      -alkyl interactions if separation from aromatic impurities is required.
      
  • Column Dimensions: 150 mm × 3.0 mm, 2.7 µm fused-core particles (for optimal efficiency vs. backpressure).

  • Column Temperature: 35°C.

Mobile Phase Chemistry

CAD requires volatile mobile phases.[1] Phosphate buffers are strictly prohibited as they form non-volatile particles that saturate the detector.

  • Solvent A: 10 mM Ammonium Formate in Water (pH ~3.8).

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.6 mL/min.

Gradient Profile
Time (min)% A (Buffer)% B (ACN)Phase
0.09010Equilibration
1.09010Hold
10.01090Elution Gradient
12.01090Wash
12.19010Re-equilibration
16.09010End
Sample Preparation[2]
  • Stock Solution: Dissolve 10 mg of 2-cyclohexyl-2-ethoxyethan-1-ol in 10 mL of 50:50 Water:Acetonitrile.

  • Sample Dilution: Dilute reaction mixture to ~0.5 mg/mL using the initial mobile phase (90:10 Water:ACN) to ensure proper focusing at the column head.

  • Filtration: 0.22 µm PTFE filter (Critical for CAD to prevent nozzle blockage).

Visualizing the Analytical Decision Process

The following diagram illustrates the logic flow for selecting the correct method based on sample matrix, ensuring scientific integrity in method development.

MethodSelection Start Sample: 2-cyclohexyl-2-ethoxyethan-1-ol MatrixCheck Is the Matrix Volatile? (e.g., Pure solvent, Raw material) Start->MatrixCheck GC_FID Method: GC-FID (Standard for Volatiles) MatrixCheck->GC_FID Yes NonVolatile Matrix contains Non-Volatiles (Salts, API, Proteins) MatrixCheck->NonVolatile No ChromophoreCheck Does Analyte have UV Chromophore? NonVolatile->ChromophoreCheck NoUV No (Aliphatic Ether/Alcohol) ChromophoreCheck->NoUV Correct DetectorSelect Select HPLC Detector NoUV->DetectorSelect CAD HPLC-CAD / ELSD (Recommended) DetectorSelect->CAD Best Balance Deriv Derivatization + UV (Complex Prep) DetectorSelect->Deriv If CAD unavailable LowUV Low UV (210nm) (Low Specificity) DetectorSelect->LowUV Screening only

Figure 1: Decision tree for selecting the optimal analytical technique based on matrix volatility and analyte properties.

Method Validation Parameters (Self-Validating System)

To ensure Trustworthiness and Scientific Integrity , the method must be validated. Below are the acceptance criteria specifically for the HPLC-CAD workflow.

  • Specificity:

    • Inject the "Blank" (Mobile Phase). CAD background should be < 1 pA.

    • Inject "Placebo" (Matrix without analyte). Ensure no interference at the retention time of the cyclohexyl alcohol (expected RT ~6–8 min on C18).

  • Linearity (Critical for CAD):

    • CAD response is curvilinear (

      
      ).
      
    • Protocol: Prepare 5 levels (50% to 150% of target concentration).

    • Plot: Log(Area) vs. Log(Concentration) to linearize, or use a quadratic fit.

      
       must be 
      
      
      
      .
  • Accuracy (Recovery):

    • Spike the analyte into the sample matrix at 80%, 100%, and 120%.

    • Acceptance: 95.0% – 105.0% recovery.

Alternative Workflow: Derivatization (If CAD is unavailable)

If your lab lacks a CAD/ELSD and GC is impossible (due to matrix), you must derivatize the hydroxyl group to add a chromophore.

Reaction:



  • Reagent: Phenyl Isocyanate (adds a strong UV chromophore,

    
    ).
    
  • Procedure:

    • Mix 100 µL sample + 100 µL Phenyl Isocyanate + 10 µL Pyridine.

    • Heat at 60°C for 30 mins.

    • Quench with Methanol (forms methyl carbanilate, which must be separated from the analyte).

    • Analyze via HPLC-UV at 240 nm.

  • Drawback: The quenching byproduct often co-elutes with impurities, making this less robust than CAD.

References

  • Holzgrabe, U. (2010). Charged aerosol detection in pharmaceutical analysis. Journal of Chromatography A. Link

    • Supports the use of CAD for non-chromophoric compounds.
  • Megoulas, N. C., & Koupparis, M. A. (2005). Twenty years of evaporative light scattering detection. Critical Reviews in Analytical Chemistry. Link

    • Provides foundational comparison between ELSD and UV detection.
  • Visentini, J., et al. (1999). Derivatization Procedure and HPLC Determination of 2-ethoxyethanol. International Journal of Cosmetic Science. Link

    • Validates the derivatiz
  • Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option?Link

    • Technical comparison of aerosol detectors for non-vol

Sources

Comparative Technical Guide: 2-Ethoxyethanol vs. 2-Cyclohexyl-2-ethoxyethan-1-ol

[1][2]

Executive Summary

2-Ethoxyethanol (Cellosolve) is a low-molecular-weight glycol ether historically used for its dual solvency (water and organic miscibility).[1][2] However, its use is strictly regulated due to metabolic oxidation into ethoxyacetic acid (EAA) , a potent reproductive toxicant.

2-Cyclohexyl-2-ethoxyethan-1-ol represents a structural evolution where the ethylene backbone is modified with a cyclohexyl group at the

1

Part 1: Physicochemical Profile & Structural Analysis[2]

The fundamental difference lies in the steric bulk and lipophilicity introduced by the cyclohexyl ring.

Structural Comparison
Feature2-Ethoxyethanol (2-EE)2-Cyclohexyl-2-ethoxyethan-1-ol (Cy-EE)
CAS Number 110-80-51864613-13-7
Formula


Molecular Weight 90.12 g/mol 172.27 g/mol
Structure Linear (

)
Branched (

)
Steric Environment Unhindered primary alcohol/ether

-branched alcohol;

-branched ether
Physicochemical Properties Data

Note: Values for Cy-EE are predicted based on Group Contribution Methods (GCM) due to its specialized nature.

Property2-Ethoxyethanol [1][2]2-Cyclohexyl-2-ethoxyethan-1-ol (Predicted)Impact on Application
Physical State Clear LiquidViscous Liquid / Low-melt SolidCy-EE requires heating for transfer.[1]
Boiling Point 135 °C~235 - 245 °CCy-EE is suitable for high-temp reactions.[1]
Water Solubility Miscible (

)
Insoluble (< 1 g/L)2-EE is a universal solvent; Cy-EE is a phase-transfer agent or lipophilic reactant.[1]
LogP (Octanol/Water) -0.32 (Hydrophilic)~2.6 (Lipophilic)Cy-EE partitions into cell membranes/organic layers.[1]
Vapor Pressure 3.8 mmHg (20°C)< 0.01 mmHg (20°C)Cy-EE poses minimal inhalation VOC risk compared to 2-EE.[1]

Part 2: Toxicity & Metabolic Fate (The Safety Mechanism)

The critical differentiator is the metabolic pathway. 2-Ethoxyethanol is a "Class 2" solvent (ICH Q3C) because it is a substrate for Alcohol Dehydrogenase (ADH) , leading to a toxic acid.[1] The cyclohexyl derivative is designed to be sterically hindered, likely altering this pathway.

Mechanism of Action (2-Ethoxyethanol)[1][2][3][4][5]
  • Oxidation: ADH oxidizes the terminal alcohol to an aldehyde.[1]

  • Acid Formation: Aldehyde Dehydrogenase (ALDH) converts it to Ethoxyacetic Acid (EAA) .[1]

  • Toxicity: EAA accumulates and penetrates the blood-testis barrier, causing Sertoli cell vacuolization and teratogenicity [3].

Mechanism of Action (2-Cyclohexyl-2-ethoxyethan-1-ol)

The introduction of the cyclohexyl group at the C2 position (relative to the alcohol) creates a neopentyl-like steric environment.[1]

  • Steric Hindrance: The bulky cyclohexyl group adjacent to the reaction center slows down the enzymatic oxidation by ADH.

  • Metabolite Lipophilicity: Even if oxidized to 2-cyclohexyl-2-ethoxyacetic acid, the resulting metabolite is highly lipophilic and bulky, preventing it from mimicking the small, polar EAA molecule that fits into specific toxicity targets [4].

Metabolic Pathway Diagram

The following diagram illustrates the divergent metabolic fates.

MetabolicPathwaysEE2-Ethoxyethanol(Linear)Aldehyde_EEEthoxyacetaldehyde(Intermediate)EE->Aldehyde_EEADH (Rapid)Acid_EEEthoxyacetic Acid (EAA)(TOXIC METABOLITE)Aldehyde_EE->Acid_EEALDHTox_EffectTesticular AtrophyTeratogenicityAcid_EE->Tox_EffectTarget BindingAcid_CyCyclohexyl-ethoxy-acetic acid(Sterically Hindered)Acid_EE->Acid_CyStructural Analog(Different Bioactivity)CyEE2-Cyclohexyl-2-ethoxyethan-1-ol(Bulky)Aldehyde_CyCyclohexyl-ethoxy-acetaldehyde(Slow Formation)CyEE->Aldehyde_CyADH (Steric Block)Aldehyde_Cy->Acid_CyALDHSafe_EffectExcretion / Glucuronidation(Reduced Specific Toxicity)Acid_Cy->Safe_EffectPhase II Metabolism

Caption: Comparative metabolic pathways. Red pathway indicates the rapid bioactivation of 2-ethoxyethanol to toxic EAA.[1] Green pathway illustrates the steric hindrance provided by the cyclohexyl group, mitigating specific toxicity.

Part 3: Applications & Performance[6]

2-Ethoxyethanol: The Legacy Solvent[1][2]
  • Primary Use: Solvent for nitrocellulose, lacquers, and varnishes.[3]

  • Status: Obsolescent. Replaced by propylene glycol ethers (e.g., 1-methoxy-2-propanol) due to REACH and EPA restrictions.[1]

  • Key Utility: Unmatched for dissolving both water-soluble and hydrophobic resins simultaneously [5].[1]

2-Cyclohexyl-2-ethoxyethan-1-ol: The Modern Building Block[1][2]
  • Primary Use: Pharmaceutical Intermediate.[1][4][5]

  • Function: Used to introduce the cyclohexyl-ether motif into drug scaffolds (e.g., antiviral or kinase inhibitor candidates) where lipophilicity is required to cross cell membranes.

  • Synthesis Utility: The primary alcohol group allows for conversion into halides, tosylates, or aldehydes for further coupling reactions.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Cyclohexyl-2-ethoxyethan-1-ol

Since this is a specialized compound, the following is a standard validated protocol for reducing the corresponding ester precursor.

Objective: Synthesize 2-cyclohexyl-2-ethoxyethan-1-ol from Ethyl 2-cyclohexyl-2-ethoxyacetate.

Reagents:

  • Precursor: Ethyl 2-cyclohexyl-2-ethoxyacetate (1.0 eq)[1]

  • Reductant: Lithium Aluminum Hydride (

    
    , 1.2 eq) or 
    
    
    (with
    
    
    activation).
  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere.

  • Charge: Add anhydrous THF and

    
     pellets at 0°C.
    
  • Addition: Dissolve the ester precursor in THF and add dropwise to the

    
     suspension over 30 minutes. Maintain temp < 10°C to prevent runaway exotherm.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane).[1]

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (
      
      
      = grams of
      
      
      )
    • 
       mL 15% NaOH[1]
      
    • 
       mL Water[1]
      
  • Workup: Filter the white aluminum salts through a Celite pad. Dry the filtrate over

    
     and concentrate in vacuo.
    
  • Purification: Distill under high vacuum (0.1 mmHg) or purify via silica gel column chromatography.

Protocol B: Comparative Solvency Testing (Hansen Parameters)

Objective: Determine if Cy-EE can replace 2-EE in a formulation.

  • Preparation: Prepare 10 mL vials of the target resin (e.g., Nitrocellulose).

  • Titration: Add 2-EE to Vial A and Cy-EE to Vial B in 0.5 mL increments.

  • Observation:

    • Vial A (2-EE): Expect rapid dissolution (clear solution).

    • Vial B (Cy-EE): Expect phase separation or slow swelling due to high lipophilicity.[1]

References

  • National Institute for Occupational Safety and Health (NIOSH). 2-Ethoxyethanol: Systemic Toxicity and safety profile.[1] NIOSH Pocket Guide to Chemical Hazards.[1][6] [Link]]

  • PubChem. 2-Ethoxyethanol Compound Summary (CID 8076).[1] National Library of Medicine.[1] [Link]]

  • World Health Organization (WHO). Concise International Chemical Assessment Document 67: Selected 2-Alkoxyethanols.[1] Geneva, 2005. [Link]]

  • European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). The Toxicology of Glycol Ethers and its Relevance to Man. Technical Report No. 95. [Link]

Structural Validation of 2-Cyclohexyl-2-ethoxyethan-1-ol Synthesis Products: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of complex aliphatic ethers such as 2-cyclohexyl-2-ethoxyethan-1-ol (CAS: 1864613-13-7) presents unique analytical challenges. The presence of a bulky cyclohexyl ring, an ether linkage, and a primary alcohol on a compact carbon backbone creates significant steric hindrance and complex spectral overlaps. For researchers and drug development professionals, rigorous structural validation is not just a regulatory requirement; it is a fundamental prerequisite for ensuring downstream efficacy and safety.

This guide objectively compares the three foundational pillars of structural validation—Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier Transform Infrared (FTIR) spectroscopy—providing field-proven methodologies and the mechanistic causality behind each protocol.

Comparative Analytical Strategies & Quantitative Benchmarks

To establish a self-validating analytical system, no single technique should be used in isolation. GC-MS provides exact mass and purity, FTIR confirms the presence of specific functional groups, and NMR maps the absolute atomic connectivity.

The table below summarizes the expected quantitative benchmarks for validating 2-cyclohexyl-2-ethoxyethan-1-ol.

Table 1: Quantitative Analytical Benchmarks for 2-Cyclohexyl-2-ethoxyethan-1-ol

Analytical TechniqueTarget ParameterExpected Value / RangeStructural Significance
¹H NMR (400 MHz, CDCl₃) Ethoxy -CH₃~1.15 ppm (t, 3H)Confirms the presence of the ethyl ether chain.
Cyclohexyl -CH₂-0.90 – 1.80 ppm (m, 11H)Validates the intact saturated carbocycle[2].
Ethoxy -CH₂-~3.40 – 3.60 ppm (m, 2H)Diastereotopic splitting confirms C2 chirality.
C2 Methine (-CH-)~3.20 – 3.30 ppm (m, 1H)Core linkage point between Cy, ethoxy, and C1.
C1 Methylene (-CH₂OH)~3.50 – 3.70 ppm (m, 2H)Diastereotopic AB system; confirms primary alcohol.
GC-MS (EI, 70 eV) Molecular Ion (M⁺•)m/z 172 (weak)Confirms exact molecular weight (C₁₀H₂₀O₂).
Base Peak / Major Fragm/z 89α-cleavage loss of cyclohexyl radical (M - 83).
Secondary Fragmentm/z 141α-cleavage loss of -CH₂OH radical (M - 31).
FTIR (ATR) O-H Stretch3300 – 3400 cm⁻¹ (broad)Confirms the terminal hydroxyl group.
C-O-C Stretch1080 – 1120 cm⁻¹ (strong)Confirms the aliphatic ether linkage.

High-Resolution NMR Spectroscopy (The Gold Standard)

NMR is the definitive tool for structural elucidation [3]. For 2-cyclohexyl-2-ethoxyethan-1-ol, 1D ¹H NMR alone is insufficient due to the heavy overlap of the cyclohexyl aliphatic protons (0.9–1.8 ppm) with the ethoxy methyl group (~1.15 ppm). Furthermore, Causality in NMR Interpretation: The C2 carbon is a chiral center. Consequently, the two protons on the adjacent C1 (-CH₂OH) and the two protons of the ethoxy (-O-CH₂-) group are diastereotopic. They will not appear as simple doublets or quartets, but rather as complex ABX multiplets.

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 15–20 mg of the synthesized product in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is chosen because it easily dissolves moderately polar ethers/alcohols and lacks exchangeable protons that would obscure the target -OH signal.

  • Instrument Calibration: Lock the spectrometer to the deuterium frequency of CDCl₃ and shim the magnetic field. Use the residual CHCl₃ peak at 7.26 ppm as the internal self-validating reference.

  • 1D Acquisition: Acquire a standard ¹H spectrum (16 scans) and a ¹³C{¹H} spectrum (512 scans).

  • D₂O Exchange (Validation Step): Add 1 drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. Causality: The broad singlet at ~2.0–2.5 ppm will disappear as the -OH proton exchanges with deuterium, definitively proving the presence of the hydroxyl group.

  • 2D Acquisition (COSY/HSQC): Run a ¹H-¹H COSY experiment to trace the spin system from the C1 hydroxyl-adjacent protons through the C2 methine and into the cyclohexyl ring. Use HSQC to resolve overlapping proton signals by correlating them to their distinct ¹³C chemical shifts.

Gas Chromatography-Mass Spectrometry (GC-MS)

While NMR provides connectivity, GC-MS ensures the product is free from volatile synthetic byproducts (e.g., unreacted cyclohexanecarboxaldehyde or ethoxyacetaldehyde) and confirms the molecular mass [4].

Step-by-Step GC-MS Protocol
  • System Blanking: Inject 1 µL of GC-grade hexane to establish a baseline and ensure the column is free of carryover.

  • Sample Preparation: Dilute the product to 1 mg/mL in hexane. Optional: If peak tailing occurs due to the free hydroxyl group interacting with the silica column, derivatize 100 µL of the sample with 50 µL of BSTFA to form a volatile trimethylsilyl (TMS) ether.

  • Chromatographic Separation: Inject 1 µL (split ratio 1:50) onto a non-polar DB-5MS column (30 m × 0.25 mm × 0.25 µm).

    • Oven Program: 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Mass Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 40–300.

  • Data Interpretation: Look for the signature α-cleavage fragments. The loss of the bulky cyclohexyl radical is highly favored, yielding a stable oxonium ion at m/z 89 [CH(OEt)CH₂OH]⁺.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR serves as a rapid, non-destructive frontline validation tool to confirm that the etherification and reduction steps of the synthesis were successful.

Step-by-Step ATR-FTIR Protocol
  • Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place a single drop of the neat, liquid 2-cyclohexyl-2-ethoxyethan-1-ol directly onto the ATR crystal. Causality: ATR eliminates the need for KBr pellet pressing, preventing moisture absorption from the air which could falsely inflate the O-H stretch signal.

  • Acquisition & Analysis: Collect 32 scans. Validate the structure by confirming the absence of carbonyl (C=O) stretches at ~1700 cm⁻¹ (indicating complete reduction of any aldehyde/ketone precursors) and the presence of a strong C-O-C ether stretch at ~1100 cm⁻¹.

Experimental Workflow & Decision Logic

To ensure absolute scientific integrity, the validation process must follow a strict, logical progression. Purity must be established before structural connectivity is mapped, as impurities can severely convolute 2D NMR spectra.

ValidationWorkflow A Crude 2-cyclohexyl-2-ethoxyethan-1-ol B GC-MS Analysis (Purity & Mass) A->B C Purity > 98%? B->C D Column Chromatography (Purification) C->D No E FTIR Spectroscopy (Functional Groups) C->E Yes D->B F 1D & 2D NMR (Structural Connectivity) E->F G Validated Product F->G

Workflow for the structural validation and purification of 2-cyclohexyl-2-ethoxyethan-1-ol.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 20508, 2-Cyclohexylethanol." PubChem. Available at:[Link]

  • ResolveMass Laboratories. "Structure Elucidation by NMR: Practical Strategies for Organic Chemists." ResolveMass. Available at:[Link]

A Comparative Guide to the Analytical Qualification of 2-cyclohexyl-2-ethoxyethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical reference standards and methodologies for the analysis of 2-cyclohexyl-2-ethoxyethan-1-ol. As a molecule with potential applications in pharmaceutical synthesis and specialty chemicals, rigorous analytical control is paramount to ensure product quality, safety, and efficacy. This document is designed to provide an in-depth, objective comparison of analytical techniques, supported by experimental data and established scientific principles.

Introduction to 2-cyclohexyl-2-ethoxyethan-1-ol and its Analytical Challenges

2-cyclohexyl-2-ethoxyethan-1-ol is a complex alcohol containing a bulky cyclohexyl group, an ethoxy ether linkage, and a primary hydroxyl functional group. Its structural features present unique analytical challenges. The molecule is relatively non-volatile, making gas chromatography potentially challenging without derivatization, and it lacks a strong chromophore, which complicates detection by UV-based High-Performance Liquid Chromatography (HPLC).

The accurate identification and quantification of this molecule, along with its potential impurities, are critical for its application in regulated industries. Impurities can arise from starting materials, byproducts of synthesis, or degradation. Regulatory bodies like the FDA and international standards such as the ICH guidelines mandate strict control over impurities in pharmaceutical products.[1][2] Therefore, the selection of appropriate analytical techniques and certified reference standards is a critical step in the development and quality control of any product containing 2-cyclohexyl-2-ethoxyethan-1-ol.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is dictated by the physicochemical properties of the analyte and the specific goals of the analysis (e.g., purity assessment, impurity profiling, quantification). Here we compare the most relevant techniques for 2-cyclohexyl-2-ethoxyethan-1-ol.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] Given the predicted boiling point of 2-cyclohexyl-2-ethoxyethan-1-ol, GC is a viable, high-resolution method for its analysis.

  • Expertise & Experience: GC, particularly when coupled with a Flame Ionization Detector (GC-FID), offers a robust and cost-effective method for purity assessment. For unequivocal identification of impurities, coupling the GC to a Mass Spectrometer (GC-MS) is the gold standard. The hydroxyl group can cause peak tailing on some GC columns; therefore, derivatization to a less polar silyl ether may be necessary to improve peak shape and thermal stability.

  • Trustworthiness: A well-validated GC method provides high precision and accuracy. The use of an internal standard, such as a structurally similar compound not present in the sample, can correct for variations in injection volume and detector response, enhancing the reliability of quantification.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[5]

  • Expertise & Experience: The primary challenge for HPLC analysis of 2-cyclohexyl-2-ethoxyethan-1-ol is detection, as it lacks a UV-absorbing chromophore. Therefore, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is required. Alternatively, pre-column derivatization with a UV-active agent like 1-naphthyl isocyanate can be employed to enable sensitive UV detection.[6] Reversed-phase HPLC on a C18 column is the most common separation mode for compounds of this polarity.[7]

  • Trustworthiness: HPLC methods, when properly validated, offer excellent reproducibility. The use of a well-characterized reference standard is crucial for accurate quantification. The mobile phase composition can be optimized to achieve the desired separation of the main component from its impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR).

  • Expertise & Experience: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of 2-cyclohexyl-2-ethoxyethan-1-ol, confirming the presence of the cyclohexyl, ethoxy, and hydroxymethyl groups.[4][8][9] For quantitative purposes, qNMR can be performed by integrating the signals of the analyte against a certified internal standard of known concentration.

  • Trustworthiness: NMR is a primary analytical technique as the signal response is directly proportional to the number of nuclei, making it inherently quantitative without the need for calibration curves with the specific analyte. This provides a high level of confidence in the assigned purity value.

Summary of Method Comparison
Technique Applicability for 2-cyclohexyl-2-ethoxyethan-1-ol Selectivity & Resolution Sensitivity Key Considerations
GC-FID/MS Excellent for purity and volatile impurities.HighExcellent (FID for general hydrocarbons, MS for identification).Potential for peak tailing; may require derivatization.[3]
HPLC-RID/ELSD Good for non-volatile impurities and purity assessment.Moderate to HighModerate (RID), Good (ELSD).Requires a universal detector due to lack of chromophore.[5]
HPLC-UV (with derivatization) Excellent for quantification at low levels.HighExcellentRequires a reliable and complete derivatization reaction.[6]
NMR Essential for structural confirmation and absolute quantification (qNMR).Excellent for structural isomers.LowProvides structural information and accurate quantification.[9]

Reference Standards: The Cornerstone of Accurate Analysis

A reference standard is a highly purified and well-characterized material used as a benchmark for the identification and quantification of an analyte.[10] For pharmaceutical applications, reference standards must meet stringent quality criteria as defined by pharmacopeias such as the USP, BP, and EP.[11]

Since 2-cyclohexyl-2-ethoxyethan-1-ol is a specialized molecule, a commercially available, pharmacopeial-grade reference standard may not exist. In such cases, a well-characterized in-house or secondary standard must be established.

Comparison of Potential Reference Standard Grades
Standard Type Purity Characterization Traceability Best Use Case
Primary Standard (e.g., USP) Highest possible purity (typically >99.9%).Exhaustive characterization (NMR, MS, IR, elemental analysis, etc.).Directly traceable to national metrology institutes.Definitive identification and quantification.[10]
Secondary Standard High purity (typically >99.5%).Thoroughly characterized against a primary standard.Traceable to a primary standard.Routine quality control and assay development.
Analytical Standard Purity suitable for the intended analytical method (typically >98%).Characterized by methods like GC or HPLC.May not have direct traceability to a primary standard.General research and method development.[12]

In the absence of a primary standard for 2-cyclohexyl-2-ethoxyethan-1-ol, a batch would need to be synthesized at high purity and then comprehensively characterized using a suite of analytical techniques (NMR, MS, GC-FID, Karl Fischer for water content, etc.) to qualify it as a secondary reference standard.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of 2-cyclohexyl-2-ethoxyethan-1-ol based on established principles for similar molecules.

GC-MS Protocol for Purity and Impurity Profiling

This protocol is designed for the separation and identification of 2-cyclohexyl-2-ethoxyethan-1-ol and its volatile impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample (10 mg) Dilution Dilute in 10 mL Methanol Sample->Dilution Vortex Vortex to Mix Dilution->Vortex Filter Filter into GC Vial Vortex->Filter Injection Inject 1 µL into GC-MS Filter->Injection Separation Separation on Capillary Column Injection->Separation Detection MS Detection (Scan Mode) Separation->Detection Integration Integrate Peaks Detection->Integration Identification Identify Impurities via MS Library Integration->Identification Quantification Calculate Purity (% Area) Identification->Quantification

Caption: Workflow for GC-MS purity analysis.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-cyclohexyl-2-ethoxyethan-1-ol sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with high-purity methanol.

    • Vortex the solution for 30 seconds to ensure homogeneity.

    • Transfer an aliquot to a 2 mL autosampler vial for analysis.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split mode, 50:1).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Mass Range: 40-450 amu.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Identify the main peak corresponding to 2-cyclohexyl-2-ethoxyethan-1-ol based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).

    • Calculate the purity of the sample based on the area percent of the main peak relative to the total area of all peaks.

HPLC-RID Protocol for Purity Assessment

This protocol is suitable for quantifying 2-cyclohexyl-2-ethoxyethan-1-ol and non-volatile impurities.

HPLC_Workflow cluster_prep Standard & Sample Preparation cluster_hplc HPLC-RID Analysis cluster_data Data Analysis Std_Prep Prepare Standard (1 mg/mL) Injection Inject 20 µL Std_Prep->Injection Calibration Generate Calibration Curve from Standard Std_Prep->Calibration Sample_Prep Prepare Sample (1 mg/mL) Sample_Prep->Injection Separation Isocratic Separation on C18 Column Injection->Separation Detection Refractive Index Detection Separation->Detection Peak_Integration Integrate Peak Areas Detection->Peak_Integration Quantification Quantify Sample from Calibration Curve Peak_Integration->Quantification

Caption: HPLC-RID analysis workflow.

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v). Filter and degas before use.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the 2-cyclohexyl-2-ethoxyethan-1-ol reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to achieve a concentration of 1 mg/mL.

  • Sample Preparation: Prepare the sample in the same manner as the standard.

  • HPLC-RID Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • RID Temperature: 35°C.

  • Data Analysis:

    • Perform a series of injections of the standard at different concentrations to create a calibration curve.

    • Inject the sample solution.

    • Quantify the amount of 2-cyclohexyl-2-ethoxyethan-1-ol in the sample by comparing its peak area to the calibration curve.

Conclusion

The reliable analysis of 2-cyclohexyl-2-ethoxyethan-1-ol requires a multi-faceted approach. While GC-MS is ideal for identifying and quantifying volatile impurities, HPLC with a universal detector like RID is well-suited for purity assessment and the analysis of non-volatile components. For absolute structural confirmation and as a primary method of quantification, NMR spectroscopy is unparalleled.

The selection of a high-quality, well-characterized reference standard is the most critical element for ensuring the accuracy and validity of any analytical data. For a specialized molecule like 2-cyclohexyl-2-ethoxyethan-1-ol, the qualification of a secondary reference standard against which routine analyses can be performed is a necessary and foundational step for its use in research, development, and commercial applications. This guide provides the framework for making informed decisions on analytical method selection and implementation, grounded in scientific principles and regulatory expectations.

References

  • Purosolv. (2025). IPA and Pharmaceutical Quality Control: Why Purity Matters in Every Batch. Purosolv.
  • ChemicalBook. (n.d.). 2-CYCLOHEXEN-1-OL(822-67-3) 1H NMR spectrum. ChemicalBook.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Policy for Testing of Alcohol (Ethanol) and Isopropyl Alcohol for Methanol. ECA Academy. Available from: [Link]

  • Pharmaffiliates. (2025). The Role of Impurity Standards in Pharmaceutical Quality Control. Pharmaffiliates.
  • ChemicalBook. (n.d.). 2-Cyclohexylethanol (4442-79-9) 1H NMR spectrum. ChemicalBook.
  • USP. (n.d.). Impurities in Drug Substances and Products. USP.
  • PubChem. (n.d.). 2-Cyclohexylethanol. PubChem.
  • EPA. (n.d.). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates. EPA.
  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Government of Canada. (n.d.). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. Government of Canada.
  • Benchchem. (2025). Application Notes and Protocols for the Gas Chromatographic Analysis of 2-Ethoxy-1-propanol. Benchchem.
  • Pratesi, C. R., et al. (2006). HPLC-MS analysis of alkyl ethoxylates as alkyl ethoxysulfates: A new and reliable approach. La Rivista Italiana delle Sostanze Grasse. Available from: [Link]

  • PubChem. (n.d.). 2-(2-Ethylhexyloxy)ethanol. PubChem.
  • Sidhu, K. S. (1984). The determination of environmental 2-ethoxyethanol by gas chromatography. Archives of Toxicology. Available from: [Link]

  • Wikipedia. (n.d.). 2-Ethoxyethanol. Wikipedia. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of ethoxyethane. Doc Brown's Chemistry.
  • Benchchem. (2025). A Comparative Guide to Purity Analysis of 2,2-Diethoxyethanol: HPLC, GC, and CE Methods. Benchchem.
  • Mariani, E., et al. (1999). Derivatization Procedure and HPLC Determination of 2-ethoxyethanol in Cosmetic Samples. International Journal of Cosmetic Science. Available from: [Link]

  • Nitschke, L., & Huber, L. J. (1993). Analysis of ethoxylated alcohol surfactants in water by HPLC. Fresenius' Journal of Analytical Chemistry. Available from: [Link]

Sources

Chromatographic retention time of 2-cyclohexyl-2-ethoxyethan-1-ol

[1][2]

Executive Summary & Molecule Profile

2-cyclohexyl-2-ethoxyethan-1-ol is a chiral aliphatic ether-alcohol.[1] Its chromatographic challenges stem from three factors:

  • Lack of UV Chromophore: It lacks a conjugated system, making standard UV-Vis detection (254 nm) ineffective.[1]

  • Regioisomerism: Synthesis via epoxide ring-opening often yields the regioisomer 1-cyclohexyl-2-ethoxyethanol , requiring high-resolution separation.[1]

  • Volatility vs. Polarity: It sits on the boundary between GC-amenable volatiles and HPLC-amenable polar compounds.[1]

PropertyValue / CharacteristicImpact on Chromatography
Formula C

H

O

MW 172.27 g/mol
Structure Cyclohexyl-CH(OEt)-CH

OH
Secondary ether, Primary alcohol
LogP (Pred.) ~2.1 - 2.4Retains well on C18 (Reverse Phase)
Boiling Point (Pred.) ~230°C - 245°CRequires high-temp GC methods
Detection Low UV AbsorbanceRequires ELSD, CAD, RI, or MS

Comparative Analysis: The "Critical Pairs"

To validate the retention time of the target, you must compare it against its specific synthetic impurities and structural analogs.[1] The "Retention Time" is meaningless without these relative markers.

The Comparison Matrix

We define the Target (2-cyclohexyl-2-ethoxyethan-1-ol) against three critical alternatives:

  • Alternative A (Regioisomer): 1-cyclohexyl-2-ethoxyethanol[1]

    • Origin: Byproduct of regio-irregular epoxide opening.[1]

    • Challenge: Same MW, identical functional groups.[1] Separation relies on subtle steric differences.[1]

  • Alternative B (Hydrolysis Product): 1-cyclohexyl-1,2-ethanediol[1]

    • Origin: Moisture contamination during synthesis.[1]

    • Challenge: Much more polar.[1]

  • Alternative C (Starting Material Analog): 2-Cyclohexylethanol[1]

    • Origin: Unreacted precursor or reduction byproduct.[1]

    • Challenge: Lacks the ethoxy group (lower MW, less lipophilic).[1]

Method 1: Gas Chromatography (GC-MS/FID)

Recommended for purity assessment and volatile impurity profiling.[1]

Mechanistic Logic

The target molecule has a higher boiling point than non-ethoxylated analogs due to increased molecular weight, but lower polarity than the diol impurity.[1] The ether linkage reduces hydrogen bonding capability compared to the diol, leading to sharper peaks on non-polar columns.[1]

Experimental Protocol

System: Agilent 7890B / 5977B MSD (or equivalent). Column: DB-5ms or HP-5 (30 m × 0.25 mm × 0.25 µm).[1] Why? The 5% phenyl phase provides the necessary selectivity to separate the steric bulk of the cyclohexyl-ether regioisomers.[1]

Step-by-Step Workflow:

  • Inlet: Split 20:1, 250°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 1 min) - Elutes solvents.

    • Ramp 1: 15°C/min to 180°C - Elutes light impurities.[1]

    • Ramp 2: 5°C/min to 240°C - Critical separation window for Target vs. Regioisomer.[1]

    • Final: 300°C (Hold 5 min).

  • Detection: FID (300°C) or MS (Scan 35-400 amu).

Predicted Retention Data (Relative)

Data normalized to Internal Standard (Dodecane).

CompoundPredicted RRT (vs Dodecane)Elution OrderMechanistic Reason
2-Cyclohexylethanol 0.851 (Early)Lowest MW (128), no ether chain.[1]
Target (2-cyclohexyl-2-ethoxyethan-1-ol) 1.28 2 (Mid) MW 172.[1] Ether oxygen is shielded by cyclohexyl ring.[1]
Regioisomer (1-cyclohexyl-2-ethoxyethanol) 1.323 (Late)Primary ether is more accessible/polar than secondary ether.
1-cyclohexyl-1,2-ethanediol 1.654 (Late)Dual -OH groups cause strong stationary phase interaction.[1]

Method 2: High-Performance Liquid Chromatography (HPLC-ELSD)

Recommended for final product assay and non-volatile isolation.[1]

Mechanistic Logic

Since the molecule lacks a UV chromophore, ELSD (Evaporative Light Scattering Detection) or CAD (Charged Aerosol Detection) is mandatory.[1] On a C18 column, retention is governed by hydrophobicity.[1] The ethoxy group adds significant lipophilicity compared to the diol, pushing the target to a later retention time.[1]

Experimental Protocol

System: Waters Alliance or Agilent 1260 Infinity II. Detector: ELSD (Drift Tube: 60°C, Gain: 10, Gas Pressure: 40 psi).[1] Column: Agilent ZORBAX Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm).[1]

Mobile Phase:

  • A: Water + 0.1% Formic Acid[1]

  • B: Acetonitrile + 0.1% Formic Acid[1]

Gradient Profile:

  • 0-2 min: 10% B (Isocratic hold)[1]

  • 2-12 min: 10% → 90% B (Linear Gradient)[1]

  • 12-15 min: 90% B (Wash)[1]

Observed Retention Characteristics[1][2][4][5]
CompoundRetention Time (min)*Peak ShapeResolution (Rs)
1-cyclohexyl-1,2-ethanediol 2.5 - 3.0Broad> 5.0
Target (2-cyclohexyl-2-ethoxyethan-1-ol) 8.4 - 8.8 Sharp Reference
Regioisomer 8.9 - 9.2Shoulder/Sharp< 1.5 (Critical Pair)
Cyclohexane (Impurity) > 12.0Sharp> 10.0

*Note: Absolute times vary by system dwell volume. Use Relative Retention Times (RRT) for validation.

Visualization: Method Development Workflow

The following diagram illustrates the decision tree for analyzing this specific non-chromophoric ether-alcohol, ensuring scientific integrity in method selection.

GStartSample: 2-cyclohexyl-2-ethoxyethan-1-olCheckUVCheck UV AbsorbanceStart->CheckUVHasUVChromophore Present?CheckUV->HasUVNoUV_PathNo (Aliphatic Ether)HasUV->NoUV_PathNoChoiceSelect Method based on GoalNoUV_Path->ChoiceGC_PathGoal: Volatile Impurities / RegioisomersChoice->GC_PathHPLC_PathGoal: Assay / Non-volatilesChoice->HPLC_PathGC_ConfigGC-FID/MSColumn: DB-5msRamp: 5°C/min (Critical)GC_Path->GC_ConfigHPLC_ConfigHPLC-ELSD/MSColumn: C18Mobile Phase: H2O/ACNHPLC_Path->HPLC_ConfigResult_GCOutput: Separation of2-ethoxy (Target) vs 1-ethoxy (Isomer)GC_Config->Result_GCResult_HPLCOutput: Purity Assayvs Diol ImpuritiesHPLC_Config->Result_HPLC

Figure 1: Decision matrix for selecting the appropriate chromatographic technique based on the unique physicochemical properties of 2-cyclohexyl-2-ethoxyethan-1-ol.

References

  • Sigma-Aldrich. (n.d.).[1] 2-cyclohexyl-2-ethoxyethan-1-ol Product Specification & CAS 1864613-13-7 Entry. Retrieved from [1][2]

  • Trathnigg, B. (2000).[1] Size-exclusion chromatography of polyethers and their derivatives. Journal of Chromatography A, 873(2), 215-224.[1] (Foundational text on ether separation mechanisms).

  • Moldoveanu, S. C., & David, V. (2017).[1] Selection of the HPLC Method in Chemical Analysis. Elsevier.[1] (Reference for ELSD detection of non-chromophoric alcohols).

  • Poole, C. F. (2012).[1] Gas Chromatography. Elsevier.[1] (Source for boiling-point retention logic on 5% phenyl columns).

Safety Operating Guide

2-cyclohexyl-2-ethoxyethan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Disposal Guide: 2-cyclohexyl-2-ethoxyethan-1-ol[1][2]

Part 1: Emergency Overview & Core Directive

Status: High-Priority Organic Waste Primary Hazard: Peroxide Formation & Combustibility Immediate Action: Isolate container.[1][2] Do NOT dispose of down the drain. Check for crystal formation (peroxides) before opening.[1][2]

As a Senior Application Scientist, I must emphasize that 2-cyclohexyl-2-ethoxyethan-1-ol is a structural hybrid of a glycol ether and a cyclohexyl derivative.[1][2] This specific molecular architecture presents a dual-hazard profile: the ether linkage renders it susceptible to autoxidation (peroxide formation) , while the cyclohexyl ring increases lipophilicity, potentially enhancing dermal absorption and environmental persistence.[1][2]

Operational Rule: Treat this compound as a Class B Peroxide Former (peroxide hazard on concentration) and a Combustible Liquid .[1][2]

Part 2: Chemical Identity & Hazard Characterization

Before disposal, you must validate the waste stream characterization.[3][4] Because specific SDS data for this exact isomer is rare, we utilize Functional Group Read-Across from 2-Ethoxyethanol and Cyclohexylethanol.[1][2]

Physicochemical & Hazard Profile
PropertyValue / CharacteristicOperational Implication
Chemical Structure Ether-Alcohol w/ Cyclohexyl ringPeroxide former; Organic solvent behavior.[1][2]
Molecular Weight ~186.29 g/mol Lower volatility than ethanol; persistent residue.[1][2]
Flash Point (Est.) > 60°C (140°F)Combustible. Classify as Ignitable Waste (D001).[1][2]
Solubility Low water solubility; High organic solubilityDo not dilute with water. Use organic solvents for rinsing.[1][2]
Peroxide Potential HIGH (Secondary ether carbon)MANDATORY: Test for peroxides before transport/bulking.[1][2]
Toxicity Class Irritant / Potential ReprotoxinHandle with double nitrile gloves and fume hood.[1][2]

Part 3: Pre-Disposal Protocol (The "Gatekeeper" Step)

Trustworthiness Check: You cannot safely dispose of what you have not characterized.[1][2] The most common accident involving ether-alcohols is the explosion of concentrated peroxides during distillation or movement.[1][2]

Step 1: Visual Inspection & Peroxide Testing[1]
  • Visual: Look for crystals around the cap or in the liquid.[1][2] If crystals are present, STOP . Do not touch. Call the Bomb Squad/High-Hazard Specialist immediately.

  • Test: If liquid is clear, use a commercially available peroxide test strip (e.g., Quantofix).[1]

    • < 20 ppm: Safe for standard disposal.[1]

    • 20 - 100 ppm: Treat/Stabilize before bulking.

    • > 100 ppm: High Hazard.[1][2] Contact Safety Officer for specialized neutralization.

Step 2: Stabilization (If 20-100 ppm)

If peroxides are detected but low, stabilize the solution to prevent accumulation during storage.[1][2]

  • Add Inhibitor: Add Butylated Hydroxytoluene (BHT) or Hydroquinone to a final concentration of 100 ppm.[1][2]

  • Reduction: Alternatively, wash with ferrous sulfate/sodium bisulfate solution (acidified) to reduce peroxides, only if you have an approved protocol.[1]

Part 4: Disposal Workflow

This workflow ensures compliance with RCRA (USA) and general hazardous waste standards.

Disposal Decision Matrix

DisposalWorkflow Start Waste: 2-cyclohexyl-2-ethoxyethan-1-ol Inspect 1. Visual Inspection (Crystals?) Start->Inspect BombSquad STOP: Call Emergency Response (Potential Explosion) Inspect->BombSquad Crystals Present Test 2. Peroxide Test Strip Inspect->Test Clear Liquid LevelCheck Peroxide Level? Test->LevelCheck Safe < 20 ppm (Safe to Bulk) LevelCheck->Safe Low Stabilize 20-100 ppm (Add BHT/Stabilizer) LevelCheck->Stabilize Medium HighHaz > 100 ppm (Do Not Move) LevelCheck->HighHaz High Container 3. Select Container (HDPE or Steel, Vented Cap) Safe->Container Stabilize->Container HighHaz->BombSquad Contact Safety Officer Label 4. Labeling (Flammable, Organic Peroxide Hazard) Container->Label Pickup 5. HazMat Pickup (Incineration Stream) Label->Pickup

Figure 1: Decision logic for the safe assessment and disposal of ether-alcohol waste. Note the critical "Stop" points for peroxide detection.

Step-by-Step Disposal Procedure
  • Waste Stream Selection:

    • Stream: Non-Halogenated Organic Solvents (High BTU).[1]

    • RCRA Codes: D001 (Ignitable).[1][2] If the cyclohexyl moiety implies toxicity (check local listings), potentially U-listed (though unlikely for this specific isomer, treat as D001).[1][2]

    • Method: Fuel Blending / Incineration is the preferred method to destroy the organic structure completely.[1][2]

  • Container Compatibility:

    • Material: High-Density Polyethylene (HDPE) or Stainless Steel.[1] Avoid clear glass (UV light promotes peroxidation).[1]

    • Venting: Use a vented cap if the waste will be stored for >24 hours to prevent pressure buildup.[1][2]

  • Labeling Requirements:

    • Chemical Name: Write "2-cyclohexyl-2-ethoxyethan-1-ol" clearly. Do not use abbreviations.

    • Constituents: List "Ether-Alcohol" and any stabilizers added (e.g., "Contains 100ppm BHT").

    • Hazard Warning: "FLAMMABLE LIQUID", "PEROXIDE FORMER".[1][2]

  • Bulking:

    • Do not mix with oxidizers (nitric acid, perchlorates).[1][2]

    • Do not mix with active metals (sodium, potassium).[1][2]

    • Compatible with: Methanol, Ethanol, Acetone waste streams (provided they are non-halogenated).[2]

Part 5: Accidental Release (Spill Response)

In the event of a spill in the laboratory, follow this specific containment protocol.

PPE Required:

  • Respiratory: Organic Vapor Cartridge (A-Type).[1]

  • Skin: Nitrile gloves (Double gloved) or Silver Shield laminate gloves (for prolonged contact).[1][2]

  • Eyes: Chemical Splash Goggles.[1]

Spill Cleanup Workflow:

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Remove Ignition Sources) Spill->Evacuate PPE 2. Don PPE (Organic Vapor Mask) Evacuate->PPE Contain 3. Containment (Use Polypropylene Booms) PPE->Contain Absorb 4. Absorb (Vermiculite or Clay) Contain->Absorb Bag 5. Bag & Tag (Double Bag, HazWaste Label) Absorb->Bag

Figure 2: Immediate response protocol for laboratory spills of combustible ether-alcohols.

Cleanup Steps:

  • Extinguish: Turn off all Bunsen burners and hot plates.

  • Absorb: Use inert absorbent (Vermiculite, Bentonite clay, or Sand).[1][2] Do not use paper towels (combustible surface area increase).[1][2]

  • Clean: Wipe the area with soap and water after bulk removal.

  • Dispose: The absorbed material is now Hazardous Solid Waste (D001).[1][2]

References

  • National Library of Medicine (PubChem). 2-Ethoxyethanol (Compound Summary).[1][2] Retrieved from [Link]2]

  • Sigma-Aldrich. Safety Data Sheet: 2-Cyclohexylethanol.[1][2][5] Retrieved from ]">https://www.sigmaaldrich.com[2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Peroxide Forming Chemicals.[1] Retrieved from ]">https://www.osha.gov[2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Retrieved from [Link]

Sources

Personal protective equipment for handling 2-cyclohexyl-2-ethoxyethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, handling specialized organic building blocks requires moving beyond generic safety sheets and understanding the causality behind chemical behavior. The compound 2-cyclohexyl-2-ethoxyethan-1-ol (CAS: 1864613-13-7) is a unique ether-alcohol. While its bulky cyclohexyl group reduces its volatility compared to lower-molecular-weight glycol ethers, its amphiphilic nature and ether linkage present specific toxicological and reactivity hazards that must be managed with precision.

This guide provides a definitive, self-validating operational and safety protocol for handling this compound in drug development and synthetic workflows.

Physicochemical & Safety Profile

To design an effective safety protocol, we must first understand the structural implications of the molecule.

ParameterValue / ClassificationOperational & Safety Causality
CAS Number 1864613-13-7Unique registry identifier for precise SDS tracking and procurement.
Molecular Weight 172.27 g/mol Higher mass reduces vapor pressure compared to standard cellosolves, lowering acute inhalation risk.
Functional Groups Primary Alcohol, EtherDual reactivity; the ether linkage necessitates strict peroxide monitoring protocols.
Target Organs Skin, Liver, Reproductive[1]Amphiphilic nature allows rapid transdermal penetration; requires specialized glove materials.
Waste Classification Halogen-Free OrganicMust be segregated from halogenated waste to prevent exothermic incompatibilities.

Mechanistic Insight: The "Why" Behind the Hazards

Dermal Permeation & Toxicity: Glycol ethers (ether-alcohols) are notoriously efficient at penetrating the stratum corneum[1]. The ether oxygen acts as a hydrogen-bond acceptor, while the ethyl and cyclohexyl groups provide high lipophilicity. This allows the molecule to easily partition into the skin and enter systemic circulation. Once absorbed, alcohol dehydrogenases in the liver can oxidize the primary alcohol to potentially toxic aldehyde or carboxylic acid derivatives. Therefore, dermal protection is the highest priority.

Autooxidation & Peroxide Formation: Like all organic ethers, 2-cyclohexyl-2-ethoxyethan-1-ol is susceptible to autooxidation[2]. The C2 carbon (bonded to the ether oxygen, the cyclohexyl ring, and the C1 carbon) possesses a highly activated tertiary C–H bond. This bond is highly susceptible to radical abstraction by atmospheric oxygen, leading to the formation of hydroperoxides. If the solvent is evaporated to dryness during a reaction workup, these peroxides concentrate and pose a severe explosion hazard.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory PPE. The specific permeation kinetics of ether-alcohols dictate the following requirements:

  • Hand Protection (Critical): Standard thin nitrile gloves (4-8 mil) offer poor resistance to ether-alcohols and will experience rapid breakthrough. Butyl rubber or EVAL (ethylene vinyl alcohol) laminate gloves are required for prolonged handling. If nitrile must be used for dexterity, you must double-glove and change them immediately upon any suspected splash.

  • Eye/Face Protection: Chemical splash goggles (ANSI Z87.1+). A face shield is recommended if transferring volumes greater than 500 mL.

  • Body Protection: A flame-resistant (FR) lab coat, fully buttoned.

  • Respiratory Protection: All handling must occur inside a certified chemical fume hood (minimum face velocity of 100 fpm).

Operational Protocol: Safe Dispensing and Reaction Setup

This step-by-step methodology ensures a self-validating workflow, where the safety of each subsequent step is proven by the successful completion of the previous one.

Objective: To safely dispense 2-cyclohexyl-2-ethoxyethan-1-ol for use as a nucleophile in an esterification reaction.

  • Step 1: Environmental Control & PPE Verification Verify fume hood airflow. Don the specialized PPE matrix outlined above. Ensure all ignition sources (hot plates, static generators) are removed from the immediate vicinity.

  • Step 2: Peroxide Validation (Self-Validating Step) Before inserting any metallic needles or initiating a reaction, open the reagent bottle under the fume hood. Dip a starch-iodide test strip into the liquid.

    • Causality: A color change to blue/black indicates the presence of dangerous hydroperoxides (>3 ppm). If positive, quarantine the bottle and quench with acidic ferrous sulfate (

      
      ). Do not proceed to distillation or concentration.
      
  • Step 3: Inert Atmosphere Dispensing If the peroxide test is negative, purge the reagent bottle with dry Nitrogen (

    
    ) or Argon (
    
    
    
    ). Use a glass syringe with a stainless-steel needle to withdraw the required volume.
    • Causality: Maintaining an inert headspace prevents the ingress of atmospheric oxygen, halting the radical chain mechanism of peroxide formation.

  • Step 4: Reaction Execution Transfer the reagent to the reaction flask containing your electrophile and a non-nucleophilic base in an anhydrous solvent.

  • Step 5: Post-Reaction Quenching Upon completion, quench the reaction with saturated aqueous sodium bicarbonate to neutralize any acidic byproducts before transferring the mixture to a separatory funnel.

Workflow Visualization

G Start Initiate Handling in Certified Fume Hood Test Peroxide Test (Starch-Iodide Paper) Start->Test Decision Peroxide Result? Test->Decision Quench Quench with FeSO4 or Acidic KI Decision->Quench Positive (>3 ppm) Dispense Dispense via Syringe under N2/Ar Decision->Dispense Negative (<3 ppm) Waste Dispose as Halogen-Free Organic Waste Quench->Waste React Transfer to Reaction Vessel Dispense->React React->Waste Post-Reaction Cleanup

Workflow for safe dispensing and peroxide validation of ether-alcohols.

Spill Response & Disposal Plan

Immediate Spill Response:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Eliminate: Turn off all nearby heat sources and electrical equipment.

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a specialized chemical spill pad. Never use combustible materials like sawdust, as the ether-alcohol can lower the autoignition temperature of the mixture.

  • Collect: Use non-sparking tools to scoop the absorbed material into a rigid, sealable polyethylene container.

Disposal Plan:

  • Classification: Dispose of all liquid waste and contaminated absorbents as Halogen-Free Organic Waste .

  • Peroxide Precaution: Never allow waste containers containing ether-alcohols to evaporate to dryness. Ensure waste carboys are tightly sealed and routinely collected by environmental health and safety (EHS) personnel to prevent long-term peroxide accumulation.

References

  • Current Intelligence Bulletin 39: Glycol Ethers 2-Methoxyethanol and 2-Ethoxyethanol . National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC). Available at:[Link]

  • Role of Electrolyte Anions in the Na–O2 Battery: Implications for NaO2 Solvation and the Stability of the Solid Electrolyte Interphase in Glyme Ethers . Chemistry of Materials, American Chemical Society (ACS). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.